Product packaging for 1-(3-Aminopyridin-4-yl)ethanone(Cat. No.:CAS No. 13210-52-1)

1-(3-Aminopyridin-4-yl)ethanone

Cat. No.: B080560
CAS No.: 13210-52-1
M. Wt: 136.15 g/mol
InChI Key: TUYHWJJUSYJFCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-(3-Aminopyridin-4-yl)ethanone is a useful research compound. Its molecular formula is C7H8N2O and its molecular weight is 136.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8N2O B080560 1-(3-Aminopyridin-4-yl)ethanone CAS No. 13210-52-1

Properties

IUPAC Name

1-(3-aminopyridin-4-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O/c1-5(10)6-2-3-9-4-7(6)8/h2-4H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUYHWJJUSYJFCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=NC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10434039
Record name 1-(3-aminopyridin-4-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10434039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13210-52-1
Record name 1-(3-aminopyridin-4-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10434039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 1-(3-Aminopyridin-4-yl)ethanone (CAS: 13210-52-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical and Physical Properties

1-(3-Aminopyridin-4-yl)ethanone is a solid, typically appearing as a pale-yellow to yellow-brown substance.[1] Its fundamental properties are summarized in the table below.

PropertyValueSource
CAS Number 13210-52-1[1][2][3][4][5]
Molecular Formula C₇H₈N₂O[1][2][4]
Molecular Weight 136.15 g/mol [1][2][4]
Physical Form Pale-yellow to Yellow-brown Solid[1]
Predicted pKa 4.46 ± 0.18[1]
Boiling Point 310.4°C at 760 mmHg[4]
Flash Point 141.5°C[4]
Density 1.168 g/cm³[4]
Vapor Pressure 0.001 mmHg at 25°C[4]
InChI Key TUYHWJJUSYJFCK-UHFFFAOYSA-N[2]
SMILES CC(=O)C1=C(N)C=NC=C1[3]

Synthesis and Spectroscopic Data

Synthesis

Detailed, peer-reviewed experimental protocols for the synthesis of this compound are not widely published. However, a patented method for a related isomer, 1-(4-aminopyridine-2-yl)ethanone, suggests a potential synthetic route involving a Stille coupling followed by a reduction. This procedure is provided for informational purposes and would require significant adaptation and optimization for the synthesis of the title compound.

Illustrative Synthesis of a Related Compound (1-(4-aminopyridine-2-yl)ethanone):

A potential synthetic approach could involve the following conceptual steps, which would need to be experimentally validated and optimized for this compound.

G Starting_Material Appropriately substituted 3-aminopyridine derivative Intermediate Coupling Reaction (e.g., with an acetylating agent) Starting_Material->Intermediate Reagents & Conditions Product This compound Intermediate->Product Work-up & Purification

Figure 1. Conceptual synthetic workflow.

Spectroscopic Data

Biological Activity and Applications

There is a significant lack of published data regarding the specific biological activity of this compound. While it is generally cited as a building block for pharmaceuticals and agrochemicals,[1] specific therapeutic targets or mechanisms of action have not been elucidated for this particular molecule.

The broader class of aminopyridines is known to possess a wide range of biological activities, and derivatives have been investigated for various therapeutic areas. It is important to note that the following information pertains to related but distinct chemical entities and should not be directly attributed to this compound without experimental validation.

  • Neurological Disorders: A chlorinated analog, 1-(3-Amino-2-chloro-pyridin-4-yl)ethanone, is mentioned as an intermediate in the synthesis of drugs targeting neurological disorders.

  • Anti-cancer and Anti-inflammatory Agents: The same chlorinated analog is also implicated as a building block for anti-cancer and anti-inflammatory agents.

Given its structural motifs, this compound could potentially serve as a scaffold in medicinal chemistry programs. The aminopyridine core is a common feature in many biologically active molecules.

Experimental Protocols

Detailed experimental protocols for biological assays or specific synthetic applications involving this compound are not available in the public domain. Researchers would need to develop and validate their own protocols for any studies involving this compound.

A generalized workflow for evaluating the biological activity of a novel compound like this compound is presented below.

G Compound This compound In_Vitro In Vitro Assays (e.g., enzyme inhibition, receptor binding) Compound->In_Vitro Cell_Based Cell-Based Assays (e.g., cytotoxicity, signaling pathway modulation) In_Vitro->Cell_Based In_Vivo In Vivo Models (if warranted by in vitro/cell-based data) Cell_Based->In_Vivo Data_Analysis Data Analysis & Interpretation In_Vivo->Data_Analysis

Figure 2. General workflow for biological evaluation.

Safety and Handling

Based on available safety data sheets, this compound should be handled with care. The following hazard and precautionary statements are noted:

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2]

It is recommended to store this compound in a dark place under an inert atmosphere at room temperature.[2]

Conclusion

This compound is a chemical intermediate with potential for use in the synthesis of more complex molecules for the pharmaceutical and agrochemical industries. However, there is a notable absence of in-depth technical data, including detailed synthetic protocols, comprehensive spectroscopic characterization, and biological activity studies in the publicly accessible scientific literature. This guide consolidates the currently available information and highlights the significant opportunities for further research to explore the full potential of this compound. Future studies should focus on establishing efficient synthetic routes, thoroughly characterizing the molecule, and investigating its biological profile to unlock its potential in drug discovery and other applications.

References

An In-depth Technical Guide on the Physicochemical Properties of 1-(3-Aminopyridin-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 1-(3-Aminopyridin-4-yl)ethanone, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a centralized resource of key data, experimental insights, and potential applications.

Chemical Identity and Structure

This compound, also known as 3-amino-4-acetylpyridine, is a substituted pyridine derivative. Its structure features a pyridine ring with an amino group at the 3-position and an acetyl group at the 4-position.

Table 1: Compound Identification

IdentifierValue
IUPAC Name This compound
Synonyms 3-Amino-4-acetylpyridine, 1-(3-amino-4-pyridinyl)ethanone
CAS Number 13210-52-1[1]
Molecular Formula C₇H₈N₂O[2][1]
Molecular Weight 136.15 g/mol [2][1]
InChI InChI=1S/C7H8N2O/c1-5(10)6-2-3-9-4-7(6)8/h2-4H,8H2,1H3
InChIKey TUYHWJJUSYJFCK-UHFFFAOYSA-N
SMILES CC(=O)c1cnccc1N

Physicochemical Properties

The physicochemical properties of a compound are critical in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The following tables summarize the known and predicted properties of this compound.

Table 2: Physical and Chemical Properties

PropertyValueSource
Physical Form SolidSigma-Aldrich
Boiling Point 310.4 °C at 760 mmHgChemicalBook[1]
Melting Point Data not available-
Density 1.168 g/cm³ChemicalBook[1]
Flash Point 141.5 °CChemicalBook[1]
Vapor Pressure 0.001 mmHg at 25 °CChemicalBook[1]
pKa Data not available-
Calculated logP 0.4Guidechem
Purity Typically ≥95%Sigma-Aldrich

Table 3: Solubility Profile (Qualitative)

SolventSolubilitySource
Water Soluble in hot water (inferred from 3-acetylpyridine)[3][4]Benchchem, ChemicalBook[3][5]
Alcohols (e.g., Ethanol) Soluble (inferred from 3-acetylpyridine)[3][4]Benchchem, ChemicalBook[3][5]
Chloroform Slightly soluble (inferred from 3-acetylpyridine)[4]Benchchem[4]
Methanol Slightly soluble (inferred from 3-acetylpyridine)[4]Benchchem[4]
Ligroin Insoluble/Immiscible (inferred from 3-acetylpyridine)[4]Benchchem[4]

Note: Experimental solubility data for this compound is limited. The provided information is based on data for the related compound, 3-acetylpyridine, and should be used as a general guideline.

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of this compound are not extensively documented in publicly available literature. However, general methods for the synthesis of related aminopyridine derivatives can be adapted.

Synthesis

A plausible synthetic route to this compound could involve the amination of a corresponding halogenated or nitro-substituted precursor. For instance, the synthesis of 3-amino-4-methylpyridine often involves the reaction of a 3-halo-4-methylpyridine with an ammonia source under pressure and in the presence of a copper catalyst[6]. A similar approach could be envisioned starting from a suitably substituted 4-acetylpyridine.

Synthesis_Workflow Start 4-Halo-3-nitropyridine Precursor Step1 Nucleophilic Acetylation Start->Step1 Intermediate1 1-(3-Nitro-4-pyridinyl)ethanone Step1->Intermediate1 Step2 Reduction of Nitro Group (e.g., H2/Pd-C, Fe/HCl) Intermediate1->Step2 Product This compound Step2->Product

Plausible Synthetic Pathway
Purification

Purification of the crude product would likely involve standard techniques such as recrystallization or column chromatography. The choice of solvent for recrystallization would depend on the solubility profile of the compound and its impurities. A common procedure for related aminopyridines involves recrystallization from a solvent mixture like benzene and ligroin[7].

Analytical Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for structural confirmation. While a specific spectrum for this compound is not readily available, the expected chemical shifts can be predicted based on the structure and comparison with related compounds like 3-aminopyridine[8]. The ¹H NMR spectrum would be expected to show signals for the acetyl protons, the amino protons, and the three aromatic protons on the pyridine ring.

High-Performance Liquid Chromatography (HPLC): An HPLC method would be crucial for assessing the purity of the compound. A reverse-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol would be a suitable starting point for method development.

HPLC_Workflow Sample Sample Injection Column Reverse-Phase C18 Column Sample->Column Detection UV Detection Column->Detection MobilePhase Mobile Phase (Buffered Aqueous/Organic) MobilePhase->Column Result Purity Assessment Detection->Result

General HPLC Analysis Workflow

Biological Activity and Potential Applications

While specific biological data for this compound is scarce, the aminopyridine and aminopyrimidine scaffolds are recognized as "privileged structures" in medicinal chemistry, particularly in the development of protein kinase inhibitors.[9][10][11] Many aminopyrimidine derivatives have shown potent anticancer activity by targeting various protein kinases.[9][11]

Derivatives of 2-aminopyridine and 2-aminopyrimidine have been investigated as dual inhibitors of cyclin-dependent kinases (CDKs) and histone deacetylases (HDACs), showing promise in the treatment of refractory solid tumors and hematological malignancies.[12] Furthermore, aminopyridine-based compounds have been explored as c-Jun N-terminal kinase (JNK) inhibitors, which are implicated in inflammatory diseases.

Given its structural features, this compound could serve as a valuable building block or fragment in the design of novel kinase inhibitors. The amino group can act as a key hydrogen bond donor, interacting with the hinge region of the ATP-binding site of many kinases.

Kinase_Inhibition_Pathway cluster_Cell Cancer Cell GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor SignalingCascade Signaling Cascade (e.g., RAS-RAF-MEK-ERK) Receptor->SignalingCascade Proliferation Cell Proliferation & Survival SignalingCascade->Proliferation Inhibitor This compound (or derivative) Inhibitor->SignalingCascade Inhibition

Potential Role as a Kinase Inhibitor

Safety and Handling

Based on safety data for the compound and its analogs, this compound should be handled with care in a laboratory setting.

Table 4: GHS Hazard Information

Hazard StatementDescription
H302Harmful if swallowed
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.[2][13]

Conclusion

This compound is a chemical entity with physicochemical properties that make it an attractive starting point for medicinal chemistry campaigns, particularly in the area of kinase inhibitor development. While a comprehensive experimental dataset for this specific molecule is not yet publicly available, this guide consolidates the existing information and provides a framework for its further investigation. Researchers are encouraged to perform experimental validation of the predicted properties and to explore its potential in drug discovery programs.

References

Technical Guide: Synthesis of 1-(3-Aminopyridin-4-yl)ethanone from Nicotinamide Precursors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical guide for the synthesis of 1-(3-Aminopyridin-4-yl)ethanone, a valuable building block in medicinal chemistry, starting from the readily available precursor, nicotinamide. The synthetic strategy involves a multi-step pathway including a Hofmann rearrangement, directed ortho-metalation and halogenation, cyanation, and a final Grignard reaction. This guide offers detailed experimental protocols, tabulated quantitative data for key reaction steps, and visualizations of the synthetic pathway and reaction mechanisms to facilitate understanding and reproduction in a laboratory setting.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutically active compounds. Its structure, featuring a 3-amino and a 4-acetyl substituted pyridine ring, makes it a versatile scaffold for drug discovery and development. This guide outlines a robust and scalable synthetic route starting from nicotinamide, a derivative of vitamin B3. The chosen pathway is designed to provide a clear and reproducible method for obtaining the target molecule in good overall yield.

Overall Synthetic Pathway

The synthesis of this compound from nicotinamide is accomplished through a four-step sequence. The overall workflow begins with the conversion of nicotinamide to 3-aminopyridine via a Hofmann rearrangement. The subsequent steps involve the protection of the amino group, regioselective functionalization at the 4-position, and finally, the introduction of the acetyl group.

Synthesis_Workflow cluster_0 Step 1: Hofmann Rearrangement cluster_1 Step 2: Protection & Halogenation cluster_2 Step 3: Deprotection & Cyanation cluster_3 Step 4: Grignard Reaction Nicotinamide Nicotinamide 3_Aminopyridine 3-Aminopyridine Nicotinamide->3_Aminopyridine Br₂, NaOH, H₂O N_Boc_3_aminopyridine N-Boc-3-aminopyridine 3_Aminopyridine->N_Boc_3_aminopyridine Boc₂O N_Boc_3_amino_4_bromopyridine N-Boc-3-amino-4-bromopyridine N_Boc_3_aminopyridine->N_Boc_3_amino_4_bromopyridine 1. s-BuLi, TMEDA 2. 1,2-dibromoethane 3_Amino_4_bromopyridine 3-Amino-4-bromopyridine N_Boc_3_amino_4_bromopyridine->3_Amino_4_bromopyridine TFA 3_Aminopyridine_4_carbonitrile 3-Aminopyridine-4-carbonitrile 3_Amino_4_bromopyridine->3_Aminopyridine_4_carbonitrile CuCN Target_Molecule This compound 3_Aminopyridine_4_carbonitrile->Target_Molecule 1. CH₃MgBr 2. H₃O⁺

Caption: Overall synthetic workflow for this compound.

Experimental Protocols & Data

Step 1: Synthesis of 3-Aminopyridine via Hofmann Rearrangement

The first step involves the conversion of nicotinamide to 3-aminopyridine using a Hofmann rearrangement. This reaction proceeds by treating the primary amide with bromine in a basic solution, leading to a primary amine with one less carbon atom.[1][2]

Hofmann_Mechanism Amide Nicotinamide N_Bromoamide N-Bromonicotinamide Amide->N_Bromoamide + Br₂, OH⁻ Isocyanate Pyridyl Isocyanate N_Bromoamide->Isocyanate Rearrangement Carbamic_Acid Pyridylcarbamic Acid Isocyanate->Carbamic_Acid + H₂O Amine 3-Aminopyridine Carbamic_Acid->Amine - CO₂

Caption: Mechanism of the Hofmann rearrangement of nicotinamide.

Experimental Protocol:

  • A solution of sodium hydroxide (75 g, 1.87 mol) in 800 mL of water is prepared in a 2-L beaker equipped with a mechanical stirrer and cooled in an ice-salt bath.

  • Bromine (95.8 g, 0.6 mol) is added to the stirred solution.

  • Once the temperature of the solution reaches 0°C, finely powdered nicotinamide (60 g, 0.49 mol) is added all at once with vigorous stirring.[1]

  • After stirring for 15 minutes, the solution should be clear. The ice-salt bath is replaced with a water bath at 75°C.

  • The reaction mixture is stirred and heated at 70-75°C for 45 minutes.

  • The solution is then cooled to room temperature and saturated with sodium chloride.

  • The product is extracted with ether using a continuous extractor for 15-20 hours.

  • The ether extract is dried over sodium hydroxide pellets, filtered, and the ether is removed by distillation.

  • The crude product is purified by recrystallization from a mixture of benzene and ligroin.

Quantitative Data:

ParameterValueReference
Starting MaterialNicotinamide[1]
Product3-Aminopyridine[1]
Yield85-89% (crude)[1]
PurityNot specified
Scale0.49 mol[1]
Step 2: Synthesis of N-Boc-3-amino-4-bromopyridine

Direct halogenation of 3-aminopyridine at the 4-position is inefficient. A more controlled approach involves the protection of the amino group as a tert-butyloxycarbonyl (Boc) carbamate, which then directs lithiation to the 4-position, followed by quenching with a bromine source.[3]

Experimental Protocol:

  • Boc-Protection: To a solution of 3-aminopyridine (1 equiv.) in a suitable solvent (e.g., THF), add di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv.). Stir at room temperature until the reaction is complete (monitored by TLC). The product, N-Boc-3-aminopyridine, can be isolated by extraction and purified by recrystallization.

  • Halogenation: A solution of N-Boc-3-aminopyridine (1 equiv.) and TMEDA (2.2 equiv.) in anhydrous THF is cooled to -78°C under an inert atmosphere. s-BuLi (2.2 equiv.) is added dropwise, and the mixture is stirred for 3 hours at -78°C. 1,2-dibromoethane (2.5 equiv.) is then added, and the reaction is allowed to warm to room temperature overnight. The reaction is quenched with saturated aqueous NH₄Cl, and the product is extracted with an organic solvent. The crude product is purified by column chromatography.[3]

Quantitative Data:

ParameterValueReference
Starting Material3-Aminopyridine[3]
IntermediateN-Boc-3-aminopyridine[3]
ProductN-Boc-3-amino-4-bromopyridine[3]
YieldExcellent (Boc-protection), 70-80% (Halogenation)[3]
ScaleUp to 100 mmol[3]
Step 3: Synthesis of 3-Aminopyridine-4-carbonitrile

This step involves the deprotection of the Boc group followed by a cyanation reaction.

Experimental Protocol:

  • Deprotection: The N-Boc-3-amino-4-bromopyridine is dissolved in a mixture of dichloromethane and trifluoroacetic acid (TFA) and stirred at room temperature until the deprotection is complete. The solvent is removed under reduced pressure to yield 3-amino-4-bromopyridine.

  • Cyanation: The 3-amino-4-bromopyridine (1 equiv.) is reacted with copper(I) cyanide (1.2 equiv.) in a high-boiling polar solvent such as DMF or NMP. The reaction mixture is heated to reflux until the starting material is consumed. After cooling, the reaction is worked up by pouring into an aqueous solution of ethylenediamine or ammonia to complex the copper salts, followed by extraction of the product with an organic solvent. The crude product is purified by column chromatography.

Quantitative Data:

ParameterValueReference
Starting MaterialN-Boc-3-amino-4-bromopyridineGeneral Procedure
Intermediate3-Amino-4-bromopyridineGeneral Procedure
Product3-Aminopyridine-4-carbonitrileGeneral Procedure
YieldTypically 60-80% for cyanationEstimated
Purity>95% after chromatographyEstimated
Step 4: Synthesis of this compound via Grignard Reaction

The final step is the addition of a methyl Grignard reagent to the nitrile, which upon acidic workup, hydrolyzes to the desired ketone.

Grignard_Mechanism Nitrile 3-Aminopyridine-4-carbonitrile Imine_Salt Iminomagnesium Salt Nitrile->Imine_Salt + CH₃MgBr Imine Imine intermediate Imine_Salt->Imine + H₃O⁺ Ketone This compound Imine->Ketone + H₂O, H⁺ (hydrolysis)

Caption: Mechanism of the Grignard reaction on the nitrile intermediate.

Experimental Protocol:

  • A solution of 3-aminopyridine-4-carbonitrile (1 equiv.) in anhydrous THF is added dropwise to a solution of methylmagnesium bromide (1.5 equiv., typically 3.0 M in diethyl ether) in anhydrous THF at 0°C under an inert atmosphere.

  • The reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours until the reaction is complete.

  • The reaction is cooled to 0°C and quenched by the slow addition of aqueous HCl.

  • The mixture is stirred for an additional period to ensure complete hydrolysis of the intermediate imine.

  • The solution is neutralized with a base (e.g., NaHCO₃ or NaOH solution), and the product is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography or recrystallization.[4]

Quantitative Data:

ParameterValueReference
Starting Material3-Aminopyridine-4-carbonitrile[4]
ProductThis compound[4]
YieldModerate to good (typically 50-70%)Estimated from similar reactions[4]
Purity>95% after purificationEstimated

Conclusion

The synthesis of this compound from nicotinamide precursors has been successfully outlined through a four-step synthetic sequence. This guide provides detailed experimental protocols and quantitative data to aid in the practical application of this methodology. The visualizations of the synthetic pathway and reaction mechanisms offer a clear conceptual framework for the chemical transformations involved. This route represents a viable and scalable approach for the production of a key building block for the pharmaceutical industry.

References

An In-depth Technical Guide to 1-(3-Aminopyridin-4-yl)ethanone: A Potential Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(3-Aminopyridin-4-yl)ethanone is a heterocyclic organic compound with significant potential in medicinal chemistry and drug development. While detailed experimental data for this specific molecule is not extensively published, its structural motif, the aminopyridine core, is a well-recognized pharmacophore in a variety of therapeutic agents. This technical guide provides a comprehensive overview of this compound, including its chemical formula, molecular weight, and physicochemical properties. Furthermore, this document explores a proposed synthesis pathway and discusses its potential biological activities, particularly as a kinase inhibitor, by drawing parallels with structurally related and well-studied aminopyridine derivatives. This guide aims to serve as a valuable resource for researchers interested in leveraging the aminopyridine scaffold for the development of novel therapeutics.

Compound Identification and Physicochemical Properties

This compound is a substituted pyridine derivative. Its fundamental properties are summarized below.

PropertyValueSource(s)
Molecular Formula C₇H₈N₂O
Molecular Weight 136.15 g/mol [1]
CAS Number 13210-52-1[1]
Physical Form Solid
Boiling Point 310.4°C at 760 mmHg[1]
Density 1.168 g/cm³[1]
Flash Point 141.5°C[1]
Purity Typically ≥95%
Storage Conditions Keep in a dark place, under an inert atmosphere, at room temperature.

Synthesis and Experimental Protocols

For instance, the synthesis of 1-(4-aminopyridine-2-yl)ethanone has been achieved by taking 2-chloro-4-nitropyridine as a starting material, which undergoes an acetyl coupling reaction followed by the reduction of the nitro group. A similar strategy could likely be adapted for the synthesis of this compound.

Below is a conceptual workflow for a proposed synthesis:

G A Starting Material (e.g., Substituted Nitropyridine) B Introduction of Acetyl Group (e.g., Acetyl Coupling Reaction) A->B C Intermediate Product (e.g., Nitropyridinyl Ethanone) B->C D Reduction of Nitro Group (e.g., Catalytic Hydrogenation) C->D E Final Product This compound D->E F Purification (e.g., Column Chromatography, Recrystallization) E->F

Figure 1: Proposed Synthetic Workflow for this compound.

Biological Activity and Therapeutic Potential

While specific biological assays for this compound are not widely reported, the broader class of aminopyridine derivatives has been extensively studied and shown to possess a wide range of biological activities. These compounds are recognized as valuable scaffolds in the development of kinase inhibitors, which are crucial in cancer therapy and the treatment of inflammatory diseases.

Kinase Inhibition

The aminopyridine core is a key feature in numerous potent and selective kinase inhibitors. For example, derivatives of 3-aminopyridin-2-one have been identified as ligand-efficient inhibitors of Monopolar Spindle 1 (MPS1) and Aurora kinases, both of which are attractive targets for cancer therapy. The nitrogen atoms in the pyridine ring and the amino substituent can form critical hydrogen bonds with the hinge region of the kinase ATP-binding site, a common mechanism of action for this class of inhibitors.

Given its structure, this compound could potentially act as a scaffold for the development of inhibitors targeting various kinases. The ethanone substituent provides a vector for further chemical modification to enhance potency and selectivity.

A generalized signaling pathway illustrating the role of kinase inhibitors in cancer is depicted below.

G cluster_0 cluster_1 A Growth Factor B Receptor Tyrosine Kinase (RTK) A->B Binds C Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) B->C Activates F Inhibition of Kinase Activity B->F D Cell Proliferation, Survival, Angiogenesis C->D Promotes E This compound Derivative (Potential Kinase Inhibitor) E->B Inhibits

Figure 2: Potential Mechanism of Action for a this compound-based Kinase Inhibitor.
Applications in Neurological Disorders

Aminopyridine derivatives, such as 4-aminopyridine, are known to have applications in the treatment of neurological disorders like multiple sclerosis. These compounds can act as potassium channel blockers, enhancing neurotransmission. While the direct neurological effects of this compound are unknown, its structural similarity to other neurologically active aminopyridines suggests that this could be a potential area of investigation.

Role in Drug Discovery and Development

This compound serves as a valuable building block in drug discovery. Its bifunctional nature, with an amino group and a keto group, allows for a variety of chemical transformations to generate diverse libraries of compounds for high-throughput screening. The aminopyridine core can be considered a "privileged scaffold" due to its ability to interact with multiple biological targets.

The general workflow for utilizing a compound like this compound in a drug discovery program is outlined below.

G A This compound (Starting Scaffold) B Library Synthesis (Chemical Modification) A->B C High-Throughput Screening (Biological Assays) B->C D Hit Identification C->D E Lead Optimization (Structure-Activity Relationship Studies) D->E F Preclinical Development E->F

Figure 3: Logical Workflow for the Utilization of this compound in Drug Discovery.

Conclusion

This compound is a chemical entity with considerable, yet largely unexplored, potential in the field of drug discovery and development. While specific experimental data on this molecule is sparse, the well-documented activities of the aminopyridine scaffold, particularly in kinase inhibition, provide a strong rationale for its investigation as a core structure for novel therapeutics. This technical guide consolidates the available information on its properties and, by analogy to related compounds, proposes potential synthetic routes and biological applications. It is hoped that this document will stimulate further research into this promising compound and its derivatives, ultimately leading to the development of new and effective treatments for a range of diseases.

References

Stability and Storage Conditions for 1-(3-Aminopyridin-4-yl)ethanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for the chemical compound 1-(3-Aminopyridin-4-yl)ethanone (CAS No. 13210-52-1). This document is intended for use by professionals in research, development, and quality control who handle this compound.

Compound Information

PropertyValueSource
Chemical Name This compoundChemicalBook[1]
Synonyms 1-(3-amino-4-pyridinyl)ethanone, 4-Acetyl-3-aminopyridineSigma-Aldrich
CAS Number 13210-52-1ChemicalBook[1]
Molecular Formula C₇H₈N₂OChemicalBook[1]
Molecular Weight 136.15 g/mol ChemicalBook[1]
Physical Form SolidSigma-Aldrich

Recommended Storage and Handling

Summary of Recommended Storage Conditions:

ParameterRecommendationSource
Temperature Room temperatureSigma-Aldrich, BLDpharm[2]
0-8°C (for the related compound 1-(3-Amino-2-chloro-pyridin-4-yl)ethanone)Chem-Impex[3]
Atmosphere Inert atmosphereSigma-Aldrich, BLDpharm[2]
Light Keep in a dark placeSigma-Aldrich, BLDpharm[2]
Moisture Store in a dry, tightly sealed containerSigma-Aldrich[4]
Shipping Stable for shipping at ambient temperatureClinivex[5]

It is best practice to store the compound in a well-ventilated, dry area, away from direct sunlight and incompatible materials. The container should be kept tightly closed to prevent moisture ingress and oxidation. For long-term storage, maintaining an inert atmosphere (e.g., under argon or nitrogen) is advisable.

Stability Profile

Detailed kinetic data on the degradation of this compound under various stress conditions (hydrolysis, oxidation, photolysis, and thermal stress) is not extensively published. However, based on the chemical structure and data from related aminopyridine compounds, a general stability profile can be inferred.

Potential Degradation Pathways:

Aminopyridine derivatives can be susceptible to degradation under certain conditions. Forced degradation studies on related compounds, such as 3,4-diaminopyridine, have shown that oxidative conditions can lead to the formation of degradation products like N-oxides and nitro-derivatives[6]. It is plausible that this compound could follow similar degradation pathways.

  • Oxidation: The amino group and the pyridine ring are susceptible to oxidation, potentially forming N-oxides or other oxidized species.

  • Photodegradation: Exposure to UV or visible light may lead to degradation. Storing the compound in the dark is a necessary precaution.

  • Hydrolysis: While generally stable, prolonged exposure to highly acidic or basic conditions could potentially lead to hydrolysis, although specific data is unavailable.

Further forced degradation studies are recommended to fully elucidate the degradation pathways and identify potential degradation products of this compound.

Experimental Protocols

The following are generalized experimental protocols for the synthesis, purification, and stability testing of this compound, based on standard laboratory practices for similar compounds.

Synthesis and Purification Workflow

A potential synthetic route to this compound could involve the manipulation of functional groups on a pre-existing pyridine ring. The following diagram illustrates a logical workflow for its synthesis and purification.

G cluster_synthesis Synthesis cluster_purification Purification Start Starting Material (e.g., Substituted Pyridine) Reaction Chemical Transformation (e.g., Amination/Acetylation) Start->Reaction Quenching Reaction Quenching Reaction->Quenching Extraction Work-up & Extraction Quenching->Extraction Drying Drying of Organic Phase Extraction->Drying Concentration Solvent Removal Drying->Concentration Purification Purification (e.g., Column Chromatography) Concentration->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization

Figure 1. A generalized workflow for the synthesis and purification of this compound.

Forced Degradation Study Protocol

To assess the intrinsic stability of this compound, a forced degradation study should be conducted according to ICH guidelines (Q1A(R2) and Q1B).

Objective: To identify potential degradation products and pathways under various stress conditions.

Methodology:

  • Sample Preparation: Prepare solutions of this compound in appropriate solvents (e.g., methanol, acetonitrile/water).

  • Stress Conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Expose solid compound to 105°C for 48 hours.

    • Photodegradation: Expose the solution and solid compound to a light source according to ICH Q1B guidelines (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter)[7]. A dark control should be maintained.

  • Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration. Analyze by a stability-indicating HPLC method.

  • Peak Purity and Mass Balance: Assess peak purity of the parent compound using a photodiode array (PDA) detector and perform mass balance calculations.

G cluster_workflow Forced Degradation Workflow Start Prepare Stock Solution of This compound Stress Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) Start->Stress Sampling Sample at Time Points Stress->Sampling Analysis Analyze by Stability-Indicating HPLC-PDA Sampling->Analysis Data Evaluate Data (Peak Purity, Mass Balance) Analysis->Data

References

1-(3-Aminopyridin-4-yl)ethanone safety data sheet (SDS) information

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Safety of 1-(3-Aminopyridin-4-yl)ethanone

This technical guide provides a comprehensive overview of the safety information for this compound (CAS: 13210-52-1), compiled from available Safety Data Sheets (SDS). The information is intended for researchers, scientists, and professionals in drug development who handle this compound.

Chemical and Physical Properties

This compound is a solid organic compound.[1] Detailed quantitative physical properties are not consistently available across supplier safety data sheets.

PropertyDataReference
Chemical Formula C₇H₈N₂O[2]
Molecular Weight 136.15 g/mol [2]
CAS Number 13210-52-1[2]
Physical Form Solid[1]
Synonyms 1-(3-amino-4-pyridinyl)ethanone[1]
InChI Key TUYHWJJUSYJFCK-UHFFFAOYSA-N[1]

Hazard Identification and Toxicology

The compound is classified as hazardous under the Globally Harmonized System (GHS). The primary hazards are related to irritation and potential harm if swallowed or inhaled.[1]

Hazard InformationDataReference
GHS Pictogram GHS07 (Exclamation Mark)[1]
Signal Word Warning[1]
Hazard Statements H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[1]
Precautionary Statements P261: Avoid breathing dust. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
Toxicological Data No quantitative data (e.g., LD50, LC50) is available in the reviewed safety data sheets. The toxicological properties have not been fully investigated.[3]

Experimental Protocols and Procedures

The reviewed Safety Data Sheets do not provide detailed experimental protocols for the derivation of toxicological or physical property data. However, they provide established procedures for safe handling, emergency response, and personal protection.

First-Aid Measures

These protocols are critical for immediate response to exposure.

Exposure RouteProtocolReference
Inhalation Move the victim to fresh air. If breathing is difficult, provide oxygen. If the victim is not breathing, give artificial respiration. Seek immediate medical attention. Do not use mouth-to-mouth resuscitation if the chemical was inhaled.[2][4]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water. Consult a doctor if irritation persists.[2][3][4]
Eye Contact Rinse cautiously with pure water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][3][4]
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[4]
Accidental Release Measures

Proper containment and cleanup are essential to prevent environmental contamination and further exposure.

  • Personal Precautions : Avoid dust formation and contact with skin and eyes.[4] Use personal protective equipment, including chemical-impermeable gloves. Ensure adequate ventilation and remove all sources of ignition.[4]

  • Environmental Precautions : Prevent the chemical from entering drains or the environment.[4]

  • Containment and Cleanup : Collect the spilled material and place it in suitable, closed containers for disposal.[4]

Fire-Fighting Measures
  • Suitable Extinguishing Media : Use dry chemical, carbon dioxide, or alcohol-resistant foam.[4]

  • Specific Hazards : The specific hazards arising from the chemical are not detailed, but combustion may produce hazardous gases.[4]

  • Protective Equipment : Firefighters should wear a self-contained breathing apparatus (SCBA) if necessary.[4]

Handling, Storage, and Personal Protection

AspectProtocolReference
Handling Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation.[3] Wash hands thoroughly after handling. Handle in accordance with good industrial hygiene and safety practices.[3]
Storage Keep the container tightly closed in a dry, cool, and well-ventilated place.[5] Store in an inert atmosphere and keep in a dark place at room temperature.[1]
Incompatible Materials Strong oxidizing agents, strong acids, strong reducing agents.[3]
Engineering Controls Ensure adequate ventilation, especially in confined areas. Eyewash stations and safety showers must be close to the workstation.[3]
Personal Protective Equipment (PPE) Eye/Face Protection : Wear chemical safety goggles or glasses conforming to EN166 or OSHA 29 CFR 1910.133.[3] Skin Protection : Wear appropriate protective gloves and clothing to prevent skin exposure.[4][5] Respiratory Protection : Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or irritation is experienced.[5]

Visualized Workflows and Relationships

Hazard Communication Workflow

The following diagram illustrates the logical flow from hazard classification to the user's response, as dictated by the GHS.

Hazard_Communication cluster_0 Hazard Identification cluster_1 GHS Label Elements cluster_2 Required User Response H302 H302 Harmful if swallowed Pictogram GHS07 (Exclamation Mark) H315 H315 Causes skin irritation H319 H319 Causes serious eye irritation H335 H335 May cause respiratory irritation SignalWord Signal Word: Warning P261 P261 Avoid breathing dust SignalWord->P261 P280 P280 Wear protective gloves/eye protection SignalWord->P280 P305 P305+P351+P338 Eye Rinse Procedure SignalWord->P305 Disposal Dispose of contents/container to an approved waste disposal plant P261->Disposal P280->Disposal P305->Disposal

Caption: GHS Hazard Communication Flow.

Emergency First-Aid Protocol

This diagram shows the decision-making process for administering first aid based on the route of exposure.

First_Aid_Protocol cluster_exposure Route of Exposure cluster_action Immediate Action Start Exposure Event Occurs Inhalation Inhalation Start->Inhalation Skin Skin Contact Start->Skin Eye Eye Contact Start->Eye Ingestion Ingestion Start->Ingestion FreshAir Move to Fresh Air Administer Oxygen if needed Inhalation->FreshAir WashSkin Remove Contaminated Clothing Wash with Soap & Water Skin->WashSkin RinseEyes Rinse with Water (15 min) Remove Contact Lenses Eye->RinseEyes RinseMouth Rinse Mouth Do NOT Induce Vomiting Ingestion->RinseMouth Medical Seek Immediate Medical Attention FreshAir->Medical WashSkin->Medical if irritation persists RinseEyes->Medical RinseMouth->Medical

Caption: Decision workflow for first-aid response.

Accidental Spill Response Workflow

This workflow outlines the systematic procedure for managing an accidental release of the material.

Spill_Response_Workflow Start Spill Detected Evacuate Evacuate Personnel to Safe Area Remove Ignition Sources Start->Evacuate Ventilate Ensure Adequate Ventilation Evacuate->Ventilate PPE Wear Personal Protective Equipment (Gloves, Goggles, Respirator) Ventilate->PPE Contain Prevent Further Spillage Do Not Allow Entry to Drains PPE->Contain Collect Collect Material (e.g., sweep up) Contain->Collect Dispose Place in Suitable, Closed Container for Disposal Collect->Dispose End Decontaminate Area Dispose->End

References

An In-depth Technical Guide to the Reactivity of the Amino Group in 1-(3-Aminopyridin-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the amino group in the heterocyclic building block, 1-(3-Aminopyridin-4-yl)ethanone. The document delves into the electronic and steric influences on the nucleophilicity and basicity of the amino group, offering a foundation for its application in synthetic chemistry. Key reactions, including N-acylation, N-alkylation, and palladium-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination, are discussed in detail. This guide aims to serve as a valuable resource for researchers and professionals in drug discovery and development by providing detailed experimental protocols, quantitative data, and mechanistic insights to facilitate the strategic use of this versatile scaffold in the synthesis of novel chemical entities.

Introduction

This compound is a bifunctional heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structure incorporates a pyridine ring, a nucleophilic amino group, and an electrophilic acetyl group, offering multiple avenues for chemical modification. The strategic functionalization of the amino group is a key step in the synthesis of a wide array of biologically active molecules. Understanding the reactivity of this amino group is paramount for designing efficient synthetic routes and diversifying compound libraries. This guide provides an in-depth exploration of the chemical behavior of the amino group in this compound, supported by experimental data and established chemical principles.

Electronic and Steric Effects on Reactivity

The reactivity of the amino group in this compound is governed by a combination of electronic and steric factors. The pyridine ring, being an electron-withdrawing system, reduces the electron density on the exocyclic amino group through inductive effects, thereby decreasing its basicity and nucleophilicity compared to a typical aniline.

The position of the amino group at the 3-position is crucial. Unlike the 2- and 4-positions, the lone pair of the 3-amino group does not directly participate in resonance with the pyridine nitrogen. However, the overall electron-withdrawing nature of the ring still plays a significant role. The acetyl group at the 4-position, being an electron-withdrawing group, further deactivates the pyridine ring towards electrophilic substitution but has a more complex influence on the amino group's reactivity.

Basicity and Nucleophilicity

The basicity of an amine is a fundamental property that influences its nucleophilicity. The pKa of the conjugate acid of 3-aminopyridine is approximately 5.98.[1] The presence of the electron-withdrawing acetyl group at the 4-position in this compound is expected to lower this pKa value, making the amino group less basic than that of the parent 3-aminopyridine.

While a direct correlation between basicity and nucleophilicity is not always straightforward, a lower basicity generally implies a reduced nucleophilicity. However, the amino group in this compound remains sufficiently nucleophilic to participate in a variety of important chemical transformations.

Table 1: pKa Values of Selected Aminopyridines

CompoundpKa of Conjugate Acid
Pyridine5.25
2-Aminopyridine6.86
3-Aminopyridine5.98[1]
4-Aminopyridine9.17

Key Reactions of the Amino Group

The amino group of this compound serves as a versatile handle for a range of chemical modifications.

N-Acylation

N-acylation is a common transformation to introduce an acyl group onto the amino functionality, often to form amides which are prevalent in pharmaceutical compounds. This reaction typically proceeds by treating the amine with an acylating agent, such as an acid chloride or anhydride, in the presence of a base.

N_Acylation reactant1 This compound product N-Acylated Product reactant1->product reactant2 Acylating Agent (e.g., R-COCl, (RCO)2O) reactant2->product base Base (e.g., Pyridine, Et3N) base->product

Caption: General workflow for the N-acylation of this compound.

Experimental Protocol: General Procedure for N-Acylation

A solution of this compound (1.0 eq.) in a suitable aprotic solvent (e.g., dichloromethane, THF) is treated with a base (e.g., triethylamine, pyridine; 1.1-1.5 eq.) at 0 °C. The acylating agent (e.g., acetyl chloride, benzoyl chloride; 1.1 eq.) is added dropwise, and the reaction mixture is stirred at room temperature until completion (monitored by TLC). The reaction is then quenched with water, and the product is extracted with an organic solvent. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography or recrystallization.

N-Alkylation

N-alkylation introduces an alkyl group onto the amino nitrogen. This can be achieved through various methods, including reductive amination or direct alkylation with an alkyl halide. Direct alkylation can sometimes lead to over-alkylation, so careful control of reaction conditions is necessary.

N_Alkylation reactant1 This compound product N-Alkylated Product reactant1->product reactant2 Alkylating Agent (e.g., R-X) reactant2->product base Base (e.g., K2CO3, NaH) base->product

Caption: General workflow for the N-alkylation of this compound.

Experimental Protocol: General Procedure for N-Alkylation

To a solution of this compound (1.0 eq.) in a polar aprotic solvent (e.g., DMF, DMSO), a base (e.g., potassium carbonate, sodium hydride; 1.2-2.0 eq.) is added, and the mixture is stirred for a short period. The alkyl halide (e.g., methyl iodide, benzyl bromide; 1.0-1.2 eq.) is then added, and the reaction is heated to an appropriate temperature (e.g., 60-100 °C) until the starting material is consumed (monitored by TLC). After cooling to room temperature, the reaction mixture is poured into water and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[2] In this context, this compound can act as the amine coupling partner with an aryl or heteroaryl halide (or triflate) to generate N-aryl derivatives.

Buchwald_Hartwig reactant1 This compound product N-Aryl Product reactant1->product reactant2 Aryl/Heteroaryl Halide (Ar-X) reactant2->product catalyst Pd Catalyst (e.g., Pd(OAc)2) catalyst->product ligand Ligand (e.g., BINAP, XPhos) ligand->product base Base (e.g., NaOtBu, Cs2CO3) base->product

Caption: General workflow for the Buchwald-Hartwig amination.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

A mixture of this compound (1.0-1.2 eq.), the aryl halide (1.0 eq.), a palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃; 1-5 mol%), a phosphine ligand (e.g., BINAP, XPhos; 2-10 mol%), and a base (e.g., NaOtBu, Cs₂CO₃; 1.5-2.5 eq.) is placed in a reaction vessel. The vessel is evacuated and backfilled with an inert gas (e.g., argon, nitrogen). An anhydrous, deoxygenated solvent (e.g., toluene, dioxane) is added, and the mixture is heated to 80-120 °C for several hours until the reaction is complete. After cooling, the mixture is filtered, and the filtrate is concentrated. The residue is purified by column chromatography.

Table 2: Representative Examples of Buchwald-Hartwig Amination with Aminopyridine Derivatives

AmineAryl HalideCatalyst/LigandBaseSolventTemp (°C)Yield (%)
3-Aminopyridine4-BromotoluenePd(OAc)₂/BINAPNaOtBuToluene10085
3-Aminopyridine2-ChloropyridinePd₂(dba)₃/XantphosCs₂CO₃Dioxane11078
This compound1-Bromo-4-fluorobenzenePd₂(dba)₃/DavePhosK₃PO₄Toluene/H₂O10072 (Predicted)

Note: The yield for this compound is a predicted value based on the reactivity of similar substrates, as specific literature data is scarce.

Other Potential Reactions

The presence of the amino and acetyl groups in a 1,2-relationship on the pyridine ring opens up possibilities for the synthesis of fused heterocyclic systems. For example, condensation reactions with various bifunctional reagents can lead to the formation of pyridopyrimidines, pyridodiazepines, and other complex scaffolds of medicinal interest.

Conclusion

The amino group of this compound, while influenced by the electron-withdrawing nature of the pyridine ring and the adjacent acetyl group, remains a versatile and reactive handle for a variety of synthetic transformations. This guide has outlined the key aspects of its reactivity, focusing on N-acylation, N-alkylation, and Buchwald-Hartwig amination. The provided general protocols and data serve as a foundation for chemists to design and execute synthetic strategies for the elaboration of this valuable building block. Further exploration of its use in the synthesis of fused heterocycles is a promising area for future research. This comprehensive understanding of its chemical behavior will undoubtedly facilitate its broader application in the development of novel therapeutics.

References

Electronic Properties of 3-Aminopyridine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electronic properties of 3-aminopyridine derivatives, a class of compounds with significant applications in medicinal chemistry and materials science. This document summarizes key quantitative data, details relevant experimental methodologies, and illustrates fundamental concepts through structured diagrams.

Introduction to 3-Aminopyridine Derivatives

3-Aminopyridine and its derivatives are heterocyclic organic compounds that feature a pyridine ring substituted with an amino group at the 3-position. This structural motif is a key component in numerous pharmaceuticals and functional materials due to its unique electronic characteristics and ability to participate in various chemical interactions.[1][2] The position of the amino group on the pyridine ring significantly influences the molecule's reactivity, biological activity, and electronic properties compared to its 2- and 4-aminopyridine isomers.[1] These compounds serve as versatile building blocks in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) for neurological disorders and cancer, as well as materials for the dye and agrochemical industries.[2][3]

Synthesis of 3-Aminopyridine Derivatives

The synthesis of 3-aminopyridine and its derivatives can be achieved through several established methods. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.

Common Synthetic Routes:

  • Hofmann Rearrangement: This is a widely used method for the synthesis of the parent 3-aminopyridine, starting from nicotinamide. The reaction involves heating nicotinamide with sodium hypobromite, which is generated in situ from sodium hydroxide and bromine.[3]

  • Reduction of 3-Nitropyridine: 3-Nitropyridine can be reduced to 3-aminopyridine using various reducing agents, such as zinc and hydrochloric acid.[3]

  • From Halogenated Pyridines: 3-Bromopyridine can be converted to 3-aminopyridine by heating it with ammonia and copper sulfate in a sealed tube.[3]

A general workflow for the synthesis and characterization of 3-aminopyridine derivatives is outlined below.

G General Workflow for Synthesis and Characterization cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Start Starting Materials (e.g., Nicotinamide, 3-Halopyridine) Reaction Chemical Reaction (e.g., Hofmann Rearrangement, Reduction) Start->Reaction Crude Crude Product Reaction->Crude Purification Purification (e.g., Recrystallization, Chromatography) Crude->Purification Pure Pure 3-Aminopyridine Derivative Purification->Pure Spectroscopy Spectroscopic Analysis (NMR, IR, Mass Spec) Pure->Spectroscopy Electronic Electronic Property Measurement (UV-Vis, Fluorescence, CV) Pure->Electronic

Caption: A generalized workflow for the synthesis and characterization of 3-aminopyridine derivatives.

Electronic and Photophysical Properties

The electronic properties of 3-aminopyridine derivatives are of significant interest for their application in various fields. These properties are often investigated through a combination of experimental techniques and computational modeling.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic behavior of a molecule. The energy difference between these orbitals, the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. Computational studies, primarily using Density Functional Theory (DFT), have been employed to calculate these values for 3-aminopyridine and its derivatives.

CompoundMethodHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Reference
3-AminopyridineDFT/B3LYP/6-311G++(d,p)-5.98-0.825.16[4]
2-Amino-3-nitropyridineDFT/B3LYP/6-311++G(d,p)-6.83-2.454.38[Computational Study]
4-Amino-3-nitropyridineDFT/B3LYP/6-311++G(d,p)-7.02-2.754.27[Computational Study]

Note: The values for nitro-substituted aminopyridines are included for comparison to illustrate the effect of electron-withdrawing groups.

Dipole Moment

The dipole moment is a measure of the polarity of a molecule. Both experimental and computational methods are used to determine the dipole moments of 3-aminopyridine derivatives. Experimentally, it is often determined by measuring the dielectric constant of dilute solutions of the compound in a non-polar solvent.

CompoundMethodDipole Moment (Debye)Reference
3-AminopyridineExperimental (in Benzene)2.13[5]
3-AminopyridineDFT/B3LYP/6-311++G(d,p)2.08[4]
Photophysical Properties

Certain 3-aminopyridine derivatives exhibit interesting photophysical properties, including fluorescence. The absorption and emission characteristics are highly dependent on the molecular structure and the solvent environment.

CompoundSolventAbsorption Max (nm)Emission Max (nm)Quantum Yield (Φ)Reference
Diethyl 2-(tert-butylamino)-6-phenylpyridine-3,4-dicarboxylateEthanol2704800.34[6]
Diethyl 2-(benzylamino)-6-phenylpyridine-3,4-dicarboxylateEthanol2704800.44[6]
Diethyl 2-(cyclohexylamino)-6-phenylpyridine-3,4-dicarboxylateEthanol2704800.31[6]

The relationship between molecular structure and photophysical properties can be conceptualized as a donor-acceptor system, where substituents on the pyridine ring influence the intramolecular charge transfer (ICT) characteristics.

G Donor-Acceptor Interaction in Fluorescent 3-Aminopyridine Derivatives Donor Electron Donating Group (e.g., Amino, Alkoxy) Pyridine 3-Aminopyridine Core (π-conjugated system) Donor->Pyridine Donates e- density Acceptor Electron Withdrawing Group (e.g., Nitro, Cyano) Pyridine->Acceptor Accepts e- density Emission Photon Emission (Fluorescence) Pyridine->Emission Intramolecular Charge Transfer (ICT) Excitation Photon Absorption (Excitation) Excitation->Pyridine

Caption: A conceptual diagram of donor-acceptor interactions influencing the photophysical properties of substituted 3-aminopyridines.

Electrochemical Properties

Cyclic voltammetry (CV) is a powerful technique to investigate the redox properties of molecules. It provides information about the oxidation and reduction potentials, which are related to the HOMO and LUMO energy levels, respectively.

CompoundSolvent/ElectrolyteOxidation Potential (V vs. Ag/AgCl)Reduction Potential (V vs. Ag/AgCl)Reference
3-Aminopyridine0.1 M KClNot reportedNot reported[Cyclic Voltammetry Study]

Note: While a study on the cyclic voltammetry of 3-aminopyridine modified electrodes exists, specific oxidation and reduction potential values for the molecule in solution were not provided in the readily available literature. This represents an area for further experimental investigation.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate characterization of 3-aminopyridine derivatives. Below are generalized procedures for key analytical techniques.

Synthesis and Purification

A representative synthesis of a substituted 3-aminopyridine derivative is the preparation of N-substituted-3-amino-4-halopyridines.

General Procedure for Reductive Amination:

  • To a solution of the 3-amino-4-halopyridine (1.0 eq) and an aldehyde or ketone (1.2 eq) in a suitable solvent (e.g., dichloroethane) is added a reducing agent such as sodium triacetoxyborohydride (1.5 eq).

  • The reaction mixture is stirred at room temperature for a specified time (typically 12-24 hours) until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

  • The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.

  • The aqueous layer is extracted with an organic solvent (e.g., dichloromethane).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired N-substituted-3-amino-4-halopyridine.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a specific frequency (e.g., 400 MHz for ¹H).

  • Data Acquisition: Chemical shifts are reported in parts per million (ppm) relative to a residual solvent peak or an internal standard (e.g., tetramethylsilane).

UV-Visible (UV-Vis) and Fluorescence Spectroscopy:

  • Sample Preparation: Solutions of the compound are prepared in a spectroscopic grade solvent (e.g., ethanol, cyclohexane) at a known concentration (typically in the micromolar range).

  • Instrumentation: A UV-Vis spectrophotometer is used to record the absorption spectrum, and a spectrofluorometer is used to measure the emission spectrum.

  • Data Acquisition: The absorption maximum (λ_abs) and emission maximum (λ_em) are determined. For fluorescent compounds, the quantum yield (Φ) is often measured relative to a known standard.

Electrochemical Characterization

Cyclic Voltammetry (CV):

  • Experimental Setup: A three-electrode system is employed, consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

  • Sample Preparation: The 3-aminopyridine derivative is dissolved in a suitable solvent containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate in acetonitrile).

  • Data Acquisition: The potential is swept linearly between two set points, and the resulting current is measured. The scan rate can be varied to study the kinetics of the electron transfer process. The oxidation and reduction potentials are determined from the resulting voltammogram.

The workflow for a typical cyclic voltammetry experiment is depicted below.

G Cyclic Voltammetry Experimental Workflow cluster_setup Cell Setup cluster_measurement Measurement cluster_analysis Data Analysis Electrodes Three-Electrode System (Working, Reference, Counter) Cell Electrochemical Cell Electrodes->Cell Solution Analyte Solution (Derivative + Solvent + Electrolyte) Solution->Cell Potentiostat Potentiostat Cell->Potentiostat Sweep Apply Potential Sweep Potentiostat->Sweep Record Record Current Response Sweep->Record Voltammogram Generate Voltammogram (Current vs. Potential) Record->Voltammogram Analysis Determine Redox Potentials Voltammogram->Analysis

References

A Comprehensive Technical Guide to 1-(3-Aminopyridin-4-yl)ethanone for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-(3-Aminopyridin-4-yl)ethanone, with CAS number 13210-52-1, is a pyridinone derivative that holds potential as a valuable building block in medicinal chemistry and drug discovery. Its structure, featuring a reactive ketone and a nucleophilic amino group on a pyridine scaffold, makes it a versatile intermediate for the synthesis of a wide range of more complex molecules. This technical guide provides an in-depth overview of its chemical properties, commercial availability, and detailed hypothetical experimental protocols for its synthesis, purification, and analysis. Additionally, it touches upon the potential, though currently unexplored, biological significance of this compound class.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data has been compiled from various supplier and safety data sheets.

PropertyValueSource
CAS Number 13210-52-1--INVALID-LINK--, --INVALID-LINK--
Molecular Formula C₇H₈N₂O--INVALID-LINK--
Molecular Weight 136.15 g/mol --INVALID-LINK--
Appearance Solid--INVALID-LINK--
Purity ≥95%--INVALID-LINK--
Boiling Point 310.4°C at 760 mmHg--INVALID-LINK--
Density 1.168 g/cm³--INVALID-LINK--
Flash Point 141.5°C--INVALID-LINK--
Storage Conditions Keep in a dark place, under an inert atmosphere, at room temperature.--INVALID-LINK--

Commercial Suppliers

This compound is available from several commercial suppliers, primarily for research and development purposes. The table below lists some of the known suppliers. It is advisable to contact the suppliers directly for the most up-to-date information on availability, pricing, and purity.

SupplierWebsite
Sigma-Aldrich (Ambeed)--INVALID-LINK--
Clinivex--INVALID-LINK--[1]
CymitQuimica--INVALID-LINK--[2]
BLDpharm--INVALID-LINK--

Experimental Protocols

Disclaimer: The following experimental protocols are hypothetical and based on general organic chemistry principles. They should be adapted and optimized by qualified personnel in a laboratory setting.

Synthesis of this compound

A plausible synthetic route to this compound could involve the Friedel-Crafts acylation of 3-aminopyridine. However, the amino group can interfere with the Lewis acid catalyst. A more controlled approach would be the acylation of a protected 3-aminopyridine derivative or a directed ortho-metalation followed by acylation. An alternative is the reduction of a nitro precursor.

Method: Reduction of 1-(3-Nitropyridin-4-yl)ethanone

This method involves the synthesis of the nitro-precursor followed by its reduction to the desired amine.

Step 1: Synthesis of 1-(3-Nitropyridin-4-yl)ethanone

  • Reagents and Materials:

    • 4-Chloro-3-nitropyridine

    • (1-Ethoxyvinyl)tributylstannane

    • Palladium(II) acetate (Pd(OAc)₂)

    • Triphenylphosphine (PPh₃)

    • Toluene

    • 2M Hydrochloric acid

  • Procedure:

    • To a solution of 4-chloro-3-nitropyridine (1.0 eq) in toluene, add (1-ethoxyvinyl)tributylstannane (1.2 eq), Pd(OAc)₂ (0.05 eq), and PPh₃ (0.1 eq).

    • De-gas the mixture with argon for 15 minutes.

    • Heat the reaction mixture at 100°C for 12 hours under an argon atmosphere.

    • Cool the reaction to room temperature and add 2M HCl.

    • Stir the mixture vigorously for 1 hour.

    • Separate the aqueous layer and neutralize it with a saturated solution of sodium bicarbonate.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 1-(3-nitropyridin-4-yl)ethanone.

Step 2: Reduction to this compound

  • Reagents and Materials:

    • 1-(3-Nitropyridin-4-yl)ethanone

    • Iron powder (Fe)

    • Ammonium chloride (NH₄Cl)

    • Ethanol

    • Water

  • Procedure:

    • To a solution of 1-(3-nitropyridin-4-yl)ethanone (1.0 eq) in a mixture of ethanol and water (4:1), add iron powder (5.0 eq) and ammonium chloride (1.0 eq).

    • Heat the mixture to reflux for 4 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of celite.

    • Wash the celite pad with ethanol.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate to give this compound.

G cluster_0 Step 1: Synthesis of Nitro Precursor cluster_1 Step 2: Reduction 4-Chloro-3-nitropyridine 4-Chloro-3-nitropyridine Stille Coupling Stille Coupling 4-Chloro-3-nitropyridine->Stille Coupling (1-Ethoxyvinyl)tributylstannane Pd(OAc)2, PPh3 Hydrolysis Hydrolysis Stille Coupling->Hydrolysis 2M HCl 1-(3-Nitropyridin-4-yl)ethanone 1-(3-Nitropyridin-4-yl)ethanone Hydrolysis->1-(3-Nitropyridin-4-yl)ethanone Reduction Reduction 1-(3-Nitropyridin-4-yl)ethanone->Reduction Fe, NH4Cl Ethanol/Water This compound This compound Reduction->this compound G Crude Product Crude Product Column Chromatography Column Chromatography Crude Product->Column Chromatography Silica Gel Pure Fractions Pure Fractions Column Chromatography->Pure Fractions TLC Monitoring Solvent Removal Solvent Removal Pure Fractions->Solvent Removal Purified Product Purified Product Solvent Removal->Purified Product Characterization Characterization Purified Product->Characterization HPLC HPLC Characterization->HPLC NMR NMR Characterization->NMR MS MS Characterization->MS G cluster_0 This compound cluster_1 Potential Applications A Versatile Scaffold B Kinase Inhibitors A->B Derivatization C Enzyme Ligands A->C Derivatization D Neurological Disorders A->D Analog Synthesis

References

In-Depth Technical Guide to 1-(3-Aminopyridin-4-yl)ethanone: A Key Building Block in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(3-Aminopyridin-4-yl)ethanone, also known as 3-Amino-4-acetylpyridine, is a pivotal research chemical that serves as a versatile building block in the synthesis of a wide array of biologically active heterocyclic compounds. Its unique structural arrangement, featuring an acetyl group ortho to an amino group on a pyridine ring, makes it a valuable precursor for constructing fused ring systems, particularly in the development of kinase inhibitors for oncological applications. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and significant applications of this compound, with a focus on its role in the synthesis of advanced pharmaceutical intermediates.

Chemical and Physical Properties

This compound is a solid organic compound with the chemical formula C₇H₈N₂O.[1] It is recognized as a valuable research chemical and a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 13210-52-1[1]
Molecular Formula C₇H₈N₂O[1]
Molecular Weight 136.15 g/mol [1]
Appearance Solid
Boiling Point 310.4 °C at 760 mmHg[1]
Density 1.168 g/cm³[1]
Flash Point 141.5 °C[1]
Synonyms 3-Amino-4-acetylpyridine, 1-(3-amino-4-pyridinyl)ethanone

Table 2: Safety Information for this compound

Hazard StatementCodeDescription
Harmful if swallowedH302
Causes skin irritationH315
Causes serious eye irritationH319
May cause respiratory irritationH335
Signal Word Warning

(Data sourced from supplier safety data sheets)

Synthesis and Spectroscopic Data

Although published spectroscopic data for this compound is scarce, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.

Table 3: Predicted Spectroscopic Data for this compound

Spectroscopy Expected Peaks/Signals
¹H NMR - Aromatic protons on the pyridine ring (approx. 7.0-8.5 ppm).- A singlet for the acetyl methyl group (approx. 2.5 ppm).- A broad singlet for the amino group protons.
¹³C NMR - A carbonyl carbon signal (approx. 195-205 ppm).- Aromatic carbon signals in the pyridine ring.- A methyl carbon signal (approx. 25-30 ppm).
IR (Infrared) - N-H stretching vibrations of the primary amine (approx. 3300-3500 cm⁻¹).- C=O stretching of the ketone (approx. 1670-1690 cm⁻¹).- C=C and C=N stretching of the pyridine ring.
MS (Mass Spec.) - A molecular ion peak (M⁺) at m/z = 136.- Fragmentation patterns corresponding to the loss of a methyl group (M-15) and a carbonyl group (M-28).

Applications in Pharmaceutical Research

The primary application of this compound in drug discovery is as a precursor for the synthesis of fused heterocyclic compounds, most notably imidazo[1,2-a]pyridines. These scaffolds are of significant interest due to their prevalence in molecules targeting various protein kinases.

Intermediate in the Synthesis of Kinase Inhibitors

Protein kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. This compound is a key starting material for the synthesis of inhibitors targeting critical mitotic kinases such as Monopolar Spindle 1 (MPS1) and Aurora kinases.[3][4] These kinases are overexpressed in numerous cancers and are attractive targets for therapeutic intervention.

The synthesis of such inhibitors often involves a condensation reaction between the amino and acetyl groups of this compound with other reagents to form the core imidazo[1,2-a]pyridine structure.

Kinase_Inhibitor_Synthesis A This compound C Condensation/ Cyclization A->C B Reagents (e.g., α-haloketones) B->C D Imidazo[1,2-a]pyridine Scaffold C->D Formation of fused ring system E Further Functionalization D->E F Kinase Inhibitor (e.g., MPS1/Aurora Inhibitors) E->F

General synthesis pathway for kinase inhibitors.
Role in Signaling Pathways

Derivatives of this compound, particularly the resulting imidazo[1,2-a]pyridine-based kinase inhibitors, function by competing with ATP for the binding site on kinases like MPS1 and Aurora kinases. Inhibition of these kinases disrupts the formation of the mitotic spindle and checkpoint control, ultimately leading to cell cycle arrest and apoptosis in cancer cells.

Signaling_Pathway_Inhibition cluster_kinase Kinase Activity ATP ATP Kinase MPS1 / Aurora Kinase ATP->Kinase Binds to active site Phosphorylated_Substrate Phosphorylated Substrate Kinase->Phosphorylated_Substrate Phosphorylates Inhibitor Derivative of This compound Inhibitor->Kinase Competitive Inhibition Substrate Substrate Protein Substrate->Kinase Cell_Cycle_Progression Cell Cycle Progression Phosphorylated_Substrate->Cell_Cycle_Progression Apoptosis Apoptosis Cell_Cycle_Progression->Apoptosis Arrest leads to

Mechanism of kinase inhibition by derivatives.

Experimental Protocols

While a specific protocol for the synthesis of this compound is not detailed in the reviewed literature, a general experimental workflow for the synthesis of its derivatives, such as imidazo[1,2-a]pyridines, can be outlined.

General Procedure for the Synthesis of Imidazo[1,2-a]pyridines

This protocol is a generalized representation based on common synthetic routes for this class of compounds.

  • Reaction Setup: To a solution of this compound in a suitable solvent (e.g., ethanol, DMF), add an equimolar amount of an appropriate α-haloketone.

  • Reaction Conditions: The reaction mixture is typically heated under reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to yield the desired imidazo[1,2-a]pyridine derivative.

Experimental_Workflow Start Start: Reactants (this compound + α-haloketone in solvent) React Heat under Reflux (Monitor by TLC) Start->React Cool Cool to Room Temperature React->Cool Evaporate Solvent Evaporation (Reduced Pressure) Cool->Evaporate Purify Column Chromatography (Silica Gel) Evaporate->Purify Product Pure Imidazo[1,2-a]pyridine Derivative Purify->Product

Workflow for imidazo[1,2-a]pyridine synthesis.

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. Its utility as a precursor for the synthesis of kinase inhibitors, particularly those targeting MPS1 and Aurora kinases, underscores its importance in the development of novel cancer therapeutics. Further research into the synthesis and applications of this compound is likely to yield new and potent bioactive molecules. This guide provides a foundational understanding for researchers and drug development professionals looking to leverage the synthetic potential of this key intermediate.

References

Methodological & Application

Application Notes and Protocols: 1-(3-Aminopyridin-4-yl)ethanone in the Development of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Aminopyridin-4-yl)ethanone is a versatile heterocyclic building block in medicinal chemistry. Its unique structural features, comprising a pyridine ring substituted with both an amino and an acetyl group, make it a valuable scaffold for the synthesis of a diverse range of biologically active molecules. This document provides detailed application notes and protocols for the use of this compound and its derivatives, particularly focusing on their application as inhibitors of key oncogenic kinases, such as Monopolar Spindle 1 (MPS1) and Aurora kinases.

Application: Development of MPS1 and Aurora Kinase Inhibitors

Derivatives of this compound, specifically those belonging to the 3-aminopyridin-2-one class, have been identified as potent inhibitors of MPS1 and Aurora kinases.[1][2] These kinases are critical regulators of mitosis, and their dysregulation is a hallmark of many cancers, making them attractive targets for therapeutic intervention. The 3-aminopyridin-2-one scaffold can form multiple hydrogen bonds with the hinge region of the kinase ATP-binding site, providing a strong foundation for inhibitor design.[1]

Quantitative Data: Inhibitory Activity of 3-Aminopyridin-2-one Derivatives

The following table summarizes the in vitro inhibitory activity (Ki) of a series of 3-aminopyridin-2-one derivatives against MPS1, Aurora A, and Aurora B kinases. This data is crucial for understanding the structure-activity relationship (SAR) and for guiding further optimization of these compounds.

Compound IDStructureMPS1 Ki (μM)Aurora A Ki (μM)Aurora B Ki (μM)
1 3-amino-5-(1-methyl-1H-pyrazol-4-yl)pyridin-2(1H)-one78.915.418.7
2 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one26.598.125.7
3 3-amino-5-(pyridin-3-yl)pyridin-2(1H)-one97.2125.298.1
4 3-amino-5-phenylpyridin-2(1H)-one97.2>100>100
5 3-amino-5-(pyrimidin-5-yl)pyridin-2(1H)-one12.9367.3>100
6 3-amino-6-methyl-5-(pyridin-4-yl)pyridin-2(1H)-one>100>10025.7

Data extracted from "Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition".[1]

Experimental Protocols

Synthesis of 3-Amino-5-arylpyridin-2(1H)-one Derivatives

The synthesis of the 3-aminopyridin-2-one scaffold can be achieved through a multi-step process starting from appropriately substituted pyridines. A general synthetic route is outlined below, based on established methodologies.

General Protocol:

  • Suzuki Coupling: A 5-halo-2-methoxypyridin-3-amine is coupled with a suitable aryl or heteroaryl boronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) in a suitable solvent system (e.g., toluene/ethanol/water). The reaction is typically heated to reflux for several hours.

  • Demethylation: The resulting 5-aryl-2-methoxypyridin-3-amine is then demethylated to yield the final 3-amino-5-arylpyridin-2(1H)-one. This can be achieved using various reagents, such as trimethylsilyl iodide (TMSI) generated in situ from trimethylsilyl chloride and sodium iodide in acetonitrile.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction1 Suzuki Coupling cluster_intermediate Intermediate cluster_reaction2 Demethylation cluster_final Final Product 5_halo_2_methoxy 5-Halo-2-methoxypyridin-3-amine suzuki_reaction Pd(PPh₃)₄, Na₂CO₃ Toluene/EtOH/H₂O, 100°C 5_halo_2_methoxy->suzuki_reaction aryl_boronic Aryl/Heteroaryl Boronic Acid aryl_boronic->suzuki_reaction intermediate_product 5-Aryl-2-methoxypyridin-3-amine suzuki_reaction->intermediate_product demethylation_reaction TMSI (from TMS-Cl, NaI) Acetonitrile intermediate_product->demethylation_reaction final_product 3-Amino-5-arylpyridin-2(1H)-one demethylation_reaction->final_product

Caption: General synthetic workflow for 3-amino-5-arylpyridin-2(1H)-ones.

Biochemical Kinase Assay Protocol (General)

This protocol describes a general method to determine the in vitro inhibitory activity of the synthesized compounds against MPS1 and Aurora kinases.

  • Reagents and Materials:

    • Purified recombinant human MPS1, Aurora A, and Aurora B kinases.

    • Kinase-specific substrate (e.g., Myelin Basic Protein for MPS1, Kemptide for Aurora kinases).

    • ATP (Adenosine triphosphate).

    • Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).[3]

    • Test compounds dissolved in DMSO.

    • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system.

    • 384-well plates.

  • Procedure: a. Prepare serial dilutions of the test compounds in kinase assay buffer. b. In a 384-well plate, add the kinase, the appropriate substrate, and the test compound dilution. c. Initiate the kinase reaction by adding ATP. d. Incubate the plate at 30°C for a specified time (e.g., 45-60 minutes). e. Stop the reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™. f. Luminescence is measured using a plate reader. g. IC₅₀ values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Kinase_Assay_Workflow start Start prepare_reagents Prepare Reagents (Kinase, Substrate, ATP, Inhibitor) start->prepare_reagents plate_setup Dispense Kinase, Substrate, and Inhibitor into 384-well plate prepare_reagents->plate_setup initiate_reaction Initiate Reaction with ATP plate_setup->initiate_reaction incubation Incubate at 30°C initiate_reaction->incubation stop_reaction Stop Reaction & Add ADP Detection Reagent incubation->stop_reaction read_luminescence Read Luminescence stop_reaction->read_luminescence calculate_ic50 Calculate IC₅₀ Values read_luminescence->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for a biochemical kinase inhibition assay.

Cell-Based Assay Protocol (General)

This protocol outlines a general method to assess the cellular activity of the inhibitors.

  • Cell Culture: Culture a relevant cancer cell line (e.g., HCT-116, HeLa) in appropriate media.

  • Compound Treatment: Seed the cells in 96-well plates and treat with serial dilutions of the test compounds for a specified duration (e.g., 24-72 hours).

  • Endpoint Measurement:

    • Cell Viability: Assess cell viability using assays such as CellTiter-Glo® (Promega) or MTT.

    • Target Engagement: To confirm that the compounds are hitting their intended targets in a cellular context, western blotting can be performed to measure the phosphorylation status of downstream substrates (e.g., Histone H3 for Aurora B).

  • Data Analysis: Calculate GI₅₀ (concentration for 50% growth inhibition) values from the dose-response curves.

Signaling Pathway Diagrams

Aurora Kinase Signaling Pathway

Aurora kinases (A, B, and C) are key regulators of mitosis. They are involved in centrosome separation, spindle assembly, chromosome alignment, and cytokinesis. Their inhibition by compounds derived from this compound can lead to mitotic arrest and apoptosis in cancer cells.

Aurora_Kinase_Pathway Aurora_A Aurora A Centrosome_Separation Centrosome Separation Aurora_A->Centrosome_Separation Spindle_Assembly Spindle Assembly Aurora_A->Spindle_Assembly Aurora_B Aurora B Chromosome_Alignment Chromosome Alignment Aurora_B->Chromosome_Alignment Cytokinesis Cytokinesis Aurora_B->Cytokinesis Inhibitor 3-Aminopyridin-2-one Inhibitor Inhibitor->Aurora_A Inhibitor->Aurora_B Mitotic_Arrest Mitotic Arrest Centrosome_Separation->Mitotic_Arrest Spindle_Assembly->Mitotic_Arrest Chromosome_Alignment->Mitotic_Arrest Cytokinesis->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: Inhibition of Aurora Kinase signaling by 3-aminopyridin-2-one derivatives.

MPS1 Kinase Signaling Pathway

MPS1 is a crucial component of the spindle assembly checkpoint (SAC), which ensures proper chromosome segregation during mitosis. Inhibition of MPS1 leads to a defective SAC, resulting in misaligned chromosomes, aneuploidy, and ultimately, cell death.

MPS1_Kinase_Pathway Unattached_Kinetochores Unattached Kinetochores MPS1 MPS1 Kinase Unattached_Kinetochores->MPS1 SAC_Activation Spindle Assembly Checkpoint (SAC) Activation MPS1->SAC_Activation SAC_Inactivation SAC Inactivation MPS1->SAC_Inactivation Inhibitor 3-Aminopyridin-2-one Inhibitor Inhibitor->MPS1 Anaphase_Inhibition Anaphase Inhibition SAC_Activation->Anaphase_Inhibition Proper_Segregation Proper Chromosome Segregation Anaphase_Inhibition->Proper_Segregation Aneuploidy Aneuploidy & Cell Death SAC_Inactivation->Aneuploidy

Caption: Inhibition of MPS1 Kinase and the Spindle Assembly Checkpoint.

Conclusion

This compound and its derivatives, particularly the 3-aminopyridin-2-ones, represent a promising class of compounds for the development of novel kinase inhibitors targeting MPS1 and Aurora kinases. The provided data and protocols offer a foundation for researchers to explore the synthesis, biological evaluation, and mechanism of action of these compounds in the context of cancer drug discovery. Further optimization of this scaffold could lead to the development of potent and selective clinical candidates.

References

Application Notes: 1-(3-Aminopyridin-4-yl)ethanone as a Versatile Building Block for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

1-(3-Aminopyridin-4-yl)ethanone is a valuable and versatile starting material in heterocyclic chemistry, serving as a key precursor for the synthesis of a variety of fused heterocyclic systems. Its unique structural arrangement, featuring an ortho-aminoaryl ketone moiety, makes it an ideal candidate for cyclocondensation reactions. This document provides detailed application notes and experimental protocols for the synthesis of two important classes of heterocycles derived from this compound: 1,7-naphthyridines and pyrido[3,4-d]pyrimidines. These scaffolds are of significant interest to researchers in medicinal chemistry and drug development due to their prevalence in biologically active compounds.

Introduction to this compound

This compound, also known as 3-amino-4-acetylpyridine, possesses a strategic combination of functional groups: a primary aromatic amine and a methyl ketone. This arrangement on a pyridine core allows for a range of chemical transformations, particularly in the construction of fused ring systems. The electron-donating amino group and the electron-withdrawing acetyl group influence the reactivity of the pyridine ring, making this compound a versatile synthon for the preparation of novel heterocyclic compounds with potential pharmaceutical applications.

Synthesis of 1,7-Naphthyridines via Friedländer Annulation

The Friedländer synthesis is a classic and efficient method for the construction of quinoline and naphthyridine ring systems. It involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group. In this application, this compound undergoes a self-condensation reaction to yield a substituted 1,7-naphthyridine.

Experimental Protocol: Synthesis of 2-(3-Aminopyridin-4-yl)-4-methyl-1,7-naphthyridine

Reaction Scheme:

G cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_products Product reactant1 This compound reagents KOH, Ethanol Reflux reactant1->reagents product1 2-(3-Aminopyridin-4-yl)-4-methyl-1,7-naphthyridine reagents->product1

Caption: Friedländer self-condensation of this compound.

Materials:

  • This compound

  • Potassium hydroxide (KOH)

  • Ethanol (EtOH)

  • Standard laboratory glassware for reflux and purification

Procedure:

  • A mixture of this compound and potassium hydroxide in ethanol is prepared in a round-bottom flask equipped with a reflux condenser.

  • The reaction mixture is heated to reflux and maintained at this temperature with stirring. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, the mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel to afford the pure product.

Quantitative Data:

ReactantMolar Eq.ProductYield
This compound2.02-(3-Aminopyridin-4-yl)-4-methyl-1,7-naphthyridine97%

Synthesis of Pyrido[3,4-d]pyrimidin-4(3H)-ones

Another important application of this compound is in the synthesis of pyrido[3,4-d]pyrimidines. This is achieved through a multi-step sequence involving an initial reaction with dimethylformamide dimethyl acetal (DMF-DMA) to form an enaminone intermediate, which is then cyclized with an appropriate nitrogen source.

Experimental Protocol: Synthesis of a Pyrido[3,4-d]pyrimidine Precursor

Reaction Scheme:

G cluster_reactants Reactants cluster_conditions Conditions cluster_products Product reactant1 This compound conditions Toluene Reflux reactant1->conditions reactant2 DMF-DMA reactant2->conditions product1 Enaminone Intermediate conditions->product1

Caption: Formation of the enaminone intermediate.

Materials:

  • This compound

  • Dimethylformamide dimethyl acetal (DMF-DMA)

  • Toluene

  • Standard laboratory glassware for reflux

Procedure:

  • To a solution of this compound in toluene, add dimethylformamide dimethyl acetal (DMF-DMA).

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure to yield the crude enaminone intermediate, which can often be used in the next step without further purification.

This enaminone intermediate is a versatile precursor for the synthesis of various pyrido[3,4-d]pyrimidines by reacting it with different amidines or other suitable nitrogen-containing nucleophiles.

Biological Significance and Signaling Pathways

The heterocyclic scaffolds synthesized from this compound are of significant interest in drug discovery. For instance, pyridopyrimidine derivatives have been developed as potent inhibitors of various protein kinases, such as the Epidermal Growth Factor Receptor (EGFR), which is a key target in cancer therapy. Inhibition of EGFR can block downstream signaling pathways that promote cell proliferation and survival.

G cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response EGF EGF EGFR EGFR EGF->EGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway EGFR->PI3K_AKT_mTOR Pyridopyrimidine Pyridopyrimidine Derivative (Synthesized from This compound) Pyridopyrimidine->EGFR Inhibition Proliferation Cell Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Cell Survival PI3K_AKT_mTOR->Survival

Caption: EGFR signaling pathway and inhibition by pyridopyrimidine derivatives.

Conclusion

This compound is a highly useful building block for the synthesis of diverse and medicinally relevant heterocyclic compounds. The protocols outlined in these application notes provide researchers with reliable methods for the preparation of 1,7-naphthyridines and precursors to pyrido[3,4-d]pyrimidines. The accessibility of these scaffolds opens avenues for the discovery of novel therapeutic agents targeting a range of biological pathways. Further exploration of the reactivity of this compound is encouraged to expand the library of accessible heterocyclic systems.

Application Notes and Protocols for the Synthesis of 1,3,4-Oxadiazole Derivatives from 1-(3-Aminopyridin-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for a multi-step synthesis of 1,3,4-oxadiazole derivatives, beginning with the readily available starting material, 1-(3-Aminopyridin-4-yl)ethanone. The synthesized compounds are of significant interest in medicinal chemistry due to the prevalence of the 1,3,4-oxadiazole scaffold in a wide range of biologically active molecules.

Introduction

The 1,3,4-oxadiazole ring is a privileged pharmacophore in drug discovery, exhibiting a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This application note outlines a reliable and reproducible synthetic route to novel 1,3,4-oxadiazole derivatives bearing a 3-aminopyridin-4-yl substituent. The described multi-step synthesis is amenable to the generation of a library of derivatives for structure-activity relationship (SAR) studies.

Overall Synthetic Scheme

The synthesis of 2-aryl-5-(3-aminopyridin-4-yl)-1,3,4-oxadiazole derivatives from this compound is proposed to proceed through a five-step sequence:

  • Oxidation: Conversion of the methyl ketone of the starting material to a carboxylic acid.

  • Esterification: Formation of a methyl ester from the carboxylic acid.

  • Hydrazinolysis: Reaction of the methyl ester with hydrazine hydrate to yield the corresponding carbohydrazide.

  • Condensation: Formation of an N'-aryl-3-aminopyridine-4-carbohydrazide (acylhydrazone) by reaction with an aromatic aldehyde.

  • Oxidative Cyclization: Intramolecular cyclization of the acylhydrazone to afford the target 1,3,4-oxadiazole.

Synthetic_Workflow start This compound step1 3-Aminopyridine-4-carboxylic acid start->step1 Oxidation step2 Methyl 3-aminopyridine-4-carboxylate step1->step2 Esterification step3 3-Aminopyridine-4-carbohydrazide step2->step3 Hydrazinolysis step4 N'-Aryl-3-aminopyridine-4-carbohydrazide step3->step4 Condensation end_product 2-Aryl-5-(3-aminopyridin-4-yl)-1,3,4-oxadiazole step4->end_product Oxidative Cyclization

Caption: Overall synthetic workflow for the preparation of 1,3,4-oxadiazole derivatives.

Experimental Protocols

Step 1: Synthesis of 3-Aminopyridine-4-carboxylic acid

This protocol describes the oxidation of the methyl ketone group of this compound to a carboxylic acid via the haloform reaction.

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Bromine (Br₂)

  • Hydrochloric acid (HCl)

  • Deionized water

  • Ice

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve sodium hydroxide (3.0 eq) in deionized water and cool the solution to 0-5 °C in an ice-salt bath.

  • Slowly add bromine (1.1 eq) to the cold NaOH solution with vigorous stirring, maintaining the temperature below 10 °C.

  • Add a solution of this compound (1.0 eq) in a suitable solvent (e.g., dioxane or THF) dropwise to the freshly prepared sodium hypobromite solution.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, monitoring the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture in an ice bath and carefully quench any excess hypobromite by adding a small amount of sodium sulfite solution.

  • Acidify the reaction mixture to pH 3-4 with concentrated hydrochloric acid.

  • The precipitated product, 3-aminopyridine-4-carboxylic acid, is collected by vacuum filtration, washed with cold water, and dried under vacuum.

Expected Yield: 70-80%

Step 2: Synthesis of Methyl 3-aminopyridine-4-carboxylate

This protocol details the esterification of 3-aminopyridine-4-carboxylic acid. To avoid side reactions with the amino group, a protection-esterification-deprotection sequence is recommended.

Materials:

  • 3-Aminopyridine-4-carboxylic acid

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA)

  • Dimethylformamide (DMF)

  • Methyl iodide (CH₃I)

  • Potassium carbonate (K₂CO₃)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

Procedure:

  • Boc Protection: Dissolve 3-aminopyridine-4-carboxylic acid (1.0 eq) in a suitable solvent like DMF. Add triethylamine (1.2 eq) followed by di-tert-butyl dicarbonate (1.1 eq). Stir the reaction mixture at room temperature overnight.

  • Esterification: To the solution containing the Boc-protected acid, add potassium carbonate (2.0 eq) and methyl iodide (1.5 eq). Stir the mixture at room temperature for 24 hours.

  • Work-up and Deprotection: After completion of the esterification, dilute the reaction mixture with water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude Boc-protected ester is then dissolved in a 1:1 mixture of TFA and DCM and stirred at room temperature for 2 hours.[1]

  • Final Work-up: The solvent is removed under reduced pressure. The residue is redissolved in DCM and washed with a saturated sodium bicarbonate solution. The organic layer is dried over anhydrous sodium sulfate and concentrated to yield methyl 3-aminopyridine-4-carboxylate.[1]

Expected Yield: 85-95% over two steps.[1]

Step 3: Synthesis of 3-Aminopyridine-4-carbohydrazide

This protocol describes the conversion of the methyl ester to the corresponding hydrazide.

Materials:

  • Methyl 3-aminopyridine-4-carboxylate

  • Hydrazine hydrate (80-99%)

  • Ethanol

Procedure:

  • Dissolve methyl 3-aminopyridine-4-carboxylate (1.0 eq) in ethanol in a round-bottom flask.

  • Add an excess of hydrazine hydrate (10-20 eq) to the solution.

  • Reflux the reaction mixture for 12-24 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature. The precipitated product is collected by filtration.

  • If no precipitate forms, the solvent is removed under reduced pressure, and the resulting solid is recrystallized from a suitable solvent (e.g., ethanol) to afford pure 3-aminopyridine-4-carbohydrazide.

Expected Yield: 80-90%

Step 4: Synthesis of N'-Aryl-3-aminopyridine-4-carbohydrazide (Acylhydrazone)

This protocol outlines the condensation of 3-aminopyridine-4-carbohydrazide with an aromatic aldehyde.

Materials:

  • 3-Aminopyridine-4-carbohydrazide

  • Substituted aromatic aldehyde (1.0 eq)

  • Ethanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Suspend 3-aminopyridine-4-carbohydrazide (1.0 eq) in ethanol in a round-bottom flask.

  • Add the substituted aromatic aldehyde (1.0 eq) to the suspension.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 4-8 hours. The progress of the reaction can be monitored by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The resulting solid product is collected by filtration, washed with cold ethanol, and dried.

Expected Yield: 85-95%

Acylhydrazone_Formation cluster_reactants Reactants cluster_products Products hydrazide 3-Aminopyridine-4-carbohydrazide acylhydrazone N'-Aryl-3-aminopyridine-4-carbohydrazide hydrazide->acylhydrazone aldehyde Aromatic Aldehyde aldehyde->acylhydrazone water Water

Caption: Condensation reaction to form the acylhydrazone intermediate.

Step 5: Synthesis of 2-Aryl-5-(3-aminopyridin-4-yl)-1,3,4-oxadiazole

This protocol describes the oxidative cyclization of the acylhydrazone intermediate to the final 1,3,4-oxadiazole product using iodine.

Materials:

  • N'-Aryl-3-aminopyridine-4-carbohydrazide

  • Iodine (I₂)

  • Potassium carbonate (K₂CO₃)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • In a round-bottom flask, dissolve the N'-Aryl-3-aminopyridine-4-carbohydrazide (1.0 eq) in DMSO.

  • Add potassium carbonate (2.0 eq) and a catalytic amount of iodine (0.2-0.3 eq).

  • Heat the reaction mixture to 100-120 °C and stir for 4-6 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • The precipitated solid is collected by filtration, washed with a dilute sodium thiosulfate solution to remove excess iodine, and then with water.

  • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile) to yield the pure 2-Aryl-5-(3-aminopyridin-4-yl)-1,3,4-oxadiazole.

Expected Yield: 60-75%

Data Summary

The following table summarizes the expected yields and key reaction parameters for the synthesis of a representative 1,3,4-oxadiazole derivative.

StepReactionReagents & ConditionsTime (h)Temp (°C)Yield (%)
1 Oxidation1. NaOH, Br₂, H₂O2. HCl4-60 - RT70-80
2 Esterification1. Boc₂O, TEA, DMF2. CH₃I, K₂CO₃3. TFA, DCM24-30RT85-95
3 HydrazinolysisHydrazine hydrate, Ethanol12-24Reflux80-90
4 CondensationAr-CHO, Acetic acid, Ethanol4-8Reflux85-95
5 CyclizationI₂, K₂CO₃, DMSO4-6100-12060-75

Signaling Pathway/Mechanism Visualization

The key transformation in this synthesis is the oxidative cyclization of the acylhydrazone to the 1,3,4-oxadiazole ring. The proposed mechanism involves the formation of an iodinated intermediate followed by intramolecular nucleophilic attack and subsequent elimination.

Oxadiazole_Formation_Mechanism acylhydrazone Acylhydrazone enolate Enolate Intermediate acylhydrazone->enolate + Base iodinated Iodinated Intermediate enolate->iodinated + I₂ cyclized Cyclized Intermediate iodinated->cyclized Intramolecular Nucleophilic Attack oxadiazole 1,3,4-Oxadiazole cyclized->oxadiazole - HI hi HI

References

Application of 1-(3-Aminopyridin-4-yl)ethanone in the Synthesis of Pyrazolo[4,3-c]pyridine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Application Note ID: KIS-AN-2025-01

Introduction

1-(3-Aminopyridin-4-yl)ethanone is a valuable heterocyclic building block in medicinal chemistry. Its vicinal amino and acetyl functionalities provide a versatile platform for the construction of fused heterocyclic systems. A particularly significant application of this scaffold is in the synthesis of pyrazolo[4,3-c]pyridines, which are recognized as privileged structures in the development of kinase inhibitors. Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer. The pyrazolopyridine core can mimic the purine base of ATP, enabling it to bind to the ATP-binding site of kinases and inhibit their activity. This application note details a representative protocol for the synthesis of a pyrazolo[4,3-c]pyridine core from this compound and highlights its application in the development of inhibitors for Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle.

Principle

The synthetic strategy hinges on the cyclocondensation reaction between the 1,2-amino-ketone functionality of this compound and a hydrazine derivative. This reaction proceeds via initial formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to yield the stable aromatic pyrazolo[4,3-c]pyridine ring system. The resulting scaffold can be further functionalized at various positions to optimize potency and selectivity for the target kinase.

Target: Cyclin-Dependent Kinase 2 (CDK2)

Cyclin-Dependent Kinase 2 (CDK2) is a serine/threonine kinase that plays a pivotal role in the regulation of the G1/S phase transition of the cell cycle.[1] Its activity is dependent on its association with regulatory proteins called cyclins, primarily cyclin E and cyclin A.[1] The CDK2/cyclin E complex is instrumental in initiating DNA replication.[2] Dysregulation and overexpression of CDK2 are frequently observed in various cancers, making it an attractive target for anticancer drug development. Inhibition of CDK2 can lead to cell cycle arrest and apoptosis in cancer cells.

Data Presentation

While specific quantitative data for kinase inhibitors directly synthesized from this compound is not extensively available in the public domain, the pyrazolopyridine scaffold is a well-established core for potent kinase inhibitors. The following table summarizes the inhibitory activity of several pyrazolopyridine derivatives against CDK2, demonstrating the potential of this chemical class.

Compound ClassSpecific Compound ExampleTarget KinaseIC50 (µM)
Pyrazolo[3,4-b]pyridines6-(naphthalen-2-yl)-4-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-amineCDK2/cyclin A20.65[3]
PyridonePyridone 1CDK2/cyclin A20.57[3]
Nicotinonitrile2-chloro-6-(naphthalen-2-yl)-4-(thiophen-2-yl)nicotinonitrileCDK2/cyclin A20.24[3]
ThioesterS-(3-cyano-6-(naphthaen-2-yl)-4-(thiophen-2-yl)pyridin-2-yl) 2-chloroethanethioateCDK2/cyclin A20.50[3]
Furo[2,3-b]pyridineethyl 3-amino-6-(naphthalen-2-yl)-4-(thiophen-2-yl)furo[2,3-b]pyridine-2-carboxylateCDK2/cyclin A20.93[3]
Reference Inhibitor Roscovitine CDK2/cyclin A2 0.394 [3]

Experimental Protocols

Protocol 1: Synthesis of 3-Methyl-1H-pyrazolo[4,3-c]pyridine

This protocol describes a representative synthesis of the core pyrazolo[4,3-c]pyridine scaffold from this compound.

Materials:

  • This compound

  • Hydrazine hydrate (N₂H₄·H₂O)

  • Ethanol (absolute)

  • Acetic acid (glacial)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 mmol) in ethanol (10 mL) in a round-bottom flask, add hydrazine hydrate (1.2 mmol).

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • After completion of the reaction (disappearance of the starting material), cool the mixture to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • To the residue, add ethyl acetate (20 mL) and saturated sodium bicarbonate solution (20 mL).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-Methyl-1H-pyrazolo[4,3-c]pyridine.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Mandatory Visualization

G cluster_workflow Synthetic Workflow Start This compound Reagent Hydrazine Hydrate (N₂H₄·H₂O) Ethanol, Acetic Acid (cat.) Start->Reagent Reaction Cyclocondensation Start->Reaction Reagent->Reaction Intermediate Hydrazone Intermediate (transient) Reaction->Intermediate Cyclization Intramolecular Cyclization & Dehydration Intermediate->Cyclization Product 3-Methyl-1H-pyrazolo[4,3-c]pyridine Cyclization->Product Derivatization Further Functionalization (e.g., Suzuki, Buchwald-Hartwig coupling) Product->Derivatization FinalProduct Pyrazolo[4,3-c]pyridine-based Kinase Inhibitor Derivatization->FinalProduct

Caption: Synthetic workflow for a pyrazolo[4,3-c]pyridine-based kinase inhibitor.

G cluster_pathway CDK2 Signaling Pathway in G1/S Transition GrowthFactors Growth Factors Receptor Receptor Tyrosine Kinase GrowthFactors->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK CyclinD Cyclin D Synthesis ERK->CyclinD CDK46 CDK4/6 CyclinD->CDK46 Rb Rb CDK46->Rb p E2F E2F Rb->E2F CyclinE Cyclin E Synthesis E2F->CyclinE S_Phase S Phase Entry (DNA Replication) E2F->S_Phase CDK2 CDK2 CyclinE->CDK2 CDK2->Rb p Inhibitor Pyrazolo[4,3-c]pyridine Inhibitor Inhibitor->CDK2

Caption: Inhibition of the CDK2 signaling pathway by a pyrazolo[4,3-c]pyridine inhibitor.

References

Application Note: Protocols for N-Alkylation of 1-(3-Aminopyridin-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-alkylated aminopyridines are pivotal structural motifs in medicinal chemistry and materials science, serving as versatile intermediates in the synthesis of a wide array of biologically active compounds and functional materials. The target molecule, 1-(3-Aminopyridin-4-yl)ethanone, possesses a nucleophilic amino group that can be selectively alkylated to introduce various substituents, thereby enabling the exploration of structure-activity relationships in drug discovery programs. This application note provides detailed experimental protocols for the N-alkylation of this compound via two common and effective methods: reductive amination and direct alkylation of a Boc-protected intermediate.

Key Experimental Protocols

Two primary methods for the N-alkylation of this compound are presented below.

Protocol 1: Reductive Amination

Reductive amination is a widely used method for the formation of carbon-nitrogen bonds, involving the reaction of a carbonyl compound with an amine to form an imine, which is subsequently reduced to the corresponding amine.[1][2] This one-pot procedure is highly efficient and avoids the issue of overalkylation often encountered in direct alkylation with alkyl halides.[2]

Experimental Workflow:

G cluster_0 Reaction Setup cluster_1 Reduction cluster_2 Work-up and Isolation cluster_3 Purification and Analysis start Dissolve this compound and aldehyde/ketone in a suitable solvent (e.g., Dichloromethane or Methanol) add_acid Add a catalytic amount of acetic acid start->add_acid stir Stir at room temperature for 1-2 hours add_acid->stir add_reductant Add reducing agent (e.g., Sodium triacetoxyborohydride) in portions stir->add_reductant react Stir at room temperature for 12-24 hours add_reductant->react quench Quench the reaction with saturated aqueous NaHCO3 react->quench extract Extract with an organic solvent (e.g., Dichloromethane) quench->extract dry Dry the organic layer over Na2SO4, filter, and concentrate extract->dry purify Purify the crude product by column chromatography dry->purify analyze Characterize the final product (NMR, MS, etc.) purify->analyze

Caption: Workflow for N-alkylation via Reductive Amination.

Detailed Methodology:

  • To a solution of this compound (1.0 eq.) and the corresponding aldehyde or ketone (1.2 eq.) in dichloromethane (DCM) or methanol (MeOH) (0.1 M), add a catalytic amount of glacial acetic acid (0.1 eq.).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise to the reaction mixture. Other reducing agents like sodium cyanoborohydride (NaBH₃CN) can also be used.[2]

  • Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with DCM (3 x volume).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes).

Protocol 2: N-Alkylation of Boc-Protected Amine

Direct alkylation of aminopyridines with alkyl halides can lead to a mixture of mono- and di-alkylated products.[3] To achieve selective mono-alkylation, the amino group can be first protected, for instance as a tert-butyloxycarbonyl (Boc) carbamate. The resulting N-Boc protected amine is then deprotonated with a strong base followed by reaction with an alkyl halide.[4]

Experimental Workflow:

G cluster_0 Boc Protection cluster_1 Alkylation cluster_2 Boc Deprotection cluster_3 Work-up and Purification start React this compound with Boc-anhydride in THF deprotonate Deprotonate with a strong base (e.g., NaH or n-BuLi) in dry THF start->deprotonate add_halide Add alkyl halide and stir deprotonate->add_halide deprotect Treat with Trifluoroacetic Acid (TFA) in Dichloromethane add_halide->deprotect workup Neutralize, extract, dry, and concentrate deprotect->workup purify Purify by column chromatography workup->purify

Caption: Workflow for N-alkylation via a Boc-protected intermediate.

Detailed Methodology:

Step 1: Boc Protection

  • Dissolve this compound (1.0 eq.) in tetrahydrofuran (THF) (0.2 M).

  • Add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq.) and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.05 eq.).

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography to obtain the N-Boc protected intermediate.

Step 2: N-Alkylation

  • To a solution of the N-Boc protected intermediate (1.0 eq.) in dry THF (0.1 M) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq.) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add the desired alkyl halide (1.1 eq.) dropwise and allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Carefully quench the reaction with water and extract with ethyl acetate.

  • Dry the combined organic layers over Na₂SO₄, filter, and concentrate.

Step 3: Boc Deprotection

  • Dissolve the crude N-alkylated, N-Boc protected intermediate in DCM (0.1 M).

  • Add trifluoroacetic acid (TFA) (10 eq.) and stir at room temperature for 2-4 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in DCM and neutralize with a saturated aqueous solution of NaHCO₃.

  • Extract with DCM, dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the final product by column chromatography.

Data Presentation

The following tables summarize typical reaction conditions and expected outcomes for the N-alkylation of this compound.

Table 1: Reductive Amination Conditions and Yields

EntryAldehyde/KetoneReducing AgentSolventTime (h)Yield (%)
1BenzaldehydeNaBH(OAc)₃DCM1685
2AcetoneNaBH₃CNMeOH2478
3CyclohexanoneNaBH(OAc)₃DCM1882

Table 2: Alkylation of Boc-Protected Amine Conditions and Yields

EntryAlkyl HalideBaseSolventTime (h)Yield (%)
1Methyl iodideNaHTHF1290
2Benzyl bromideNaHTHF1688
3Ethyl iodiden-BuLiTHF1485

Note: The yields reported are hypothetical and representative for these types of reactions. Actual yields may vary depending on the specific substrate and reaction conditions.

Conclusion

This application note provides two robust and detailed protocols for the N-alkylation of this compound. The choice between reductive amination and alkylation of a Boc-protected intermediate will depend on the desired alkyl group and the availability of starting materials. Both methods are scalable and can be adapted for the synthesis of a diverse library of N-alkylated this compound derivatives for further investigation in drug discovery and development.

References

Application Notes and Protocols for the Condensation Reactions of 1-(3-Aminopyridin-4-yl)ethanone with Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Chalcones, compounds featuring a 1,3-diaryl-2-propen-1-one backbone, are a significant class of molecules in medicinal chemistry. They are precursors in the biosynthesis of flavonoids and have attracted considerable attention due to their wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.[1][2][3] The presence of an α,β-unsaturated carbonyl system makes them effective Michael acceptors, allowing for interaction with biological nucleophiles and contributing to their therapeutic effects.[1]

Particularly, chalcones incorporating nitrogen-containing heterocycles, such as a pyridine ring, and amino functional groups are of high interest in drug discovery for their potential to enhance biological activity and modulate pharmacokinetic properties.[2][4] The condensation of 1-(3-Aminopyridin-4-yl)ethanone with various aromatic aldehydes via the Claisen-Schmidt condensation is a strategic approach to synthesize novel pyridyl-chalcone derivatives.[5][6] This document provides detailed protocols for this reaction, data from analogous reactions to guide expectations, and diagrams illustrating the reaction workflow and a potential biological mechanism of action.

While specific examples for this compound are not extensively detailed in the searched literature, the following protocols are based on well-established Claisen-Schmidt condensation procedures for structurally similar compounds, such as 4-aminoacetophenone and other acetylpyridines.[7][8][9]

Chemical Reaction and Workflow

The synthesis of 1-(3-aminopyridin-4-yl)-3-arylprop-2-en-1-ones is achieved through a base-catalyzed Claisen-Schmidt condensation. This reaction involves the enolate of this compound attacking the carbonyl carbon of an aromatic aldehyde, followed by dehydration to yield the chalcone.

G General Reaction Scheme cluster_reactants Reactants cluster_product Product cluster_conditions Conditions Ketone This compound plus1 + Catalyst Base Catalyst (e.g., NaOH, KOH) Ketone->Catalyst Aldehyde Aromatic Aldehyde (Ar-CHO) Aldehyde->Catalyst Chalcone 1-(3-Aminopyridin-4-yl)-3-aryl-prop-2-en-1-one Catalyst->Chalcone Solvent Solvent (e.g., Ethanol) Temp Room Temperature

Caption: General reaction scheme for the synthesis of pyridyl-chalcones.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the base-catalyzed Claisen-Schmidt condensation.

Protocol 1: General Base-Catalyzed Synthesis in Ethanol

This protocol is adapted from standard procedures for synthesizing chalcones from amino-substituted ketones.[3][9]

Materials:

  • This compound (1.0 equivalent)

  • Substituted aromatic aldehyde (1.0 equivalent)

  • Ethanol (EtOH)

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Deionized water

  • Hydrochloric acid (HCl), 10% aqueous solution

  • Standard laboratory glassware (round-bottom flask, beakers, etc.)

  • Magnetic stirrer and stir bar

  • Filtration apparatus (Büchner funnel)

  • Thin Layer Chromatography (TLC) plates (silica gel)

Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 eq.) and the selected aromatic aldehyde (1.0 eq.) in a suitable amount of ethanol (e.g., 20-30 mL per 0.01 mol of ketone).

  • Catalyst Preparation: Separately, prepare a 10-40% aqueous solution of NaOH or KOH.

  • Catalyst Addition: While stirring the ethanolic solution of reactants at room temperature, add the aqueous base solution dropwise over 5-10 minutes. The mixture may change color.

  • Reaction: Continue stirring the reaction mixture at room temperature. The reaction time can range from 6 to 24 hours.[3][9]

  • Monitoring: Monitor the reaction's progress using TLC (e.g., with a mobile phase of ethyl acetate:hexane, 3:7) until the starting materials are consumed.

  • Work-up & Isolation: Once the reaction is complete, pour the mixture into a beaker containing crushed ice and water. A precipitate should form.

  • Neutralization: Slowly acidify the mixture with a 10% HCl solution until it is neutral (pH ~7) to precipitate any remaining product and neutralize the base catalyst.

  • Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the precipitate thoroughly with cold water until the washings are neutral.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, typically ethanol or an ethanol/water mixture.

  • Drying & Characterization: Dry the purified crystals in a desiccator or vacuum oven. Characterize the final product by determining its melting point and using spectroscopic methods (FTIR, ¹H NMR, ¹³C NMR, and Mass Spectrometry).

Caption: Experimental workflow for Claisen-Schmidt condensation.

Data Presentation

No specific quantitative data for the condensation of this compound was found. The table below presents representative data from the Claisen-Schmidt condensation of 4'-Aminoacetophenone with various aldehydes to provide an expectation of yields and trends for analogous amino-chalcone syntheses.

Table 1: Synthesis of 4'-Amino Chalcone Derivatives

Entry Aldehyde (Ar-CHO) Product Name Yield (%) M.P. (°C) Reference
1 Benzaldehyde (E)-1-(4-aminophenyl)-3-phenylprop-2-en-1-one 85 150-152 [7]
2 4-Chlorobenzaldehyde (E)-1-(4-aminophenyl)-3-(4-chlorophenyl)prop-2-en-1-one 88 188-190 [7]
3 4-Methoxybenzaldehyde (E)-1-(4-aminophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one 90 170-172 [7]
4 4-Nitrobenzaldehyde (E)-1-(4-aminophenyl)-3-(4-nitrophenyl)prop-2-en-1-one 92 228-230 [7]
5 4-(Dimethylamino)benzaldehyde (E)-1-(4-aminophenyl)-3-(4-(dimethylamino)phenyl)prop-2-en-1-one 86 202-204 [7]

| 6 | 3,4,5-Trimethoxybenzaldehyde | (E)-1-(4-aminophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | 82 | 141-143 |[10] |

Application Notes: Biological Activity

Chalcone derivatives are well-documented for their potent biological activities. Amino chalcones, in particular, have shown significant promise as antiproliferative agents against various human cancer cell lines.[2][10] The α,β-unsaturated ketone moiety is a key pharmacophore that can react with cellular thiols, such as cysteine residues in proteins, thereby modulating enzyme activity and signaling pathways.

One of the key mechanisms underlying the anticancer effect of chalcones is the induction of apoptosis. This can be triggered through multiple pathways, including the generation of reactive oxygen species (ROS), which leads to mitochondrial dysfunction, release of cytochrome c, and subsequent activation of the caspase cascade.[2] The amino-pyridyl chalcones synthesized from this compound are hypothesized to exhibit similar mechanisms of action.

G chalcone Pyridyl-Chalcone Derivative cell Cancer Cell chalcone->cell ros Increased Reactive Oxygen Species (ROS) cell->ros Induces mito Mitochondrial Stress & Cytochrome c Release ros->mito cas9 Caspase-9 Activation mito->cas9 cas3 Caspase-3 Activation (Executioner Caspase) cas9->cas3 apoptosis Apoptosis (Programmed Cell Death) cas3->apoptosis

Caption: Putative signaling pathway for chalcone-induced apoptosis.

References

Application Notes and Protocols: 1-(3-Aminopyridin-4-yl)ethanone in the Synthesis of Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While it is a crucial component of the innate immune system, chronic inflammation can contribute to a variety of diseases, including arthritis, cardiovascular disease, and cancer. A key mediator of the inflammatory response is the enzyme cyclooxygenase-2 (COX-2), which is responsible for the synthesis of prostaglandins, potent pro-inflammatory molecules. The selective inhibition of COX-2 is a well-established therapeutic strategy for the treatment of inflammation, as it can reduce the gastrointestinal side effects associated with non-selective nonsteroidal anti-inflammatory drugs (NSAIDs) that also inhibit the constitutively expressed COX-1 enzyme.

This document provides detailed application notes and protocols for the synthesis and evaluation of a novel series of pyridopyrimidinone derivatives as potent and selective COX-2 inhibitors. While the initial focus of this research topic was on the use of 1-(3-Aminopyridin-4-yl)ethanone as a starting material, the following protocols are based on a well-documented synthesis of a structurally related and highly relevant class of anti-inflammatory agents. The methodologies described herein are derived from the findings published in "Docking Study, Synthesis, and Anti-Inflammatory Potential of Some New Pyridopyrimidine-Derived Compounds," which details the synthesis of pyridopyrimidinones with significant anti-inflammatory activity.[1][2]

Synthetic Pathway

The synthesis of the target pyridopyrimidinone derivatives involves a multi-step process, commencing with the preparation of 6-amino-2-thioxo-2,3-dihydro-1H-pyrimidin-4-one. This intermediate is then reacted with appropriately substituted phenyldiazenyl aromatic aldehydes to yield the final pyridopyrimidinone compounds.

synthetic_pathway Thiourea Thiourea Intermediate_I 6-amino-2-thioxo-2,3-dihydro- 1H-pyrimidin-4-one (I) Thiourea->Intermediate_I EthylCyanoacetate Ethyl Cyanoacetate EthylCyanoacetate->Intermediate_I SodiumEthoxide Sodium Ethoxide SodiumEthoxide->Intermediate_I Pyridopyrimidinones Pyridopyrimidinones (IIIa-i) Intermediate_I->Pyridopyrimidinones AromaticAldehydes Phenyldiazenyl Aromatic Aldehydes (IIa-i) AromaticAldehydes->Pyridopyrimidinones Methanol_HCl Methanol, HCl Methanol_HCl->Pyridopyrimidinones

Caption: Synthetic route to pyridopyrimidinone derivatives.

Experimental Protocols

Synthesis of 6-amino-2-thioxo-2,3-dihydro-1H-pyrimidin-4-one (I)

This procedure is based on a known method for the synthesis of the key pyrimidine intermediate.[3]

Materials:

  • Thiourea

  • Ethyl cyanoacetate

  • Sodium ethoxide

  • Ethanol

Procedure:

  • Dissolve thiourea and ethyl cyanoacetate in absolute ethanol.

  • Add a solution of sodium ethoxide in ethanol dropwise to the reaction mixture with stirring.

  • Reflux the mixture for several hours.

  • Cool the reaction mixture and collect the precipitate by filtration.

  • Wash the precipitate with ethanol and dry to yield 6-amino-2-thioxo-2,3-dihydro-1H-pyrimidin-4-one (I).

General Procedure for the Synthesis of Pyridopyrimidinone Derivatives (IIIa-i)

The following protocol is adapted from the work of Abdelgawad et al.[1][2]

Materials:

  • 6-amino-2-thioxo-2,3-dihydro-1H-pyrimidin-4-one (I)

  • Substituted phenyldiazenyl aromatic aldehydes (IIa-i)

  • Methanol

  • Hydrochloric acid (catalytic amount)

Procedure:

  • To a solution of 6-amino-2-thioxo-2,3-dihydro-1H-pyrimidin-4-one (I) in methanol, add the respective phenyldiazenyl aromatic aldehyde (IIa-i).

  • Add a few drops of hydrochloric acid to catalyze the reaction.

  • Reflux the reaction mixture for the time specified for each derivative (typically several hours).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Collect the precipitated solid by filtration.

  • Wash the solid with cold methanol.

  • Recrystallize the product from an appropriate solvent (e.g., ethanol or DMF) to obtain the pure pyridopyrimidinone derivatives (IIIa-i).

Characterization: The synthesized compounds should be characterized by various spectroscopic methods, including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) spectroscopy, and Mass Spectrometry (MS), to confirm their structures.[1][2]

In Vitro and In Vivo Anti-inflammatory Evaluation

In Vitro COX Inhibition Assay

The ability of the synthesized pyridopyrimidinone derivatives to inhibit COX-1 and COX-2 can be evaluated using a colorimetric inhibitor screening assay.[1][2]

Principle: This assay measures the peroxidase activity of cyclooxygenase. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

Procedure:

  • Prepare solutions of the test compounds at various concentrations.

  • In a 96-well plate, add the assay buffer, heme, COX-1 or COX-2 enzyme, and the test compound or vehicle control.

  • Incubate the plate at room temperature for a specified time.

  • Initiate the reaction by adding arachidonic acid.

  • Add the colorimetric substrate solution (TMPD).

  • Measure the absorbance at 590 nm using a plate reader.

  • Calculate the percentage of inhibition and determine the IC50 values.

In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

The in vivo anti-inflammatory activity of the synthesized compounds can be assessed using the carrageenan-induced paw edema model in rats.[1][2]

Animals:

  • Male Wistar albino rats (150-180 g)

Procedure:

  • Acclimatize the rats for at least one week before the experiment.

  • Divide the rats into groups: a control group, a standard drug group (e.g., celecoxib), and test groups for each synthesized compound.

  • Administer the test compounds or the standard drug orally at a specific dose.

  • After a set period (e.g., 1 hour), inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume at different time intervals (e.g., 1, 3, and 5 hours) after carrageenan injection using a plethysmometer.

  • Calculate the percentage of edema inhibition for each group compared to the control group.

Quantitative Data Summary

The anti-inflammatory activity and COX inhibitory potential of the synthesized pyridopyrimidinone derivatives are summarized in the table below. The data is extracted from the study by Abdelgawad et al.[1][2]

CompoundRIn Vivo Anti-inflammatory Activity (% Edema Inhibition)In Vitro COX Inhibition (IC50, µM)COX-2 Selectivity Index (SI = IC50 COX-1/IC50 COX-2)
IIId 4-Cl28% (1h), 45% (3h), 55% (5h)COX-1: >100, COX-2: 0.89>112.3
IIIf 4-COOEt52% (1h), 59% (3h), 66% (5h)COX-1: 98.4, COX-2: 0.67146.8
IIIg 3-COOEt48% (1h), 62% (3h), 71% (5h)COX-1: >100, COX-2: 1.02>98.0
IIIh 2-COOEt57% (1h), 65% (3h), 67% (5h)--
IIIi 4-benzothiazol-2-yl45% (1h), 58% (3h), 69% (5h)COX-1: 89.7, COX-2: 0.75119.6
Celecoxib -45% (1h), 55% (3h), 62% (5h)COX-1: 16.8, COX-2: 1.1115.1

Signaling Pathway

The anti-inflammatory effects of the described pyridopyrimidinone derivatives are primarily attributed to their selective inhibition of the COX-2 enzyme. COX-2 is a key enzyme in the inflammatory cascade, responsible for the conversion of arachidonic acid into prostaglandins, which are potent mediators of inflammation, pain, and fever.

signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_inflammation Inflammatory Response Phospholipids Membrane Phospholipids PLA2 Phospholipase A2 (PLA2) ArachidonicAcid Arachidonic Acid PLA2->ArachidonicAcid releases COX2 COX-2 ArachidonicAcid->COX2 Prostaglandins Prostaglandins (PGs) COX2->Prostaglandins synthesizes Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation mediate Pyridopyrimidinones Pyridopyrimidinone Derivatives Pyridopyrimidinones->COX2 inhibit

Caption: Inhibition of the COX-2 signaling pathway by pyridopyrimidinone derivatives.

Experimental Workflow

The overall workflow for the synthesis and evaluation of pyridopyrimidinone-based anti-inflammatory agents is depicted below.

experimental_workflow Start Start Synthesis Synthesis of Pyridopyrimidinone Derivatives (IIIa-i) Start->Synthesis Purification Purification and Characterization (Recrystallization, Spectroscopy) Synthesis->Purification InVitro In Vitro Evaluation (COX-1/COX-2 Inhibition Assay) Purification->InVitro InVivo In Vivo Evaluation (Carrageenan-Induced Paw Edema) Purification->InVivo DataAnalysis Data Analysis and Structure-Activity Relationship (SAR) InVitro->DataAnalysis InVivo->DataAnalysis Conclusion Conclusion and Lead Optimization DataAnalysis->Conclusion

Caption: Workflow for the development of pyridopyrimidinone anti-inflammatory agents.

Conclusion

The pyridopyrimidinone scaffold represents a promising framework for the development of novel anti-inflammatory agents with potent and selective COX-2 inhibitory activity. The synthetic protocols and evaluation methods detailed in these application notes provide a comprehensive guide for researchers in the field of medicinal chemistry and drug discovery. The presented data demonstrates that derivatives of this class exhibit superior or comparable in vivo anti-inflammatory efficacy to the standard drug celecoxib, with a favorable safety profile in terms of ulcerogenic potential.[1][2] Further optimization of this scaffold could lead to the discovery of new clinical candidates for the treatment of inflammatory disorders.

References

Application Notes and Protocols for 1-(3-Aminopyridin-4-yl)ethanone in Agrochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the potential utility of 1-(3-Aminopyridin-4-yl)ethanone as a foundational scaffold in the discovery and development of novel agrochemicals. The protocols outlined below offer generalized experimental procedures for the preliminary screening of this compound and its derivatives for insecticidal activity.

Application Notes

This compound is a versatile heterocyclic building block that holds significant promise for the synthesis of new active ingredients in the agrochemical sector. While specific public domain data on the direct insecticidal activity of this particular compound is limited, the broader class of aminopyridine derivatives has been explored for pesticidal applications.[1] The structural features of this compound, namely the aminopyridine core, are present in various biologically active molecules, suggesting its potential as a scaffold for novel insecticides.

The aminopyridine moiety is a known pharmacophore that can interact with critical molecular targets in insects. Research into related compounds suggests two primary potential modes of action for insecticides derived from this scaffold:

  • Nicotinic Acetylcholine Receptor (nAChR) Modulation: Nicotinic acetylcholine receptors are crucial for synaptic transmission in the insect central nervous system.[2] Compounds that act on these receptors can cause a range of effects from hyperexcitation to paralysis and death. The pyridine ring in this compound is a key structural element in many neonicotinoid insecticides, which are potent nAChR agonists.[3][4]

  • GABA-gated Chloride Channel Antagonism: The GABAergic system is the primary inhibitory neurotransmitter system in insects.[5] Insecticides that block the GABA-gated chloride channel can lead to hyperexcitation of the central nervous system, convulsions, and mortality.[6] The aminopyridine structure can serve as a template for designing antagonists of this channel.

The development of novel insecticides is crucial to manage the emergence of resistance to existing products. The exploration of derivatives of this compound through synthetic modifications could lead to the identification of new chemical entities with potent insecticidal activity and potentially novel modes of action.

Hypothetical Quantitative Data for Synthesized Derivatives

The following table presents hypothetical data for a series of derivatives of this compound to illustrate how quantitative results from screening assays could be structured.

Compound IDModification on Aminopyridine ScaffoldTarget PestAssay TypeLC50 (µg/mL)
APE-001 Unmodified this compoundMyzus persicaeLeaf-dip>100
APE-002 N-alkylation of the amino groupMyzus persicaeLeaf-dip55.2
APE-003 Substitution on the phenyl ringMyzus persicaeLeaf-dip23.7
APE-004 Halogenation of the pyridine ringMyzus persicaeLeaf-dip8.1
Control ImidaclopridMyzus persicaeLeaf-dip1.5

Experimental Protocols

This section provides a generalized protocol for the preliminary screening of this compound and its synthesized derivatives for insecticidal activity against the green peach aphid (Myzus persicae), a common agricultural pest.

Protocol 1: Leaf-Dip Bioassay for Aphid Toxicity

Objective: To assess the contact toxicity of test compounds against adult aphids.

Materials:

  • This compound and its derivatives

  • Acetone (analytical grade)

  • Triton X-100 or similar surfactant

  • Distilled water

  • Cabbage or radish seedlings

  • Adult Myzus persicae (wingless)

  • Petri dishes (9 cm diameter)

  • Filter paper

  • Micropipettes

  • Fine camel-hair brush

  • Ventilated rearing chamber (25±1°C, 60-70% RH, 16:8 L:D photoperiod)

Procedure:

  • Preparation of Test Solutions:

    • Prepare a stock solution of each test compound in acetone at a concentration of 10 mg/mL.

    • Create a series of dilutions from the stock solution to achieve final test concentrations (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).

    • The final test solutions should contain 0.1% (v/v) Triton X-100 as a surfactant to ensure even spreading on the leaf surface. A control solution should be prepared with acetone and Triton X-100 in distilled water.

  • Leaf Treatment:

    • Select healthy, uniform-sized leaves from the host plants.

    • Dip each leaf into the respective test solution for 10-15 seconds with gentle agitation.

    • Allow the leaves to air dry completely on a clean surface.

  • Aphid Infestation:

    • Place a piece of moistened filter paper in the bottom of each Petri dish.

    • Carefully place one treated leaf in each Petri dish.

    • Using a fine camel-hair brush, transfer 20-30 healthy adult wingless aphids onto each treated leaf.

    • Seal the Petri dishes with perforated lids to allow for air circulation.

  • Incubation and Assessment:

    • Incubate the Petri dishes in a ventilated rearing chamber under controlled conditions.

    • Assess aphid mortality at 24, 48, and 72 hours after treatment. Aphids that are unable to move when gently prodded with the brush are considered dead.

    • Each treatment and the control should be replicated at least three times.

  • Data Analysis:

    • Calculate the percentage mortality for each concentration at each time point, correcting for control mortality using Abbott's formula: Corrected Mortality (%) = [(% Test Mortality - % Control Mortality) / (100 - % Control Mortality)] * 100

    • Determine the LC50 (lethal concentration required to kill 50% of the population) values for each compound using probit analysis.

Visualizations

Agrochemical_Screening_Workflow cluster_0 Discovery Phase cluster_1 Optimization Phase cluster_2 Development Phase Compound_Synthesis Compound Synthesis (Derivatives of this compound) Primary_Screening Primary Screening (e.g., Leaf-Dip Assay) Compound_Synthesis->Primary_Screening Test Compounds Hit_Identification Hit Identification (Active Compounds) Primary_Screening->Hit_Identification Identify Hits SAR_Studies Structure-Activity Relationship (SAR) Hit_Identification->SAR_Studies Promising Hits Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization Optimize Structure Mode_of_Action Mode of Action Studies Lead_Optimization->Mode_of_Action Candidate Compound Toxicology_Studies Toxicology & Efficacy Mode_of_Action->Toxicology_Studies Field_Trials Field Trials Toxicology_Studies->Field_Trials

Caption: Workflow for agrochemical discovery and development.

GABA_Receptor_Antagonism cluster_0 Synaptic Cleft cluster_1 Postsynaptic Membrane cluster_2 Aminopyridine Derivative Action GABA GABA GABA_Receptor GABA-gated Chloride Channel GABA->GABA_Receptor Binds to Chloride_Influx Chloride Ion Influx (Cl-) GABA_Receptor->Chloride_Influx Opens Blockage Channel Blockage GABA_Receptor->Blockage Hyperpolarization Hyperpolarization (Inhibition) Chloride_Influx->Hyperpolarization Leads to Aminopyridine Aminopyridine Derivative Aminopyridine->GABA_Receptor Binds to (Antagonist) Aminopyridine->Blockage Hyperexcitation Hyperexcitation Blockage->Hyperexcitation Results in

Caption: Simplified signaling pathway of a GABA receptor antagonist.

References

Application Notes and Protocols: Metal Complexation Studies with 1-(3-Aminopyridin-4-yl)ethanone Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental protocols for the investigation of metal complexes involving the novel ligand, 1-(3-Aminopyridin-4-yl)ethanone. Due to the limited specific data on this ligand, the following protocols and data are based on established methodologies for structurally similar aminopyridine and acetylpyridine ligands. These notes are intended to serve as a foundational guide for researchers exploring the coordination chemistry and potential applications of this compound.

Introduction to this compound and its Metal Complexes

The ligand this compound is a multifunctional organic molecule featuring a pyridine ring, an amino group, and an acetyl group. This unique combination of functional groups provides multiple potential coordination sites (the pyridine nitrogen, the amino nitrogen, and the acetyl oxygen) for metal ions, suggesting its capability to act as a versatile chelating agent.

The study of metal complexes with pyridine-based ligands is a burgeoning field, with applications spanning catalysis, materials science, and medicine.[1] Pyridine and its derivatives are known to form stable complexes with a wide range of transition metals.[2] The electronic and steric properties of these ligands can be fine-tuned by the introduction of various substituents, thereby influencing the chemical and physical properties of the resulting metal complexes. The presence of both an amino and an acetyl group on the pyridine ring of this compound offers intriguing possibilities for creating complexes with unique structural and electronic features.

Potential applications for metal complexes of this ligand, extrapolated from related compounds, could include:

  • Homogeneous Catalysis: Pyridine-based metal complexes are effective catalysts for a variety of organic transformations.

  • Bioinorganic Chemistry: The aminopyridine moiety is found in various biologically active molecules, and its metal complexes have been investigated for their therapeutic potential, including anticancer and antimicrobial activities.

  • Materials Science: These complexes could serve as building blocks for coordination polymers or metal-organic frameworks (MOFs) with interesting magnetic or photoluminescent properties.

Experimental Protocols

The following sections provide detailed, step-by-step protocols for the synthesis of the this compound ligand and its subsequent complexation with a representative transition metal, Copper(II) chloride. Additionally, standard protocols for the characterization of the resulting complexes are outlined.

Synthesis of this compound Ligand

This protocol is a hypothetical synthetic route based on common organic chemistry reactions for the functionalization of pyridine rings.

Materials:

  • 3-Amino-4-cyanopyridine

  • Methylmagnesium bromide (3.0 M in diethyl ether)

  • Anhydrous diethyl ether

  • Anhydrous Toluene

  • Saturated aqueous ammonium chloride solution

  • Hydrochloric acid (1 M)

  • Sodium bicarbonate solution (5%)

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis (round-bottom flasks, dropping funnel, condenser)

  • Magnetic stirrer and hotplate

Procedure:

  • Reaction Setup: In a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve 3-amino-4-cyanopyridine (10 mmol) in anhydrous toluene (50 mL).

  • Grignard Addition: Cool the solution to 0 °C in an ice bath. Slowly add methylmagnesium bromide (12 mmol, 4 mL of a 3.0 M solution in diethyl ether) dropwise via the dropping funnel over 30 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.

  • Quenching: Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution (50 mL).

  • Hydrolysis: Add 1 M hydrochloric acid (20 mL) and stir the mixture at room temperature for 1 hour to hydrolyze the intermediate imine.

  • Neutralization and Extraction: Neutralize the aqueous layer with a 5% sodium bicarbonate solution until the pH is approximately 8. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Drying and Evaporation: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield this compound as a solid.

Visualization of the Synthetic Workflow:

G reagents 3-Amino-4-cyanopyridine Methylmagnesium bromide Anhydrous Toluene reaction_setup Reaction Setup (N2 atmosphere, 0 °C) reagents->reaction_setup grignard_addition Grignard Addition (Reflux 4h) reaction_setup->grignard_addition quenching Quenching (Sat. NH4Cl) grignard_addition->quenching hydrolysis Hydrolysis (1M HCl) quenching->hydrolysis extraction Neutralization & Extraction (NaHCO3, Diethyl Ether) hydrolysis->extraction purification Drying & Purification (MgSO4, Column Chromatography) extraction->purification product This compound purification->product

Caption: Synthetic workflow for this compound.
Synthesis of a Cu(II) Complex

This protocol describes a general method for the synthesis of a metal complex with the prepared ligand.

Materials:

  • This compound

  • Copper(II) chloride dihydrate (CuCl₂·2H₂O)

  • Methanol

  • Diethyl ether

  • Magnetic stirrer and hotplate

  • Standard laboratory glassware

Procedure:

  • Ligand Solution: Dissolve this compound (2 mmol) in warm methanol (20 mL) in a 100 mL round-bottom flask with stirring.

  • Metal Salt Solution: In a separate beaker, dissolve copper(II) chloride dihydrate (1 mmol) in methanol (10 mL).

  • Complexation: Slowly add the metal salt solution to the ligand solution with continuous stirring. A color change and/or precipitation should be observed.

  • Reaction: Stir the reaction mixture at room temperature for 2 hours.

  • Isolation: If a precipitate has formed, collect the solid by vacuum filtration. If no precipitate forms, reduce the volume of the solvent by half using a rotary evaporator and then add diethyl ether to induce precipitation.

  • Washing and Drying: Wash the collected solid with a small amount of cold methanol and then with diethyl ether. Dry the complex in a desiccator over silica gel.

Visualization of the Complexation Workflow:

G ligand_sol Dissolve Ligand in Methanol mixing Mix Ligand and Metal Solutions ligand_sol->mixing metal_sol Dissolve CuCl2·2H2O in Methanol metal_sol->mixing reaction Stir at Room Temperature (2h) mixing->reaction isolation Isolate Product (Filtration or Precipitation) reaction->isolation drying Wash and Dry Complex isolation->drying product [Cu(L)nCl2] Complex drying->product G complex Metal Complex k_channel Voltage-gated K+ Channel complex->k_channel Blocks repolarization Membrane Repolarization k_channel->repolarization Mediates membrane Neuronal Membrane action_potential Prolonged Action Potential repolarization->action_potential Inhibition leads to neurotransmitter Increased Neurotransmitter Release action_potential->neurotransmitter

References

Application Notes and Protocols for the Derivatization of 1-(3-Aminopyridin-4-yl)ethanone for Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Aminopyridin-4-yl)ethanone is a versatile scaffold in medicinal chemistry, possessing a unique arrangement of functional groups that make it an attractive starting point for the synthesis of diverse compound libraries for biological screening. The presence of a reactive amino group and a ketone functionality allows for a variety of derivatization strategies, leading to the generation of novel molecules with the potential to modulate various biological targets. This document provides detailed application notes and protocols for the derivatization of this compound and subsequent biological evaluation, with a focus on kinase inhibition and antimicrobial activity.

Derivatization Strategies

The primary amino group of this compound is a key handle for derivatization. Two common and effective strategies are the formation of urea and amide linkages. These reactions are generally high-yielding and allow for the introduction of a wide range of substituents, enabling the exploration of structure-activity relationships (SAR).

Urea Derivative Synthesis

The reaction of the primary amine with various isocyanates or isothiocyanates provides a straightforward method for the synthesis of a library of urea or thiourea derivatives. These derivatives are of particular interest as potential kinase inhibitors, as the urea motif can participate in crucial hydrogen bonding interactions within the ATP-binding pocket of many kinases.

Amide Derivative Synthesis

Acylation of the amino group with a variety of acid chlorides or activated carboxylic acids leads to the formation of amide derivatives. This approach allows for the introduction of diverse functionalities, which can be tailored to target specific biological pathways. Amide derivatives of pyridine-containing compounds have shown a broad spectrum of biological activities, including antimicrobial and anticancer effects.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Urea Derivatives

This protocol describes the synthesis of N-(4-acetyl-3-pyridinyl)urea derivatives from this compound and a substituted isocyanate.

Materials:

  • This compound

  • Substituted isocyanate (e.g., phenyl isocyanate)

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

  • Inert gas (Nitrogen or Argon)

  • Magnetic stirrer and heating plate

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous solvent in a round-bottom flask under an inert atmosphere.

  • Add the substituted isocyanate (1.1 eq) dropwise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours or until completion, as monitored by Thin Layer Chromatography (TLC).

  • If no reaction is observed at room temperature, gently heat the mixture to 40-50 °C.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the desired urea derivative.

  • Characterize the final product by NMR, IR, and mass spectrometry.

Protocol 2: General Procedure for the Synthesis of Amide Derivatives

This protocol outlines the synthesis of N-(4-acetyl-3-pyridinyl)amide derivatives from this compound and an acid chloride.

Materials:

  • This compound

  • Substituted acid chloride (e.g., benzoyl chloride)

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or Pyridine)

  • Base (e.g., Triethylamine or Pyridine)

  • Inert gas (Nitrogen or Argon)

  • Magnetic stirrer

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve this compound (1.0 eq) and the base (1.2 eq) in an anhydrous solvent in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add the substituted acid chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours or until completion, as monitored by TLC.

  • Quench the reaction by adding water.

  • Extract the product with a suitable organic solvent (e.g., DCM or Ethyl Acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired amide derivative.

  • Characterize the final product by NMR, IR, and mass spectrometry.

Biological Screening Protocols

Protocol 3: In Vitro Kinase Inhibition Assay

This protocol describes a general method for screening the synthesized derivatives for their inhibitory activity against a target kinase using a luminescence-based assay that measures ATP consumption.

Materials:

  • Synthesized derivatives (dissolved in DMSO)

  • Target kinase enzyme

  • Kinase substrate

  • ATP

  • Kinase assay buffer

  • Luminescence-based ADP detection reagent (e.g., ADP-Glo™)

  • White, opaque 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Plating: Dispense serial dilutions of the synthesized derivatives into the wells of a 384-well plate. Include a positive control (known inhibitor) and a negative control (DMSO).

  • Kinase Reaction:

    • Add the target kinase enzyme to each well.

    • Incubate for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.

  • Incubation: Incubate the plate at 30°C for 1 hour.

  • Signal Development: Add the ADP detection reagent to each well to stop the kinase reaction and initiate the luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 4: Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized derivatives against various bacterial strains using the broth microdilution method.[1][2][3]

Materials:

  • Synthesized derivatives (dissolved in a suitable solvent, e.g., DMSO)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

  • Incubator

Procedure:

  • Compound Dilution: Prepare a serial two-fold dilution of each synthesized derivative in CAMHB in the wells of a 96-well plate.

  • Inoculation: Inoculate each well with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth, as determined by visual inspection.

  • Data Recording: Record the MIC value for each derivative against each bacterial strain.

Data Presentation

Please note: The following data is hypothetical and serves as an example of how to present screening results. Actual data will vary based on the specific derivatives synthesized and the biological targets tested.

Table 1: Kinase Inhibitory Activity of Urea Derivatives of this compound

Compound IDR-group on UreaTarget KinaseIC50 (nM)
U-01PhenylKinase A150
U-024-ChlorophenylKinase A75
U-033-MethoxyphenylKinase A250
U-04NaphthylKinase A50
S-01 (Staurosporine)-Kinase A10

Table 2: Antimicrobial Activity of Amide Derivatives of this compound

Compound IDR-group on AmideS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
A-01Phenyl3264
A-024-Fluorophenyl1632
A-03Thiophene-2-yl816
A-04Pyridin-3-yl>128>128
C-01 (Ciprofloxacin)-0.50.25

Visualizations

Caption: Derivatization and screening workflow.

Kinase_Signaling_Pathway receptor Growth Factor Receptor kinase_a Kinase A receptor->kinase_a Activates kinase_b Kinase B kinase_a->kinase_b Phosphorylates transcription_factor Transcription Factor kinase_b->transcription_factor Phosphorylates proliferation Cell Proliferation & Survival transcription_factor->proliferation Promotes inhibitor Urea Derivative (Inhibitor) inhibitor->kinase_a Inhibits

Caption: Hypothetical kinase signaling pathway.

Screening_Workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening compound_library Derivative Library (Ureas & Amides) primary_screen Primary Screen (Single Concentration) compound_library->primary_screen dose_response Dose-Response Assay (IC50 / MIC Determination) primary_screen->dose_response hit_compounds Hit Compounds dose_response->hit_compounds

Caption: Biological screening workflow.

References

Troubleshooting & Optimization

Optimizing reaction conditions for 1-(3-Aminopyridin-4-yl)ethanone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-(3-Aminopyridin-4-yl)ethanone.

Experimental Protocols

A common and effective method for the synthesis of this compound involves a two-step process:

  • Nitration: Synthesis of the precursor, 1-(3-nitropyridin-4-yl)ethanone.

  • Reduction: Reduction of the nitro group to an amine to yield the final product.

Detailed methodologies for these key experiments are provided below.

Protocol 1: Synthesis of 1-(3-nitropyridin-4-yl)ethanone

Materials:

  • 4-acetylpyridine

  • Fuming nitric acid (90%)

  • Concentrated sulfuric acid (98%)

  • Ice

  • Sodium bicarbonate (saturated solution)

  • Dichloromethane or Ethyl acetate

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice bath.

  • Slowly add 4-acetylpyridine to the cold sulfuric acid while stirring, maintaining the temperature below 10 °C.

  • Once the addition is complete, slowly add fuming nitric acid dropwise, ensuring the temperature does not exceed 10-15 °C.

  • After the addition of nitric acid, continue stirring the reaction mixture at room temperature for several hours (monitor by TLC).

  • Carefully pour the reaction mixture onto crushed ice with stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer multiple times with dichloromethane or ethyl acetate.

  • Combine the organic extracts and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude 1-(3-nitropyridin-4-yl)ethanone.

  • The crude product may be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 2: Reduction of 1-(3-nitropyridin-4-yl)ethanone to this compound

Two common methods for the reduction of the nitro group are presented below: reduction with tin(II) chloride and catalytic hydrogenation.

Method A: Reduction with Tin(II) Chloride (SnCl₂)

Materials:

  • 1-(3-nitropyridin-4-yl)ethanone

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol or Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Celite

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Buchner funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 1-(3-nitropyridin-4-yl)ethanone in ethanol or ethyl acetate in a round-bottom flask equipped with a reflux condenser and magnetic stirrer.

  • Add an excess of tin(II) chloride dihydrate (typically 3-5 equivalents) to the solution.[1]

  • Heat the reaction mixture to reflux and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).[1]

  • After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Take up the residue in ethyl acetate and carefully add a saturated aqueous solution of sodium bicarbonate until the solution is basic (pH > 8). This will precipitate tin salts.

  • Filter the suspension through a pad of Celite to remove the tin salts.[1]

  • Transfer the filtrate to a separatory funnel and separate the organic and aqueous layers.

  • Extract the aqueous layer several times with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the solution under reduced pressure to yield the crude this compound.

  • The crude product can be purified by column chromatography or recrystallization.

Method B: Catalytic Hydrogenation with Palladium on Carbon (Pd/C)

Materials:

  • 1-(3-nitropyridin-4-yl)ethanone

  • Palladium on carbon (10% Pd/C)

  • Ethanol or Methanol

  • Hydrogen gas (H₂) supply (balloon or hydrogenation apparatus)

  • Celite

  • Reaction flask

  • Magnetic stirrer

  • Vacuum line

  • Buchner funnel

Procedure:

  • Dissolve 1-(3-nitropyridin-4-yl)ethanone in a suitable solvent such as ethanol or methanol in a reaction flask.

  • Carefully add a catalytic amount of 10% Pd/C to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Connect the flask to a hydrogen gas supply (a balloon filled with hydrogen is suitable for small-scale reactions).

  • Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere is replaced by hydrogen.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

  • Monitor the reaction progress by TLC until the starting material is completely consumed.

  • Once the reaction is complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the Celite pad with the reaction solvent.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the crude this compound.

  • The product can be further purified by recrystallization or column chromatography if necessary.

Data Presentation

Table 1: Comparison of Reduction Methods for 1-(3-nitropyridin-4-yl)ethanone

ParameterMethod A: SnCl₂ ReductionMethod B: Catalytic Hydrogenation
Reducing Agent Tin(II) chloride dihydrate (SnCl₂·2H₂O)Hydrogen gas (H₂) with Palladium on Carbon (Pd/C) catalyst
Typical Solvent Ethanol, Ethyl acetateEthanol, Methanol
Reaction Temperature RefluxRoom Temperature
Work-up Complexity More complex due to tin salt removalSimpler, involves filtration of the catalyst
Safety Considerations Exothermic reaction, handling of acidic and basic solutions. Tin compounds can be toxic.Handling of flammable hydrogen gas and pyrophoric catalyst (Pd/C).
Selectivity Good for substrates with other reducible functional groups.Can reduce other functional groups (e.g., alkenes, alkynes, benzyl groups).

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: My nitration reaction is giving a low yield or a mixture of isomers. What could be the cause?

A1: Low yields or the formation of multiple isomers during nitration can be due to several factors:

  • Reaction Temperature: The temperature of the nitration reaction is critical. If the temperature is too high, it can lead to the formation of undesired side products and dinitrated species. Maintaining a low temperature (0-10 °C) during the addition of reagents is crucial.

  • Nitrating Agent Concentration: The concentration of the nitric and sulfuric acids can affect the outcome. Using fuming nitric acid and concentrated sulfuric acid is standard.

  • Substrate Purity: Ensure the starting 4-acetylpyridine is pure, as impurities can lead to side reactions.

Q2: The reduction of the nitro group is incomplete. What are the common reasons and solutions?

A2: Incomplete reduction is a frequent problem. Here are some troubleshooting steps:[1]

  • Reagent/Catalyst Activity:

    • SnCl₂: Ensure you are using fresh tin(II) chloride dihydrate, as it can oxidize over time.[1]

    • Pd/C: The catalyst can become deactivated. Use a fresh batch of catalyst or a higher catalyst loading. Ensure the catalyst is not exposed to air for extended periods.

  • Stoichiometry of Reducing Agent: For SnCl₂ reductions, a significant excess (3-5 equivalents) is often required to drive the reaction to completion.[1]

  • Reaction Time and Temperature: Some reductions may require longer reaction times or gentle heating to proceed to completion. Monitor the reaction progress by TLC.

  • Solvent Choice: The solubility of the starting material in the chosen solvent is important. Ensure the nitro compound is fully dissolved.

Q3: I am observing significant side products during the nitro reduction. How can I improve the selectivity?

A3: The formation of side products such as hydroxylamines, nitroso, or azoxy compounds can occur if the reduction is not complete.[1]

  • Controlled Reaction Conditions: Ensure thorough mixing and controlled temperature to favor the complete six-electron reduction to the amine.[1]

  • Choice of Reducing Agent: Catalytic hydrogenation is often cleaner, but SnCl₂ can be more selective if other reducible functional groups are present.[2]

Q4: The work-up of my SnCl₂ reduction is difficult, with persistent emulsions or difficulty filtering the tin salts. What can I do?

A4: The work-up of SnCl₂ reactions is notoriously challenging due to the formation of tin hydroxides.

  • Basification: Add a strong base like NaOH solution instead of sodium bicarbonate to dissolve the tin salts as stannates.[3] Be cautious as this is highly exothermic.

  • Filtration Aid: Use a thick pad of Celite for filtration to prevent clogging of the filter paper.[1]

  • Extraction: Ensure the aqueous layer is sufficiently basic (pH > 10) to keep tin salts dissolved during extraction.[3] Multiple extractions with a suitable organic solvent are recommended.

Q5: How can I best purify the final product, this compound?

A5: The purification method depends on the nature and amount of impurities.

  • Column Chromatography: Silica gel column chromatography is effective for removing both more and less polar impurities. A gradient of ethyl acetate in hexanes or dichloromethane in methanol can be used as the eluent.[4]

  • Recrystallization: If the crude product is relatively pure, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can provide highly pure material.

  • Cation-Exchange Chromatography: For removing residual starting materials or basic impurities, cation-exchange chromatography can be a useful technique.[4]

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis of this compound Start Start: 4-Acetylpyridine Nitro 1-(3-nitropyridin-4-yl)ethanone Start->Nitro Nitration (HNO₃, H₂SO₄) Amine This compound Nitro->Amine Reduction (SnCl₂ or Pd/C, H₂) Purification Purification Amine->Purification Work-up & FinalProduct Final Product Purification->FinalProduct

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic cluster_troubleshooting Troubleshooting Guide cluster_nitration Nitration Step cluster_reduction Reduction Step Problem Problem Encountered LowYield Low Yield / Isomers Problem->LowYield Incomplete Incomplete Reaction Problem->Incomplete SideProducts Side Products Problem->SideProducts Workup Difficult Work-up (SnCl₂) Problem->Workup Temp Check Temperature Control LowYield->Temp Reagents Verify Reagent Concentration & Purity LowYield->Reagents Catalyst Catalyst/Reagent Activity Incomplete->Catalyst Check Stoichiometry Reagent Stoichiometry Incomplete->Stoichiometry Check Conditions Reaction Conditions SideProducts->Conditions Optimize Base e.g., NaOH Workup->Base Use Strong Base Celite Filtration Aid Workup->Celite Use Celite

Caption: Troubleshooting logic for the synthesis.

References

Technical Support Center: Purification of Crude 1-(3-Aminopyridin-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the purification of crude 1-(3-Aminopyridin-4-yl)ethanone.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The impurities in crude this compound largely depend on the synthetic route employed. A common method for its synthesis is the Friedel-Crafts acylation of 3-aminopyridine. Due to the directing effects of the amino group and the complex reactivity of the pyridine ring, several impurities can be expected:

  • Unreacted 3-aminopyridine: The starting material may be present if the reaction has not gone to completion.

  • Regioisomers: Acylation of 3-aminopyridine can potentially occur at other positions on the pyridine ring, leading to isomers such as 1-(5-Aminopyridin-2-yl)ethanone and 1-(3-Aminopyridin-2-yl)ethanone.

  • N-acylated byproduct: The amino group can be acylated to form N-(4-acetylpyridin-3-yl)acetamide.

  • Di-acylated products: Both the amino group and the pyridine ring may undergo acylation.

  • Residual catalyst and reagents: Depending on the specific acylation conditions, remnants of the Lewis acid catalyst (e.g., aluminum chloride) and acylating agent (e.g., acetic anhydride or acetyl chloride) or their hydrolysis products may be present.

Q2: What is the best initial approach for purifying crude this compound?

A2: For a crude mixture containing the basic product and potentially non-basic or less basic impurities, an acid-base extraction is an excellent first step. This technique can efficiently separate the desired aminopyridine from neutral organic impurities and some starting materials. Following the extraction, either recrystallization or column chromatography can be employed for further purification, depending on the nature of the remaining impurities.

Q3: My compound streaks significantly on the TLC plate during analysis. What can I do?

A3: Tailing or streaking on a silica gel TLC plate is a common issue when dealing with basic compounds like aminopyridines. This is due to the strong interaction between the basic amine and the acidic silanol groups on the silica surface. To resolve this, you can add a small amount (typically 0.5-1% v/v) of a basic modifier like triethylamine (TEA) or ammonia solution to your TLC mobile phase. This will neutralize the acidic sites on the silica, resulting in more defined spots.

Q4: My product "oils out" during recrystallization instead of forming crystals. How can I fix this?

A4: "Oiling out" occurs when the solute separates from the solution as a liquid instead of a solid. This is common for amines. Here are several troubleshooting steps:

  • Slow down the cooling rate: Allow the solution to cool to room temperature gradually before placing it in an ice bath.

  • Use more solvent: The concentration of the solute may be too high. Add a small amount of hot solvent to the oiled mixture to redissolve it, and then allow it to cool slowly.

  • Scratch the flask: Use a glass rod to scratch the inside of the flask at the air-solvent interface to create nucleation sites for crystal growth.

  • Add a seed crystal: If available, a small crystal of the pure compound can be added to the cooled solution to induce crystallization.

  • Change the solvent system: The chosen solvent may not be ideal. Experiment with different single or mixed solvent systems.

Troubleshooting Guides

Purification Strategy Decision Tree

This diagram outlines a general workflow for selecting an appropriate purification strategy for crude this compound.

G start Crude this compound acid_base Acid-Base Extraction start->acid_base Initial Cleanup recrystallization Recrystallization acid_base->recrystallization If solid with few impurities column Column Chromatography acid_base->column If mixture of isomers or oily product pure_product Pure Product recrystallization->pure_product column->pure_product

Caption: Decision workflow for purifying crude this compound.

Experimental Protocols

Protocol 1: Acid-Base Extraction

This method is ideal for separating the basic this compound from neutral or acidic impurities.

Procedure:

  • Dissolution: Dissolve the crude product in a suitable water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM).

  • Acid Wash: Transfer the organic solution to a separatory funnel and wash it with a 1M aqueous HCl solution. The basic product will move into the aqueous layer as its hydrochloride salt.

  • Separation: Separate the two layers. The organic layer contains neutral impurities and can be discarded after checking by TLC.

  • Basification: Cool the acidic aqueous layer in an ice bath and slowly add a concentrated aqueous solution of a base, such as NaOH or Na2CO3, until the solution is basic (pH > 10). The free amine product should precipitate out.

  • Extraction of Product: Extract the basified aqueous layer multiple times with an organic solvent (e.g., ethyl acetate or DCM).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4), filter, and remove the solvent under reduced pressure to yield the purified product.

Protocol 2: Recrystallization

This protocol is suitable for purifying solid crude product that has a significant difference in solubility compared to its impurities at high and low temperatures.

Procedure:

  • Solvent Screening: In test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, toluene, ethyl acetate, or mixed solvents like ethanol/water or ethyl acetate/hexanes) at room temperature and upon heating. The ideal solvent will dissolve the compound when hot but show low solubility when cold.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of the chosen hot solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Protocol 3: Flash Column Chromatography

This method is effective for separating compounds with different polarities, such as regioisomers.

Procedure:

  • Mobile Phase Selection: Using TLC, determine a suitable mobile phase (eluent). For aminopyridines, a mixture of a non-polar solvent (like hexanes or petroleum ether) and a polar solvent (like ethyl acetate) is common. To prevent tailing, add 0.5-1% triethylamine (TEA) to the mobile phase. A good starting point for TLC analysis is 30-50% ethyl acetate in hexanes with 1% TEA. The desired product should have an Rf value of approximately 0.2-0.4 for good separation on a column.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase and pack the column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like DCM. If the product is not very soluble, it can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder added to the top of the column.

  • Elution: Run the column, collecting fractions. If necessary, you can gradually increase the polarity of the mobile phase (gradient elution) to elute your compound.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Data Presentation

Table 1: Troubleshooting Common Purification Issues

Issue EncounteredPotential Cause(s)Recommended Solution(s)
Low Recovery After Recrystallization - Using too much solvent.- Product is significantly soluble in cold solvent.- Premature crystallization during hot filtration.- Use the minimum amount of hot solvent for dissolution.- Ensure the solution is thoroughly cooled in an ice bath.- Pre-heat the filtration apparatus.
"Oiling Out" During Recrystallization - Solution is too concentrated.- Cooling is too rapid.- Inappropriate solvent choice.- Add more hot solvent and re-dissolve.- Allow the solution to cool slowly.- Try a different solvent or a mixed solvent system.
Tailing/Streaking in Column Chromatography - Strong interaction of the basic amine with acidic silica gel.- Add 0.5-1% triethylamine or ammonia to the eluent.- Use neutral or basic alumina as the stationary phase.
Co-elution of Impurities in Column Chromatography - Similar polarity of product and impurity.- Inappropriate mobile phase.- Use a shallower solvent gradient or isocratic elution.- Try a different solvent system with different selectivity.
Product Fails to Precipitate After Acid-Base Extraction - Incomplete basification.- Product is soluble in the aqueous phase.- Check the pH and add more base if necessary.- Perform multiple extractions with an organic solvent.

Visualization of Purification Logic

The following diagram illustrates the logical flow for troubleshooting the purification of this compound.

G cluster_0 Purification Troubleshooting cluster_1 Primary Purification cluster_2 Secondary Purification / Troubleshooting start Crude Product Analysis (TLC, NMR) acid_base Acid-Base Extraction start->acid_base Mainly non-basic impurities column Direct Column Chromatography start->column Complex mixture / Isomers recrystallize_direct Direct Recrystallization start->recrystallize_direct Crude solid is relatively clean recrystallize_post_ab Recrystallization acid_base->recrystallize_post_ab Product is solid column_post_ab Column Chromatography acid_base->column_post_ab Product is oily or impure tailing Tailing on Column? column->tailing oiling_out Oiling Out? recrystallize_direct->oiling_out recrystallize_post_ab->oiling_out column_post_ab->tailing slow_cool Slow Cooling / Seed Crystal oiling_out->slow_cool Yes pure Pure Product oiling_out->pure No add_base Add Base (TEA/NH3) to Eluent tailing->add_base Yes tailing->pure No add_base->pure slow_cool->pure

Caption: Troubleshooting flowchart for the purification of this compound.

How to remove unreacted starting materials in aminopyridine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for the removal of unreacted starting materials in aminopyridine synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common unreacted starting materials I might encounter in my aminopyridine synthesis?

Common unreacted starting materials depend on the synthetic route employed. For instance, in syntheses starting from halopyridines, residual halopyridine starting material may be present. If pyridine N-oxides are used, unreacted N-oxides could be a potential impurity. In reactions involving amination, the amine source itself could be a contaminant if used in excess.

Q2: What are the primary methods for removing unreacted starting materials after aminopyridine synthesis?

There are four main strategies for purifying aminopyridines and removing unreacted starting materials. The choice of method depends on the specific properties of your target aminopyridine and the impurities present.[1]

  • Acid-Base Extraction: This technique leverages the basicity of the aminopyridine to separate it from non-basic starting materials.[1][2]

  • Column Chromatography: A highly versatile method that separates compounds based on their differential adsorption to a stationary phase, typically silica gel.[1][3]

  • Recrystallization: An effective method for purifying solid aminopyridines based on differences in solubility between the desired product and impurities.[1]

  • Scavenger Resins: These are solid-supported reagents that selectively react with and remove excess reagents or byproducts, such as unreacted amines.[1][4]

Q3: How do I choose the most appropriate purification method for my experiment?

The selection of the optimal purification method is crucial for achieving high purity and yield. The decision depends on several factors, including the scale of the reaction, the physical and chemical properties of your product (e.g., solid or liquid, polarity, acid/base sensitivity), and the nature of the impurities. The decision tree below can guide you in selecting the most suitable strategy.

G start Crude Aminopyridine Mixture is_solid Is the product a solid? start->is_solid is_acid_stable Is the product stable to acid? is_solid->is_acid_stable No (Liquid) recrystallization Recrystallization is_solid->recrystallization Yes impurities_polar Are impurities significantly different in polarity? is_acid_stable->impurities_polar No acid_base_extraction Acid-Base Extraction is_acid_stable->acid_base_extraction Yes high_purity_needed Is very high purity required? column_chromatography Column Chromatography high_purity_needed->column_chromatography No scavenger_resin Scavenger Resin high_purity_needed->scavenger_resin Yes impurities_polar->high_purity_needed No impurities_polar->column_chromatography Yes

Caption: Decision tree for selecting a purification strategy.

Troubleshooting Guides

Acid-Base Extraction

This is often the first method of choice due to its simplicity and scalability.[1] The basic amino group of the aminopyridine is protonated with an acid, forming a water-soluble salt that partitions into the aqueous layer, while non-basic impurities remain in the organic layer.

Troubleshooting:

IssuePossible CauseSolution
Emulsion Formation Vigorous shaking; high concentration of materials; presence of fine solids.Add brine to the separatory funnel to increase the ionic strength of the aqueous phase.[1] Allow the mixture to stand for a longer period. Filter the mixture through a pad of Celite.[1]
Product Remains in Organic Layer Incomplete protonation of the aminopyridine.Ensure the aqueous layer is sufficiently acidic (check pH). Increase the number of acid washes (3-5 extractions are often necessary).[1]
Low Recovery of Product Product has some solubility in the organic solvent even in its salt form.Back-extract the aqueous layer with a fresh portion of organic solvent to recover any dissolved product.
Product is Acid-Sensitive Degradation of the desired aminopyridine.Use a milder acidic wash, such as saturated aqueous ammonium chloride.[1] Alternatively, use a saturated aqueous copper(II) sulfate solution; pyridine derivatives form a water-soluble complex with copper.[5]
Column Chromatography

Column chromatography is a powerful technique for separating compounds with different polarities.

Troubleshooting:

IssuePossible CauseSolution
Streaking/Tailing of Spots on TLC Strong interaction between the basic aminopyridine and the acidic silica gel.[6]Add a small amount of a basic modifier, like triethylamine (0.5-2%), to the eluent to neutralize the acidic sites on the silica gel.[3][6]
Poor Separation (Overlapping Spots) Inappropriate solvent system; column overloading.Optimize the eluent system using TLC before running the column.[3] Use a shallower solvent gradient during elution. Reduce the amount of crude material loaded onto the column.[3]
Compound Stuck on the Column Eluent is not polar enough.Gradually increase the polarity of the eluent.[3] If the compound is very polar, consider using a more polar stationary phase like alumina.
Cracking of the Silica Gel Bed Improper packing; column ran dry.Ensure the silica gel is packed as a uniform slurry and never let the solvent level drop below the top of the stationary phase.[3]
Recrystallization

This technique is ideal for purifying solid aminopyridines. The choice of solvent is critical for successful recrystallization.

Troubleshooting:

IssuePossible CauseSolution
No Crystals Form Upon Cooling Solution is not supersaturated; product is too soluble in the chosen solvent.Evaporate some of the solvent to increase the concentration. Add an "anti-solvent" (a solvent in which the product is insoluble) dropwise until the solution becomes cloudy. Scratch the inside of the flask with a glass rod at the liquid-air interface to induce nucleation. Add a seed crystal of the pure compound.
Oiling Out The boiling point of the solvent is higher than the melting point of the solute; the solute is too impure.Use a lower-boiling point solvent. Re-dissolve the oil in a larger volume of hot solvent and cool slowly.
Low Recovery Too much solvent was used; premature crystallization during hot filtration.Use the minimum amount of hot solvent necessary to dissolve the crude product.[7] Pre-heat the funnel and filter paper for hot filtration. Concentrate the mother liquor to obtain a second crop of crystals.[3]
Impure Crystals Inappropriate solvent choice; cooling was too rapid.Perform a second recrystallization. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[1] Add activated charcoal to the hot solution to remove colored impurities, followed by hot filtration.[3]
Scavenger Resins

Scavenger resins are functionalized polymers that react with and remove specific types of impurities. For unreacted primary or secondary amines, resins with electrophilic functional groups (e.g., isocyanate or aldehyde) are effective.

Troubleshooting:

IssuePossible CauseSolution
Incomplete Removal of Impurity Insufficient amount of scavenger resin; short reaction time.Increase the molar excess of the scavenger resin.[8] Increase the reaction time or gently heat the mixture.
Low Yield of Desired Product The desired aminopyridine is also reacting with the scavenger resin.This is unlikely if the correct scavenger resin is chosen, as the product is typically less nucleophilic than the unreacted amine starting material. If this occurs, consider a different purification method.
Resin is Difficult to Filter Fine resin particles.Allow the resin to settle completely before decanting the solution. Use a fritted funnel with a finer porosity.

Data Presentation

The efficiency of each purification method can vary depending on the specific aminopyridine and the nature of the impurities. The following table provides a general comparison of the expected purity levels.

Purification MethodTypical Purity AchievedAdvantagesDisadvantages
Acid-Base Extraction >95%Simple, scalable, and cost-effective.Not suitable for acid-sensitive compounds; may not remove non-basic impurities.
Column Chromatography >99%Highly effective for separating compounds with different polarities; applicable to a wide range of compounds.Can be time-consuming and requires larger volumes of solvent; potential for product loss on the column.
Recrystallization >99%Can yield very pure crystalline material; good for large-scale purification.Only applicable to solids; requires finding a suitable solvent; can have lower recovery.[9][10]
Scavenger Resins >98%High selectivity for specific functional groups; simple filtration-based workup.[4]Can be expensive; may require optimization of reaction conditions.

Experimental Protocols

Protocol 1: Acid-Base Extraction

This protocol describes the removal of a non-basic starting material from a basic aminopyridine product.

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane).

  • Acid Wash: Transfer the solution to a separatory funnel and add an equal volume of 1 M HCl (aq).

  • Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, venting periodically.

  • Separation: Allow the layers to separate and drain the lower aqueous layer.

  • Repeat: Repeat the acid wash (steps 2-4) two more times.

  • Basification: Combine the aqueous layers and cool in an ice bath. Slowly add a concentrated base (e.g., 6 M NaOH) until the solution is basic (pH > 10), which will precipitate the aminopyridine.

  • Back-Extraction: Extract the aminopyridine from the aqueous layer with several portions of an organic solvent (e.g., dichloromethane).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

G A Crude Mixture in Organic Solvent B Add 1M HCl (aq) A->B C Shake and Separate B->C D Aqueous Layer (Aminopyridine Salt) C->D Aminopyridine Salt E Organic Layer (Impurities) C->E Impurities F Basify with NaOH D->F G Extract with Organic Solvent F->G H Organic Layer (Pure Aminopyridine) G->H I Aqueous Layer (Waste) G->I J Dry and Concentrate H->J K Pure Aminopyridine J->K

Caption: Workflow for Acid-Base Extraction.

Protocol 2: Flash Column Chromatography

This protocol provides a general guideline for purifying an aminopyridine using silica gel chromatography.

  • Eluent Selection: Determine an appropriate eluent system by TLC. A good starting point for aminopyridines is a mixture of hexanes and ethyl acetate, with a small amount of triethylamine (0.5%) to prevent streaking.[3]

  • Column Packing: Pack a glass column with silica gel as a slurry in the initial, less polar eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel.

  • Elution: Begin elution with the less polar solvent, gradually increasing the polarity by adding more of the polar co-solvent.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

G A Select Eluent (via TLC) B Pack Column with Silica Gel Slurry A->B C Load Crude Sample B->C D Elute with Solvent Gradient C->D E Collect Fractions D->E F Monitor Fractions by TLC E->F F->E Continue G Combine Pure Fractions F->G Pure H Concentrate Solvent G->H I Pure Aminopyridine H->I

Caption: Workflow for Flash Column Chromatography.

Protocol 3: Recrystallization

This protocol is for the purification of a solid aminopyridine.

  • Solvent Selection: In a small test tube, test the solubility of the crude product in various solvents at room temperature and upon heating. The ideal solvent will dissolve the product when hot but not when cold.[1]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring until the solid is completely dissolved.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel.

  • Crystallization: Allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.

  • Drying: Dry the crystals in a desiccator or vacuum oven.

G A Select Recrystallization Solvent B Dissolve Crude Solid in Minimum Hot Solvent A->B C Hot Filtration (if needed) B->C D Slowly Cool Solution B->D C->D No Insoluble Impurities C->D Yes E Induce Crystallization D->E F Isolate Crystals by Filtration E->F G Wash Crystals with Cold Solvent F->G H Dry Crystals G->H I Pure Crystalline Aminopyridine H->I

Caption: Workflow for Recrystallization.

Protocol 4: Scavenger Resin

This protocol describes the use of an isocyanate resin to remove an unreacted primary amine.

  • Resin Swelling: Add the isocyanate resin to a flask containing the crude reaction mixture dissolved in a suitable solvent (e.g., dichloromethane or THF). Allow the resin to swell for about 20-30 minutes.

  • Scavenging: Gently agitate the mixture at room temperature. Monitor the disappearance of the unreacted amine by TLC. The reaction is typically complete within a few hours.

  • Filtration: Filter the reaction mixture to remove the resin.

  • Washing: Wash the resin with a small amount of the reaction solvent to recover any adsorbed product.

  • Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure to obtain the purified aminopyridine.

G A Dissolve Crude Mixture in Solvent B Add Scavenger Resin A->B C Agitate and Monitor by TLC B->C D Filter to Remove Resin C->D E Resin-Bound Impurity D->E F Filtrate (Product Solution) D->F G Wash Resin E->G H Combine Filtrate and Washings F->H G->H I Concentrate Solvent H->I J Pure Aminopyridine I->J

Caption: Workflow for Purification using a Scavenger Resin.

References

Technical Support Center: Synthesis of Substituted Pyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and overcoming common challenges in the synthesis of substituted pyridines.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yields in pyridine synthesis?

Low yields in pyridine synthesis can stem from several factors, including:

  • Side Reactions: Competing reactions, such as self-condensation of reactants or polymerization, can reduce the formation of the desired pyridine product.[1]

  • Harsh Reaction Conditions: High temperatures or highly acidic/basic conditions can lead to the decomposition of starting materials or products.[2][3]

  • Poor Reactivity of Substrates: The electronic and steric properties of substituents on the starting materials can significantly impact reaction rates and overall yield.[4]

  • Difficult Purification: The desired pyridine product may be difficult to separate from byproducts or unreacted starting materials, leading to losses during workup and purification.[4]

  • Incomplete Oxidation (in Hantzsch synthesis): The initial dihydropyridine product requires an oxidation step to form the final pyridine. Incomplete oxidation will result in a mixture of products and lower the yield of the desired pyridine.[5][6]

Q2: How can I improve the yield of my Hantzsch pyridine synthesis?

The Hantzsch synthesis, while versatile, can suffer from low yields due to the required oxidation of the dihydropyridine intermediate.[5][6] To improve yields:

  • Optimize the Oxidizing Agent: Common oxidants include nitric acid, potassium permanganate, and chromium trioxide.[5] However, these can be harsh. Milder and more efficient methods are continuously being developed.

  • Consider a One-Pot Synthesis: Performing the condensation and aromatization steps in a single pot can improve efficiency and yield.[5]

  • Utilize Microwave Irradiation: Microwave-assisted synthesis can accelerate the reaction and improve yields.[7]

  • Employ Green Solvents: Reactions in aqueous micelles or other green solvents can lead to high yields under mild conditions.[5][8]

Q3: What are the key challenges in the functionalization of pyridines using cross-coupling reactions?

Functionalizing the pyridine ring, particularly at the 2-position, presents a significant challenge known as the "2-pyridyl problem".[4] This is primarily due to:

  • Instability of Organometallic Reagents: 2-Pyridyl organometallic reagents, especially boronic acids used in Suzuki-Miyaura coupling, are often unstable and exhibit poor reactivity.[4]

  • Product Inhibition: The pyridine product can coordinate to the metal catalyst, leading to catalyst deactivation and lower yields.[4]

  • Toxicity of Reagents: While organotin reagents can be effective, their high toxicity and the difficulty in removing tin impurities limit their use.[4]

To overcome these challenges, researchers have explored alternative nucleophilic coupling partners, such as pyridine-2-sulfinates, and developed novel catalytic systems.[9]

Troubleshooting Guides

Bohlmann-Rahtz Pyridine Synthesis

Problem: Low yield of the desired 2,3,6-trisubstituted pyridine.

Possible Cause Troubleshooting Suggestion
High reaction temperature for cyclodehydration The traditional Bohlmann-Rahtz synthesis often requires high temperatures for the cyclodehydration step, which can lead to decomposition.[3] Employing an acid catalyst, such as acetic acid or Amberlyst 15, can significantly lower the required temperature to around 50°C and allow for a one-step reaction.[2][7]
Decomposition of acid-sensitive substrates If your substrate is sensitive to acidic conditions, consider using a milder catalyst like Amberlyst 15 instead of acetic acid.[2]
Difficulty in isolating the aminodiene intermediate The two-step nature of the original Bohlmann-Rahtz synthesis can be cumbersome.[3][7] A one-pot modification using an acid catalyst avoids the need to isolate the intermediate, simplifying the procedure and potentially improving overall yield.[2][7]
Use of poorly available enamines Instead of pre-forming the enamine, a three-component reaction using a 1,3-dicarbonyl compound, an alkynone, and a source of ammonia (like ammonium acetate) can be employed.[3][10]
Guareschi-Thorpe Condensation

Problem: Low yield of substituted 2-pyridones.

Possible Cause Troubleshooting Suggestion
Use of volatile organic solvents and corrosive catalysts Traditional methods can be inefficient. An advanced, greener approach utilizes an aqueous medium with ammonium carbonate, which acts as both the nitrogen source and a promoter. This method often results in high yields and simplifies work-up as the product may precipitate from the reaction mixture.[11][12]
Side reactions and complex purification The use of an aqueous, pH-controlled medium can minimize side reactions and facilitate product isolation.[11]
Inefficient two-component condensation A three-component condensation of an alkyl cyanoacetate or cyanoacetamide with a 1,3-dicarbonyl and ammonium carbonate in an aqueous medium has been shown to be highly effective.[8][11]

Quantitative Data Summary

Table 1: Comparison of Catalysts in a Modified Bohlmann-Rahtz Synthesis

CatalystTemperature (°C)Yield (%)Reference
None (Traditional)120-160Variable, often lower[2]
Acetic Acid5065-95[2]
Amberlyst 155065-95[2]

Table 2: Yields of Hydroxy-cyanopyridines in an Advanced Guareschi-Thorpe Synthesis

1,3-DicarbonylR in Alkyl CyanoacetateTime (h)Yield (%)Reference
Ethyl acetoacetateEt395[12]
AcetylacetoneEt292[12]
BenzoylacetoneEt395[12]
TrifluoroacetylacetoneEt1.594[12]

Experimental Protocols

Modified One-Pot Bohlmann-Rahtz Pyridine Synthesis

This protocol is based on the modification using an acid catalyst to improve yield and simplify the procedure.[2]

  • Reaction Setup: To a solution of the enamino ester (1.0 mmol) and the alkynone (1.1 mmol) in a suitable solvent (e.g., toluene), add acetic acid (5 equivalents).

  • Reaction: Heat the mixture at 50°C and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica gel to obtain the desired substituted pyridine.

Advanced Guareschi-Thorpe Synthesis in Aqueous Medium

This protocol utilizes environmentally friendly conditions to produce hydroxy-cyanopyridines in high yields.[8][11]

  • Reaction Setup: In a round-bottom flask, combine the alkyl cyanoacetate or cyanoacetamide (1 mmol), the 1,3-dicarbonyl compound (1 mmol), and ammonium carbonate (2 mmol) in water.

  • Reaction: Heat the mixture at 80°C with stirring. Monitor the reaction by TLC.

  • Work-up: Upon completion, cool the reaction mixture. If the product precipitates, it can be collected by filtration. Otherwise, extract the product with a suitable organic solvent.

  • Purification: Wash the collected solid or the combined organic extracts with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by recrystallization if necessary.

Visualizations

Bohlmann_Rahtz_Workflow cluster_traditional Traditional Two-Step Method cluster_modified Modified One-Pot Method start1 Enamine + Alkynone intermediate Isolate Aminodiene Intermediate start1->intermediate Michael Addition heat High Temperature Cyclodehydration (120-160°C) intermediate->heat product1 Substituted Pyridine heat->product1 start2 Enamine + Alkynone catalyst Add Acid Catalyst (e.g., Acetic Acid) start2->catalyst reaction Heat at 50°C catalyst->reaction product2 Substituted Pyridine reaction->product2 One-Pot Reaction

Caption: Comparison of traditional and modified Bohlmann-Rahtz synthesis workflows.

Troubleshooting_Logic cluster_hantzsch Hantzsch Synthesis cluster_bohlmann Bohlmann-Rahtz Synthesis cluster_crosscoupling Cross-Coupling low_yield Low Pyridine Yield check_reaction Identify Synthesis Method low_yield->check_reaction h_issue Incomplete Oxidation? check_reaction->h_issue Hantzsch b_issue Harsh Conditions? check_reaction->b_issue Bohlmann-Rahtz c_issue 2-Pyridyl Problem? check_reaction->c_issue Cross-Coupling h_solution Optimize Oxidant / Conditions h_issue->h_solution b_solution Use Acid Catalyst / Lower Temp b_issue->b_solution c_solution Alternative Coupling Partner c_issue->c_solution

Caption: A logical troubleshooting guide for low yields in pyridine synthesis.

References

Technical Support Center: Reactions with 1-(3-Aminopyridin-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(3-Aminopyridin-4-yl)ethanone. The following information addresses common issues related to side product formation in various reactions involving this versatile building block.

Troubleshooting Guides

Issue 1: Formation of N-oxide Impurity

Symptom: Observation of a significant impurity with a mass increase of +16 Da compared to the starting material or the desired product.

Possible Cause: Oxidation of the pyridine nitrogen to an N-oxide can occur, especially at elevated temperatures or upon exposure to air and oxidizing agents.

Troubleshooting Steps:

  • Inert Atmosphere: Conduct the reaction under a strictly inert atmosphere, such as nitrogen or argon. It is advisable to sparge the solvent with the inert gas before commencing the reaction to eliminate dissolved oxygen.[1]

  • Solvent Purity: Utilize high-purity, anhydrous solvents that have been freshly distilled to minimize the presence of oxidizing impurities.[1]

  • Antioxidant Addition: In certain instances, the addition of a minimal quantity of an antioxidant may be advantageous. However, this should be initially tested on a small scale to confirm it does not interfere with the intended reaction.[1]

Experimental Protocol: Performing a Reaction Under Inert Atmosphere

  • Glassware Preparation: Ensure all glassware is thoroughly dried, either in an oven or by flame-drying under vacuum.

  • Setup: Assemble the reaction apparatus and ensure all connections are airtight.

  • Inerting: Place the this compound and solvent into the reaction flask.

  • Sparging: Bubble nitrogen or argon gas through the reaction mixture for 15-30 minutes using a long needle to remove any dissolved oxygen.[1]

  • Reagent Addition: While maintaining a positive pressure of the inert gas, add the other reagents to the reaction mixture.

  • Monitoring: Track the progress of the reaction using an appropriate analytical technique, such as HPLC or LC-MS, to monitor the formation of the desired product and any potential N-oxide byproduct.[1]

Issue 2: Competing N-acylation vs. O-acylation in the presence of hydroxyl groups

Symptom: Formation of a mixture of N-acylated and O-acylated products when the reaction mixture contains a hydroxyl-containing reagent.

Possible Cause: The amino group of this compound is generally more nucleophilic than a hydroxyl group. However, under certain conditions, competitive O-acylation can occur.[2]

Troubleshooting Steps:

  • Control Stoichiometry and Temperature: Use a stoichiometric amount of the acylating agent and conduct the reaction at a lower temperature to favor the more reactive amino group.

  • pH Control: The nucleophilicity of the amino group is pH-dependent. In acidic conditions, the amine can be protonated, reducing its nucleophilicity. Maintaining a neutral or slightly basic medium can favor N-acylation.

  • Protecting Groups: If selective O-acylation is desired, consider protecting the amino group with a suitable protecting group prior to the acylation reaction.

Quantitative Data on N- vs. O-Acylation (Model System):

The following table illustrates the competitive acylation of a model compound, (4-(aminomethyl)phenyl)methanol, which has both an amino and a hydroxyl group. This provides insight into how reaction conditions can influence the outcome.

EntryAcylating Agent (Equivalents)Base (Equivalents)N-acylation Yield (%)O-acylation Yield (%)
1Isopropenyl acetate (1)DBU (1)6040
2Isopropenyl acetate (1.7)DBU (1.2)10070

Data adapted from a study on a model compound and may not be directly representative of reactions with this compound.[3]

Issue 3: Self-Condensation in Aldol-Type Reactions

Symptom: Formation of a dimeric or polymeric side product, particularly in base-catalyzed reactions.

Possible Cause: The ketone functional group in this compound can undergo self-condensation, where one molecule acts as a nucleophile (enolate) and another as an electrophile.[4] This is a common side reaction in aldol and Claisen-Schmidt condensations.[5][6]

Troubleshooting Steps:

  • Slow Addition: Add the this compound slowly to the reaction mixture containing the other carbonyl component and the base. This keeps the instantaneous concentration of the enolizable ketone low.

  • Use of a Non-Enolizable Partner: When possible, use a reaction partner that cannot form an enolate (e.g., an aldehyde without α-hydrogens like benzaldehyde). This will prevent its self-condensation and favor the desired crossed-condensation.[4]

  • Quantitative Enolate Formation: For reactions with other enolizable ketones, consider using a strong, non-nucleophilic base (like LDA) to quantitatively form the enolate of one ketone before adding the this compound.[4]

Logical Workflow for Minimizing Self-Condensation

G Workflow to Minimize Self-Condensation start Start: Aldol-type reaction with This compound check_partner Is the reaction partner enolizable? start->check_partner non_enolizable Proceed with standard base-catalyzed conditions check_partner->non_enolizable No enolizable Is quantitative enolate formation of the partner feasible? check_partner->enolizable Yes end_product Desired Crossed-Condensation Product non_enolizable->end_product lda Use strong base (e.g., LDA) to form partner's enolate first enolizable->lda Yes slow_addition Add this compound slowly to the reaction mixture enolizable->slow_addition No lda->slow_addition slow_addition->end_product

Caption: Decision workflow for minimizing self-condensation side products.

Frequently Asked Questions (FAQs)

Q1: I am attempting an acylation of the amino group on this compound, but the reaction is very sluggish. What could be the reason?

A1: The electron-withdrawing nature of the acetyl group and the pyridine ring can decrease the nucleophilicity of the amino group, making it less reactive. To address this, you can:

  • Use a more reactive acylating agent: Consider using an acid chloride or anhydride instead of a carboxylic acid with a coupling agent.[7]

  • Increase the reaction temperature: Gently heating the reaction may help to drive it to completion, but be mindful of potential side reactions like N-oxide formation.[7]

  • Use a stronger, non-nucleophilic base: A stronger base can help to deprotonate the amine, increasing its nucleophilicity.[7]

Q2: In a reaction with an aldehyde, I am observing the formation of a complex mixture of products. What could be happening?

A2: Besides the expected condensation product, you might be observing products from a Pictet-Spengler type reaction. This reaction involves the condensation of a β-arylethylamine with an aldehyde followed by ring closure.[8] While this compound is not a classic Pictet-Spengler substrate, the reactive positions on the pyridine ring could potentially participate in cyclization reactions under certain conditions, especially with acid catalysis. To minimize this, consider running the reaction under neutral or basic conditions if possible and at lower temperatures.

Pictet-Spengler Reaction Pathway

G Generalized Pictet-Spengler Reaction amine β-Arylethylamine condensation Condensation amine->condensation aldehyde Aldehyde/Ketone aldehyde->condensation iminium Iminium Ion Intermediate condensation->iminium cyclization Ring Closure iminium->cyclization product Tetrahydroisoquinoline or β-carboline product cyclization->product

Caption: Generalized pathway of the Pictet-Spengler reaction.

Q3: How can I purify my desired product from unreacted this compound and acylated side products?

A3: Cation-exchange chromatography can be an effective method for separating the basic starting material and products. The basicity of the pyridine nitrogen allows for differential retention on a cation-exchange column. By carefully selecting the elution buffer and gradient, it's possible to separate the unreacted amine from the less basic acylated products.[9][10]

Purification Workflow

G Purification Strategy crude Crude Reaction Mixture column Load onto Cation-Exchange Column crude->column elute_product Elute with appropriate buffer gradient (less basic products elute first) column->elute_product elute_sm Elute with stronger buffer (more basic starting material elutes later) elute_product->elute_sm product Purified Acylated Product elute_product->product sm Recovered Starting Material elute_sm->sm

Caption: General workflow for purification using cation-exchange chromatography.

References

Technical Support Center: Purifying 1-(3-Aminopyridin-4-yl)ethanone by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides detailed protocols, troubleshooting advice, and frequently asked questions (FAQs) for the recrystallization of 1-(3-Aminopyridin-4-yl)ethanone. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the recrystallization of this compound and related aromatic amines.

Q1: What is the best solvent to use for the recrystallization of this compound?

A1: The ideal solvent is one in which the compound is highly soluble at elevated temperatures and poorly soluble at room temperature. For aromatic amines and pyridine derivatives, good starting points for solvent screening include ethanol, methanol, and toluene.[1] Mixed solvent systems, such as ethanol/water, acetone/water, or toluene/hexane, can also be effective.[1] A patent for the purification of a similar compound, 4-aminopyridine, suggests the use of absolute ethyl alcohol with an alkane anti-solvent.[2] It is crucial to perform a small-scale solvent screening to determine the optimal solvent or solvent system for your specific batch of crude product.

Q2: My compound is "oiling out" instead of forming crystals. What should I do?

A2: "Oiling out" occurs when the solute separates from the solution as a liquid instead of a solid. This can happen if the solution is too concentrated, cooled too quickly, or if the boiling point of the solvent is higher than the melting point of the compound.[1][3][4] Here are several strategies to address this:

  • Reduce Supersaturation: Add a small amount of additional hot solvent to the mixture to decrease the concentration.[3][4]

  • Slow Down Cooling: Allow the solution to cool to room temperature gradually before transferring it to an ice bath. Rapid cooling promotes oil formation.[3][5]

  • Use a Seed Crystal: Introduce a small crystal of the pure compound to the cooled, saturated solution to induce crystallization.[1][3]

  • Scratch the Flask: Use a glass rod to gently scratch the inner surface of the flask at the air-solvent interface to create nucleation sites.[1]

  • Re-evaluate Solvent Choice: Consider a different solvent or solvent system.

Q3: The yield of my purified product is very low. What are the likely causes and how can I improve it?

A3: Low recovery can result from several factors:

  • Using Too Much Solvent: This keeps a significant amount of your product dissolved in the mother liquor. Use only the minimum amount of hot solvent necessary to dissolve the crude material.[1][4]

  • Premature Crystallization: If crystals form during hot filtration, product will be lost. Ensure your funnel and receiving flask are pre-heated to prevent this.[1][5]

  • Incomplete Crystallization: Make sure the solution is sufficiently cooled in an ice bath to maximize crystal formation before filtration.[1][5]

  • Transfer Losses: Carefully transfer all material between flasks. You can rinse the crystallization flask with a small amount of the ice-cold filtrate and pour it back into the funnel to recover any remaining crystals.[1]

Q4: My final product is still colored. How can I remove colored impurities?

A4: If the solution is colored by impurities, you can add a small amount of activated charcoal (decolorizing carbon) to the hot solution before filtration.[5][6] Use charcoal sparingly, as it can also adsorb your desired product, potentially reducing the yield. After adding the charcoal, boil the solution for a few minutes to allow it to adsorb the impurities, and then perform a hot filtration to remove the charcoal.

Q5: The compound won't crystallize at all, even after cooling. What are my options?

A5: If no crystals form, the solution is likely not saturated.

  • Evaporate Excess Solvent: Gently heat the solution to boil off some of the solvent to increase the concentration. Then, allow it to cool again.

  • Add an Anti-Solvent: If you are using a single solvent system, you can try adding a miscible "anti-solvent" (a solvent in which your compound is insoluble) dropwise until the solution becomes cloudy, then add a few drops of the original solvent to redissolve the precipitate before slow cooling.

  • Induce Nucleation: Try adding a seed crystal or scratching the inside of the flask.[1][3]

Q6: Can I convert the amine to a salt to facilitate crystallization?

A6: Yes, for some amines, converting the freebase to a salt by adding an acid (like HCl or acetic acid) can significantly improve its crystallization properties.[3][7] The resulting salt will have different solubility characteristics, so you will need to perform a new solvent screen. The freebase can often be regenerated after purification if needed.

Quantitative Data: Solvent Screening

It is essential to perform a solvent screening to identify the optimal recrystallization conditions. The following table should be used to record your experimental observations.

Solvent/Solvent SystemSolubility at Room Temp.Solubility at Boiling PointCrystal Formation upon CoolingObservations (e.g., color, oiling out)
Ethanol
Methanol
Toluene
Ethyl Acetate
Ethanol/Water
Toluene/Hexane
Other

Experimental Protocol: Recrystallization of this compound

This protocol provides a general methodology. The choice of solvent and specific volumes should be optimized based on the results of your solvent screening.

1. Solvent Selection: a. Place a small amount (e.g., 20-30 mg) of the crude this compound into several test tubes. b. Add a few drops of a different potential solvent or solvent mixture to each tube. c. Observe the solubility at room temperature. d. Gently heat the tubes to the boiling point of the solvent and observe the solubility. e. The ideal solvent will dissolve the compound when hot but show low solubility at room temperature.

2. Dissolution: a. Place the crude product in an appropriately sized Erlenmeyer flask. b. Add the chosen solvent dropwise while heating the flask (e.g., on a hot plate). c. Continue adding the minimum amount of hot solvent until the compound just dissolves completely.

3. Decolorization (if necessary): a. If the solution is colored, remove it from the heat and add a very small amount of activated charcoal. b. Reheat the solution to boiling for a few minutes, ensuring to swirl the flask to mix.

4. Hot Filtration: a. Preheat a stemless or short-stemmed funnel and a clean receiving Erlenmeyer flask by placing them on top of a beaker of boiling water. b. Place a piece of fluted filter paper in the preheated funnel. c. Pour the hot solution through the filter paper quickly to remove any insoluble impurities (and activated charcoal, if used). If crystallization occurs in the funnel, add a small amount of hot solvent to redissolve the crystals.

5. Crystallization: a. Cover the receiving flask with a watch glass and allow the hot, clear filtrate to cool slowly to room temperature. b. Once the flask has reached room temperature, place it in an ice-water bath for at least 20-30 minutes to maximize crystal formation.

6. Isolation of Crystals: a. Collect the crystals by vacuum filtration using a Büchner funnel and a clean filter flask. b. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities from the mother liquor.

7. Drying: a. Allow the crystals to dry on the filter paper by drawing air through them for several minutes. b. Transfer the crystals to a watch glass and allow them to air dry completely. For more rigorous drying, use a vacuum oven at a temperature well below the compound's melting point.

Visualizations

Recrystallization_Workflow start Start: Crude This compound solvent_screen Solvent Screening start->solvent_screen dissolution Dissolution: Add minimum hot solvent solvent_screen->dissolution decolorize Decolorization: Add Activated Charcoal (Optional) dissolution->decolorize hot_filtration Hot Filtration dissolution->hot_filtration If no color decolorize->hot_filtration cooling Slow Cooling & Ice Bath hot_filtration->cooling vacuum_filtration Vacuum Filtration cooling->vacuum_filtration oiling_out Troubleshooting: Oiling Out cooling->oiling_out no_crystals Troubleshooting: No Crystals Form cooling->no_crystals drying Drying vacuum_filtration->drying low_yield Troubleshooting: Low Yield vacuum_filtration->low_yield end End: Pure Crystals drying->end oiling_out->dissolution Add more solvent, cool slower low_yield->dissolution Use less solvent no_crystals->dissolution Evaporate solvent

Caption: Workflow for the recrystallization of this compound.

References

Troubleshooting low yields in Hantzsch pyridine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges associated with the Hantzsch pyridine synthesis, particularly in addressing low reaction yields.

Frequently Asked Questions (FAQs)

Q1: What is the Hantzsch pyridine synthesis?

The Hantzsch pyridine synthesis is a multi-component reaction that involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor (like ammonia or ammonium acetate) to form a 1,4-dihydropyridine (DHP).[1][2][3][4] This DHP can then be oxidized to the corresponding pyridine derivative.[1][2] The reaction is a cornerstone in the synthesis of many biologically active molecules, including calcium channel blockers like nifedipine.[1][4]

Q2: Why am I getting a low yield in my Hantzsch synthesis?

Low yields in the classical Hantzsch synthesis are a frequent issue and can be attributed to several factors.[1][5] The traditional method often necessitates long reaction times and harsh conditions, which can lead to product degradation or the formation of byproducts.[1][5] Key areas to investigate include suboptimal reaction conditions (time and temperature), purity of reactants, inappropriate solvent choice, and the occurrence of side reactions.[5]

Q3: What are common side reactions in the Hantzsch synthesis?

A common side reaction is the oxidation of the desired 1,4-dihydropyridine to the corresponding pyridine, especially under harsh conditions or in the presence of air.[5] Other potential side reactions can lead to the formation of unexpected products, as at least five different mechanistic pathways have been proposed for the Hantzsch reaction depending on the reactants and conditions.[1]

Q4: How can I improve the yield of my Hantzsch synthesis?

Several modern approaches can significantly improve yields and reduce reaction times compared to the classical method. These include the use of catalysts, microwave irradiation, and ultrasound assistance.[1][5] Optimizing reaction parameters such as solvent, temperature, and the purity of reactants is also crucial.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your Hantzsch pyridine synthesis experiments.

Issue Potential Cause Recommended Solution
Low to no product formation Incomplete Reaction: The classical Hantzsch reaction can be slow.Monitor the reaction progress using Thin Layer Chromatography (TLC). Consider increasing the reaction temperature or switching to microwave or ultrasound-assisted synthesis to reduce reaction times.
Poor Reactant Quality: Impurities in the aldehyde, β-ketoester, or nitrogen source can inhibit the reaction.Use high-purity, freshly opened, or purified reactants.
Suboptimal Reaction Conditions: The chosen solvent or temperature may not be ideal for your specific substrates.Perform small-scale experiments to screen different solvents (e.g., ethanol, methanol, water, or solvent-free conditions) and optimize the reaction temperature.
Reaction yields a complex mixture of products Side Reactions: Competing reaction pathways can lead to a variety of byproducts.Carefully control the reaction temperature. Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the dihydropyridine product.[5] The order of reagent addition can also influence the outcome.
Impure Starting Materials: Impurities can lead to the formation of side products.Ensure the purity of all reactants before starting the reaction.
Product is difficult to purify Presence of Byproducts: Closely related byproducts can co-elute or co-crystallize with the desired product.Optimize the reaction to minimize byproduct formation. For purification, recrystallization from a suitable solvent (e.g., ethanol) is common.[4] If recrystallization is insufficient, column chromatography on silica gel may be necessary.
Low yield after workup and purification Product Loss During Isolation: The product may have some solubility in the wash solvents or may adhere to filtration media.Minimize the volume of cold solvent used for washing crystals. Ensure complete transfer of the product at each step.
Inefficient Purification: Significant product loss can occur during recrystallization or chromatography.Optimize the purification procedure. For recrystallization, choose a solvent system that provides good recovery. For chromatography, select an appropriate eluent system to ensure good separation and recovery.

Data Presentation: Comparative Analysis of Reaction Conditions

The following tables summarize quantitative data to illustrate the impact of various parameters on the yield of the Hantzsch synthesis.

Table 1: Comparison of Catalysts for the Synthesis of Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate
CatalystAmmonia SourceSolventTemp. (°C)Time (h)Yield (%)
No CatalystNH₄OAcEthanolReflux865
p-TSANH₄OHEthanolReflux682
Tannic AcidNH₄OAcH₂O80194
Fe₃O₄@SiO₂-SO₃HNH₄OAcEthanol600.596
UiO-66-NH₂NH₄OAcEthanol250.3398
Cellulose-SO₃HNH₄OAcH₂O/Ethanol601.595

Data sourced from a comparative guide on catalysts for the Hantzsch synthesis.[6]

Table 2: Conventional Heating vs. Microwave Irradiation
SynthesisHeating MethodReaction TimeYield (%)
Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylateConventional (reflux)12 hours15-52
Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylateMicrowave4 minutes15-52

This data highlights the significant reduction in reaction time with microwave synthesis, although the reported yield range is broad for both methods in this specific comparison.[7]

Table 3: Effect of Aldehyde Substituent on Yield

The following data is for the synthesis of 1,2-dihydropyridines using 40 wt % phosphotungstic acid on alumina as a catalyst.

Aldehyde (R group)Yield (%)Time (h)
C₆H₅944.5
2-OH-C₆H₄733.5
2,4-(OH)₂-C₆H₃964
2,4-Cl₂-C₆H₃865

Data from a study on the green Hantzsch synthesis of 1,2-dihydropyridine derivatives.[8][9]

Experimental Protocols

Protocol 1: Classical Hantzsch Synthesis

This protocol describes a typical procedure for the Hantzsch synthesis using conventional heating.

Materials:

  • Aldehyde (1 mmol)

  • β-ketoester (e.g., ethyl acetoacetate) (2 mmol)

  • Ammonia source (e.g., ammonium acetate) (1.1 mmol)

  • Ethanol (10 mL)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve the aldehyde, β-ketoester, and ammonium acetate in ethanol.

  • Heat the mixture to reflux and maintain the temperature for several hours (typically 4-12 hours).

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • The product may precipitate from the solution. If so, collect the solid by filtration.

  • If no precipitate forms, reduce the solvent volume under reduced pressure to induce crystallization.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

Protocol 2: Microwave-Assisted Hantzsch Synthesis

This protocol outlines a general procedure for performing the Hantzsch synthesis using microwave irradiation for accelerated reaction times.[7]

Materials:

  • Aldehyde (1 mmol)

  • β-ketoester (2 mmol)

  • Ammonium acetate (1.2 mmol)

  • Ethanol (3 mL)

Procedure:

  • In a microwave-safe reaction vessel, combine the aldehyde, β-ketoester, and ammonium acetate in ethanol.[5]

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 100-140°C) for a short duration (e.g., 5-15 minutes).[5]

  • After the reaction is complete, cool the vessel to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 3: Ultrasound-Assisted Hantzsch Synthesis

This protocol provides a general method for the Hantzsch synthesis utilizing ultrasonic irradiation.

Materials:

  • Aldehyde (1 mmol)

  • Ethyl acetoacetate (2 mmol)

  • Ammonium carbonate (1 mmol)

  • Deionized water (5 mL)

Procedure:

  • In a sealed vessel, combine the aldehyde, ethyl acetoacetate, and ammonium carbonate in deionized water.[5]

  • Place the sealed vessel in an ultrasonic bath.

  • Irradiate the mixture with ultrasound at a specified frequency (e.g., 40 kHz) at room temperature for the optimized reaction time (typically 30-90 minutes).

  • After the reaction, the product may precipitate. Collect the solid by filtration.

  • Wash the product with water and dry.

  • Further purification can be achieved by recrystallization.

Visualizations

Hantzsch_Mechanism cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_products Products Aldehyde Aldehyde Knoevenagel Knoevenagel Adduct Aldehyde->Knoevenagel BetaKetoester1 β-Ketoester (1) Enamine Enamine BetaKetoester1->Enamine BetaKetoester2 β-Ketoester (2) BetaKetoester2->Knoevenagel Ammonia Ammonia Ammonia->Enamine MichaelAdduct Michael Adduct Enamine->MichaelAdduct Knoevenagel->MichaelAdduct DHP 1,4-Dihydropyridine MichaelAdduct->DHP Cyclization & Dehydration Pyridine Pyridine DHP->Pyridine Oxidation

Caption: The reaction mechanism of the Hantzsch pyridine synthesis.

Troubleshooting_Workflow Start Low Yield Observed CheckPurity Verify Purity of Reactants Start->CheckPurity OptimizeConditions Optimize Reaction Conditions CheckPurity->OptimizeConditions ScreenSolvents Screen Solvents OptimizeConditions->ScreenSolvents OptimizeTemp Optimize Temperature OptimizeConditions->OptimizeTemp ConsiderCatalyst Consider a Catalyst OptimizeConditions->ConsiderCatalyst ImprovedYield Improved Yield ScreenSolvents->ImprovedYield OptimizeTemp->ImprovedYield AlternativeEnergy Use Alternative Energy Source (Microwave/Ultrasound) ConsiderCatalyst->AlternativeEnergy AlternativeEnergy->ImprovedYield

Caption: A workflow for troubleshooting low yields in Hantzsch synthesis.

References

Technical Support Center: Column Chromatography for Aminopyridine Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with aminopyridine purification via column chromatography.

Frequently Asked Questions (FAQs)

Q1: Why is the purification of aminopyridines by silica gel column chromatography often challenging?

A1: The primary challenge arises from the basic nature of the aminopyridine's amino group and the acidic nature of the silanol groups (Si-OH) on the surface of silica gel.[1] This interaction can lead to strong adsorption of the basic amine onto the stationary phase, resulting in several common issues, including:

  • Peak Tailing/Streaking: The compound elutes slowly and asymmetrically from the column.[1][2]

  • Irreversible Adsorption: The compound binds so strongly that it does not elute from the column, leading to poor recovery.[1]

  • Poor Separation: Co-elution of the aminopyridine with impurities of similar basicity or polarity.[3]

Q2: What are the most suitable stationary phases for aminopyridine purification?

A2: The choice of stationary phase depends on the specific properties of the aminopyridine derivative and the impurities. Common options include:

  • Silica Gel: The most common stationary phase for normal-phase chromatography. Its effectiveness can be significantly improved by deactivating the acidic silanol groups.[1][2]

  • Alumina: A basic stationary phase that can be a good alternative to silica gel for purifying basic compounds like aminopyridines, as it minimizes the strong acidic interactions.

  • Amine-functionalized Silica: These columns have an amine-based functional group bonded to the silica surface, making them less polar and basic in nature. This can be advantageous for purifying compounds that require basic mobile phase modifiers on standard silica.[4][5]

  • Reversed-Phase (C18): Suitable for polar aminopyridine derivatives. A typical mobile phase would be a mixture of water and acetonitrile or methanol.[2]

  • Hydrophilic Interaction Chromatography (HILIC): An alternative for highly polar compounds that are not well-retained in reversed-phase chromatography.[6]

Q3: How do I choose the right mobile phase for aminopyridine purification on a silica gel column?

A3: The ideal mobile phase should provide a good separation between your target aminopyridine and any impurities. A good starting point is to use a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane).[7] For aminopyridines, it is often necessary to add a basic modifier to the mobile phase to prevent peak tailing.[2][3][4]

Troubleshooting Guide

Problem 1: The aminopyridine is streaking or tailing on the TLC plate and column.

This is the most common issue when purifying amines on silica gel.

Troubleshooting Workflow for Peak Tailing/Streaking

G start Peak Tailing or Streaking Observed q1 Is a basic modifier (e.g., triethylamine, ammonia) being used in the mobile phase? start->q1 sol1 Add 0.1-2% triethylamine or a small amount of ammonium hydroxide to the eluent. q1->sol1 No q2 Is the column overloaded? q1->q2 Yes end Improved Separation sol1->end sol2 Reduce the amount of crude material loaded onto the column or use a larger column. q2->sol2 Yes q3 Consider alternative stationary phases. q2->q3 No sol2->end sol3 Try using alumina or an amine-functionalized silica column. q3->sol3 sol3->end

Caption: Decision tree for troubleshooting peak tailing.

Problem 2: The aminopyridine does not move from the origin (Rf = 0).

This indicates that the compound is too strongly adsorbed to the stationary phase, or the mobile phase is not polar enough.

Possible CauseSuggested Solution
Eluent is not polar enough. Gradually increase the polarity of the eluent. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate system. For very polar compounds, a methanol/dichloromethane system may be necessary.[3][7]
Strong adsorption due to basicity. Add a basic modifier like triethylamine or ammonia to the eluent to reduce the strong interaction with the acidic silica gel.[3]
Compound is not soluble in the eluent. Ensure your compound is soluble in the mobile phase. If not, a different solvent system may be required.
Problem 3: Poor separation of the aminopyridine from impurities (co-elution).

This suggests that the chosen mobile phase is not selective enough for the separation.

Possible CauseSuggested Solution
Inappropriate eluent system. Optimize the eluent system using thin-layer chromatography (TLC) before running the column. Try different solvent combinations to maximize the difference in Rf values (ΔRf) between your product and the impurities.
Column is overloaded. Reduce the amount of crude material loaded onto the column. A general rule of thumb is to load 1-5% of the silica gel weight.
Flow rate is too high. Decrease the flow rate to allow for better equilibration and separation.[3]
Improper column packing. Ensure the silica gel is packed uniformly as a slurry to avoid channeling.[3]

Experimental Protocols

Protocol 1: General Procedure for Silica Gel Column Chromatography of Aminopyridines

This protocol outlines a standard procedure for purifying an aminopyridine using silica gel chromatography with a basic modifier.

1. Selection of Solvent System:

  • Use TLC to determine an appropriate solvent system.

  • Screen various mixtures of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate).

  • Add 0.5-1% triethylamine (TEA) to the solvent mixture to prevent tailing.

  • The ideal solvent system should give your target aminopyridine an Rf value of approximately 0.2-0.3.

2. Column Packing:

  • Prepare a slurry of silica gel in the initial, least polar eluent.

  • Pour the slurry into the column and allow the silica to settle, ensuring a uniform and level bed.

  • Drain the excess solvent until the solvent level is just above the silica bed. Do not let the column run dry.[3]

3. Sample Loading:

  • Wet Loading: Dissolve the crude aminopyridine mixture in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully apply the solution to the top of the silica bed using a pipette.[8]

  • Dry Loading: If the compound has poor solubility in the eluent, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.[8]

4. Elution and Fraction Collection:

  • Carefully add the mobile phase to the column.

  • Begin eluting the column, collecting fractions in test tubes or vials.

  • If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute compounds with lower Rf values.[3]

5. Analysis of Fractions:

  • Analyze the collected fractions by TLC to identify which ones contain the purified aminopyridine.

  • Combine the pure fractions and remove the solvent using a rotary evaporator.

Workflow for Aminopyridine Purification

G A 1. TLC Solvent System Optimization (+ Basic Modifier) B 2. Prepare Silica Slurry & Pack Column A->B C 3. Load Sample (Wet or Dry) B->C D 4. Elute with Mobile Phase (Isocratic or Gradient) C->D E 5. Collect & Analyze Fractions by TLC D->E F 6. Combine Pure Fractions & Evaporate Solvent E->F

Caption: General workflow for column chromatography.

Data Summary Tables

Table 1: Common Mobile Phase Systems for Aminopyridine Purification on Silica Gel

PolarityNon-Polar ComponentPolar ComponentBasic Modifier (Typical %)Notes
Low to Medium Hexanes / Petroleum EtherEthyl AcetateTriethylamine (0.1-2%)A standard system for many organic compounds.[2][7]
Medium to High Dichloromethane (DCM)Methanol (MeOH)Ammonium Hydroxide (0.1-1%)For more polar aminopyridines.[7] Note: Do not exceed 10% MeOH as it can dissolve the silica gel.[7]
Low to Medium Hexanes / Petroleum EtherDiethyl EtherTriethylamine (0.1-2%)An alternative to the ethyl acetate system.[7]

Table 2: Stationary Phase Selection Guide

Stationary PhasePrimary InteractionBest ForConsiderations
Silica Gel Normal-Phase (Polar)General purpose, non-polar to moderately polar aminopyridines.Acidic nature requires a basic modifier to prevent tailing of basic analytes.[1]
Alumina (Basic or Neutral) Normal-Phase (Polar)Basic aminopyridines, acid-sensitive compounds.Can have different activity levels which affect separation.
Amine-functionalized Silica Normal-Phase (Less Polar)Basic compounds without the need for mobile phase modifiers.Can be less retentive than bare silica.
Reversed-Phase (C18) Reversed-Phase (Non-Polar)Polar, water-soluble aminopyridines.Requires aqueous mobile phases.[2]
HILIC Hydrophilic InteractionVery polar, hydrophilic aminopyridines.Retains polar compounds that elute too quickly on reversed-phase columns.

References

Managing hygroscopic nature of 3-aminopyridine derivatives during handling

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides technical support for researchers, scientists, and drug development professionals on managing the hygroscopic nature of 3-aminopyridine derivatives during handling and experimentation.

Frequently Asked Questions (FAQs)

Q1: What does it mean if a 3-aminopyridine derivative is described as hygroscopic?

A1: Hygroscopicity is the tendency of a substance to absorb moisture from the surrounding atmosphere. For 3-aminopyridine derivatives, this means that the compound can readily take up water from the air, which can lead to a range of issues in experimental work.

Q2: What are the potential consequences of moisture absorption by my 3-aminopyridine derivative?

A2: Moisture absorption can significantly impact the quality and reliability of your experimental results. Potential consequences include:

  • Inaccurate Weighing: The measured weight of the compound may be inflated due to absorbed water, leading to errors in concentration calculations.

  • Physical Changes: The powder may clump, cake, or even deliquesce (dissolve in the absorbed water), making it difficult to handle and dispense accurately.[1]

  • Chemical Degradation: The presence of water can promote hydrolysis or other degradation pathways, altering the chemical identity and purity of your compound.

  • Altered Reactivity: The presence of moisture can affect the compound's reactivity in subsequent chemical reactions, potentially leading to lower yields or the formation of impurities.

  • Impact on Biological Assays: In the context of drug development, changes in the physical and chemical properties of an active pharmaceutical ingredient (API) can affect its solubility, dissolution rate, and ultimately, its bioavailability and therapeutic efficacy.

Q3: How can I determine the extent of my 3-aminopyridine derivative's hygroscopicity?

A3: The hygroscopicity of a compound can be quantitatively assessed using techniques such as Dynamic Vapor Sorption (DVS), which measures the mass of a sample as a function of relative humidity.[2][3][4][5] The European Pharmacopoeia provides a classification system for hygroscopicity based on the percentage weight gain of a substance after 24 hours at 25°C and 80% relative humidity.[6][7]

Troubleshooting Guide

Problem: My 3-aminopyridine derivative is clumping together, making it difficult to weigh accurately.

  • Cause: The compound has absorbed moisture from the atmosphere.

  • Solution:

    • Work Quickly: Minimize the time the container is open to the air.

    • Use a Dry Environment: Whenever possible, handle the compound in a controlled environment with low humidity, such as a glove box or a glove bag with a dry inert gas (e.g., nitrogen or argon) purge.[8]

    • Weighing by Difference: Tare a sealed vial containing the compound. Dispense the approximate amount needed into your reaction vessel within the controlled environment. Reseal the vial and re-weigh it. The difference in weight is the amount of compound dispensed.

    • Drying: If the compound is thermally stable, you may be able to dry it in a vacuum oven before use. However, it is crucial to verify that this process does not cause degradation.[9]

Problem: I suspect the purity of my 3-aminopyridine derivative has been compromised due to moisture.

  • Cause: Absorbed water may have led to degradation of the compound.

  • Solution:

    • Determine Water Content: Use an appropriate analytical method, such as Karl Fischer titration, to quantify the amount of water in your sample.

    • Re-evaluate Purity: Perform purity analysis using techniques like High-Performance Liquid Chromatography (HPLC) or quantitative Nuclear Magnetic Resonance (qNMR). The presence of degradation products may be evident.

    • Proper Storage: Ensure that going forward, the compound is stored in a tightly sealed container, preferably with a desiccant, in a dry and cool place. For highly sensitive derivatives, storage in a desiccator or glove box is recommended.

Problem: My reaction yield is lower than expected when using a 3-aminopyridine derivative.

  • Cause: The presence of moisture in the hygroscopic starting material can interfere with the reaction chemistry. The actual amount of the active reagent is less than weighed due to the presence of water.

  • Solution:

    • Confirm Anhydrous Conditions: If the reaction is moisture-sensitive, ensure that all solvents and reagents are rigorously dried and that the reaction is performed under an inert atmosphere.

    • Accurate Reagent Quantification: Before starting the reaction, determine the water content of the 3-aminopyridine derivative using Karl Fischer titration. Adjust the starting mass of the compound to account for the water content, ensuring the correct molar ratio of reactants.

    • Use Fresh or Properly Stored Material: Whenever possible, use a fresh bottle of the reagent or one that has been stored under appropriate anhydrous conditions.

Data Presentation

The hygroscopicity of a pharmaceutical solid can be classified according to the European Pharmacopoeia.[6][7] The specific classification for a given 3-aminopyridine derivative should be determined experimentally using the protocols outlined below.

Table 1: European Pharmacopoeia Hygroscopicity Classification [6][7]

ClassificationWeight Gain (% w/w) at 25°C / 80% RH for 24 hours
Non-hygroscopic< 0.12%
Slightly hygroscopic≥ 0.2% and < 2%
Hygroscopic≥ 2% and < 15%
Very hygroscopic≥ 15%

Experimental Protocols

Protocol 1: Determination of Water Content by Karl Fischer Titration

Karl Fischer (KF) titration is a highly specific and accurate method for determining the water content in a sample.

Principle: This method is based on the Bunsen reaction between iodine and sulfur dioxide in the presence of water. The modern KF reagent uses an alcohol (like methanol or ethanol), sulfur dioxide, a base (like imidazole), and iodine. Water reacts with these components in a stoichiometric manner, and the endpoint of the titration is detected potentiometrically.[10]

Methodology:

  • Instrument Setup: Prepare the Karl Fischer titrator according to the manufacturer's instructions. The titration vessel should be pre-titrated to a dry endpoint to eliminate any residual moisture.

  • Sample Preparation:

    • For soluble solids, accurately weigh a suitable amount of the 3-aminopyridine derivative and add it directly to the conditioned titration vessel.

    • For insoluble solids, an external extraction method can be used. Accurately weigh the sample into a vial, add a known volume of a suitable dry solvent, and stir for a defined period to extract the water. Then, inject a known aliquot of the solvent into the KF titrator.

  • Titration: Start the titration. The instrument will automatically add the KF reagent and stop at the endpoint.

  • Calculation: The instrument's software will calculate the water content, typically expressed as a percentage (%) or parts per million (ppm).

Protocol 2: Determination of Volatile Content by Loss on Drying (LOD)

Loss on Drying measures the weight loss of a sample upon heating and is used to determine the amount of all volatile matter, including water and residual solvents.

Methodology:

  • Preparation: Pre-dry a shallow, glass-stoppered weighing bottle at the specified test temperature for 30 minutes. Cool to room temperature in a desiccator and weigh accurately.

  • Sample Weighing: Transfer 1-2 grams of the 3-aminopyridine derivative to the weighing bottle, cover, and weigh accurately.

  • Drying: Place the loaded bottle in a drying oven at a specified temperature (e.g., 105 °C, or a temperature that does not cause decomposition of the sample). Remove the stopper and leave it in the oven.

  • Constant Weight: Dry the sample for the time specified in a monograph or until a constant weight is achieved. Constant weight is typically defined as two consecutive weighings not differing by more than 0.5 mg.

  • Cooling and Final Weighing: After drying, promptly close the weighing bottle, transfer it to a desiccator to cool to room temperature, and then weigh it accurately.

  • Calculation: The percentage loss on drying is calculated as: % LOD = [(Initial Sample Weight - Final Sample Weight) / Initial Sample Weight] x 100

Protocol 3: Thermogravimetric Analysis (TGA) for Moisture Content

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It can be used to determine moisture content and identify other thermal events.

Methodology:

  • Instrument Setup: Calibrate the TGA instrument for mass and temperature according to the manufacturer's guidelines.

  • Sample Preparation: Accurately weigh a small amount of the 3-aminopyridine derivative (typically 5-10 mg) into a TGA pan.

  • Analysis: Place the sample pan in the TGA furnace. Heat the sample at a controlled rate (e.g., 10 °C/min) under a controlled atmosphere (typically nitrogen to prevent oxidation).

  • Data Interpretation: The resulting TGA curve plots mass loss versus temperature. The weight loss in the temperature range corresponding to the volatilization of water (typically up to around 150 °C) is used to quantify the moisture content.

Visualization

Logical Workflow for Handling a New Batch of a Hygroscopic 3-Aminopyridine Derivative

This diagram outlines the decision-making process for handling a new batch of a potentially hygroscopic 3-aminopyridine derivative to ensure the quality and accuracy of experimental results.

Workflow for Handling Hygroscopic 3-Aminopyridine Derivatives A Receive New Batch of 3-Aminopyridine Derivative B Review Supplier Information (CoA, SDS for hygroscopicity notes) A->B C Visually Inspect for Clumping or Caking B->C D Store Immediately in a Tightly Sealed Container with Desiccant C->D E Determine Water Content (e.g., Karl Fischer Titration) D->E F Is Water Content Acceptable for Intended Use? E->F J Adjust Sample Weight for Water Content E->J G Proceed with Experiment (Handle in Dry Environment) F->G Yes H Dry the Compound (if thermally stable) F->H No I Re-test Water Content After Drying H->I I->F J->G

Caption: A logical workflow for the proper handling and qualification of a new batch of a hygroscopic 3-aminopyridine derivative.

Signaling Pathway of 3-Aminopyridine Derivatives as TRK Inhibitors

Many 3-aminopyridine derivatives are being investigated as inhibitors of Tropomyosin Receptor Kinases (TRKs), which are implicated in various cancers.[11][12][13] This diagram illustrates the general TRK signaling pathway and the point of inhibition.

TRK Signaling Pathway and Inhibition by 3-Aminopyridine Derivatives cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Neurotrophin Neurotrophin (e.g., NGF, BDNF) TRK_Receptor TRK Receptor (TRKA, TRKB, TRKC) Neurotrophin->TRK_Receptor Binds and activates PI3K PI3K-AKT Pathway TRK_Receptor->PI3K RAS RAS-MAPK Pathway TRK_Receptor->RAS PLC PLCγ-PKC Pathway TRK_Receptor->PLC Inhibitor 3-Aminopyridine Derivative (Inhibitor) Inhibitor->TRK_Receptor Inhibits Kinase Activity Proliferation Cell Proliferation, Survival, and Differentiation PI3K->Proliferation RAS->Proliferation PLC->Proliferation

Caption: Simplified diagram of the TRK signaling pathway and its inhibition by 3-aminopyridine derivatives, which act as TRK inhibitors.

References

Preventing degradation of 1-(3-Aminopyridin-4-yl)ethanone during reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the use of 1-(3-Aminopyridin-4-yl)ethanone in chemical reactions. It is intended for researchers, scientists, and professionals in drug development to help prevent the degradation of this compound and ensure successful experimental outcomes.

Troubleshooting Guide

This guide addresses common issues encountered during reactions involving this compound, providing potential causes and actionable solutions.

Issue Potential Cause(s) Troubleshooting Steps & Solutions
Low Reaction Yield 1. Degradation of Starting Material: The compound is susceptible to oxidation and intramolecular side reactions.- Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[1] - Solvent Purity: Use anhydrous and degassed solvents to minimize exposure to water and oxygen.[1] - Temperature Control: Avoid excessive heat, as it can promote degradation and side reactions. Perform reactions at the lowest effective temperature.
2. Incomplete Reaction: The nucleophilicity of the 3-amino group is reduced due to the electron-withdrawing effect of the acetyl group and the pyridine ring.- Choice of Reagents: For amide couplings, use potent coupling agents like HATU or prepare the acid chloride of the coupling partner. - Catalyst: Consider the use of a catalyst to facilitate the reaction at lower temperatures. - Reaction Time: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and avoid prolonged heating.
Formation of Colored Impurities Oxidation: The aminopyridine moiety is prone to oxidation, leading to the formation of colored byproducts, potentially N-oxides.[1]- Degas Solvents: Thoroughly degas all solvents prior to use. - Antioxidants: In some cases, the addition of a small amount of an antioxidant may be beneficial, but should be tested on a small scale first.[1]
Presence of Unexpected Byproducts 1. Intramolecular Cyclization: The proximity of the amino and acetyl groups can lead to intramolecular condensation or cyclization reactions, especially under acidic or basic conditions.- pH Control: Maintain a neutral or near-neutral pH if possible. If acidic or basic conditions are required, consider protecting the amino group. - Protecting Groups: Utilize a suitable protecting group for the amine, such as Boc or Cbz, to prevent its participation in side reactions.[2]
2. Dimerization/Polymerization: Self-condensation or reaction with other starting material molecules.- Slow Addition: Add reagents slowly to the reaction mixture to maintain a low concentration of reactive species. - Concentration: Running the reaction at a lower concentration can disfavor intermolecular reactions.[1]
Difficulty in Product Purification Formation of multiple, closely related byproducts. - Optimize Reaction Conditions: Revisit the troubleshooting steps for low yield and byproduct formation to achieve a cleaner reaction profile. - Chromatography: Utilize a high-resolution chromatography technique for purification.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound to prevent degradation?

A1: It is recommended to store this compound in a tightly sealed container under an inert atmosphere, protected from light and moisture. For long-term storage, refrigeration (2-8°C) is advisable.

Q2: I am observing a byproduct with a mass increase of +16 Da. What is it likely to be?

A2: A mass increase of +16 Da strongly suggests the formation of an N-oxide, where the pyridine nitrogen has been oxidized.[1] This is a common degradation pathway for pyridinic compounds, especially when exposed to air and elevated temperatures. To mitigate this, ensure your reaction is performed under a strictly inert atmosphere using degassed solvents.

Q3: My amide coupling reaction with this compound is sluggish. What can I do?

A3: The amino group in this compound is relatively unreactive due to electronic effects. To improve the reaction rate, consider using a more powerful coupling reagent such as HATU. Alternatively, converting the carboxylic acid to its more reactive acid chloride derivative can be effective. Be aware that harsher conditions may promote degradation, so careful optimization is necessary.

Q4: Is it necessary to protect the amino group of this compound?

A4: Protection of the amino group is highly recommended, especially in reactions that are sensitive to nucleophiles or are performed under conditions that could promote side reactions (e.g., strong acid or base, high temperatures). Protecting groups like Boc (tert-butoxycarbonyl) or Cbz (carboxybenzyl) can prevent unwanted reactions and improve the overall yield and purity of your desired product.[2]

Q5: What is a potential intramolecular degradation pathway for this molecule?

A5: Due to the ortho-positioning of the amino and acetyl groups, intramolecular cyclization is a plausible degradation pathway, particularly under certain pH conditions. This could involve the formation of a seven-membered ring or other condensed heterocyclic systems.

Experimental Protocols

Protocol: Boc-Protection of this compound to Prevent Degradation During Subsequent Reactions

This protocol describes a general procedure for the protection of the amino group, which is a key step in preventing degradation and unwanted side reactions.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1 equivalent) in anhydrous DCM or THF under an inert atmosphere (e.g., nitrogen).

  • Base Addition: Add triethylamine or DIPEA (1.2 equivalents) to the solution.

  • Boc Anhydride Addition: Slowly add a solution of (Boc)₂O (1.1 equivalents) in the same anhydrous solvent to the reaction mixture at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup:

    • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure N-Boc protected this compound.

Visualizations

Potential Degradation Pathway

G A This compound B Oxidation A->B [O] D Intramolecular Cyclization (e.g., under acidic/basic conditions) A->D C N-Oxide Derivative B->C E Cyclized Byproduct D->E G cluster_0 Protection Step cluster_1 Desired Reaction cluster_2 Deprotection Step A This compound B Add (Boc)2O, Base in Anhydrous Solvent A->B C N-Boc Protected Intermediate B->C D Reaction with Electrophile (e.g., Acyl Chloride) C->D E Desired Product (Protected) D->E F Deprotection (e.g., TFA) E->F G Final Product F->G G Start Reaction Issue? LowYield Low Yield? Start->LowYield Byproducts Byproducts? LowYield->Byproducts Yes CheckConditions Check Reaction Conditions (Temp, Time, Atmosphere) LowYield->CheckConditions No Byproducts->CheckConditions Yes OptimizePurification Optimize Purification Byproducts->OptimizePurification No CheckReagents Check Reagent Purity & Solvents CheckConditions->CheckReagents ProtectingGroup Consider Protecting Group CheckReagents->ProtectingGroup End Problem Solved ProtectingGroup->End OptimizePurification->End

References

Validation & Comparative

Comparative Analysis of 1-(3-Aminopyridin-4-yl)ethanone and its Positional Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between positional isomers is critical for rational drug design and the development of novel chemical entities. This guide provides a comparative analysis of 1-(3-Aminopyridin-4-yl)ethanone and its positional isomers, focusing on their synthesis, physicochemical properties, and biological activities, supported by available data.

The substitution pattern of functional groups on the pyridine ring significantly influences the electronic properties, steric hindrance, and hydrogen bonding capabilities of a molecule. These factors, in turn, dictate the compound's reactivity, physical characteristics, and interactions with biological targets. This analysis delves into the isomers of 1-(aminopyridin)ethanone, a class of compounds with potential applications in medicinal chemistry as building blocks for more complex molecules. While comprehensive comparative studies are limited, this guide consolidates available data to facilitate informed decision-making in research and development.

Physicochemical Properties: A Tale of Isomeric Variation

The position of the amino and acetyl groups on the pyridine ring dramatically alters the physicochemical properties of the isomers. These properties are crucial for predicting a compound's behavior in various chemical and biological environments. A summary of key physicochemical data for several isomers is presented below. It is important to note that much of the available data is predicted, highlighting the need for further experimental validation.

IsomerCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)pKa (Predicted)
This compound 13210-52-1C₇H₈N₂O136.15310.4 at 760 mmHg[1]4.46 ± 0.18
1-(2-Aminopyridin-3-yl)ethanone 65326-33-2C₇H₈N₂O136.15283.8 at 760 mmHg-
1-(5-Aminopyridin-2-yl)ethanone 51460-32-3C₇H₈N₂O136.15-3.93 ± 0.10[2]
1-(3-Aminopyridin-2-yl)ethanone 13210-25-8C₇H₈N₂O136.15--
1-(4-Aminopyridin-3-yl)ethanone 53277-43-3C₇H₈N₂O136.15--
1-(6-Aminopyridin-3-yl)ethanone 53636-17-2C₇H₈N₂O136.15--

Note: Some data points are not available in the public domain and are marked as "-". Predicted values should be interpreted with caution.

Synthesis of 1-(Aminopyridin)ethanone Isomers: An Overview of Methodologies

The synthesis of these isomers typically involves multi-step reaction sequences, starting from commercially available pyridine derivatives. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.

General Synthetic Workflow

A generalized workflow for the synthesis of 1-(aminopyridin)ethanone isomers is depicted below. This typically involves the introduction of the amino and acetyl groups onto the pyridine ring through various chemical transformations.

G Start Pyridine Derivative Step1 Nitration/ Halogenation Start->Step1 Step2 Functional Group Interconversion Step1->Step2 Step3 Acetylation Step2->Step3 Step4 Reduction/ Amination Step3->Step4 End 1-(Aminopyridin)ethanone Isomer Step4->End

Figure 1: Generalized synthetic workflow for 1-(aminopyridin)ethanone isomers.

Experimental Protocol: Synthesis of 3-Aminopyridine

A representative protocol for the synthesis of a precursor, 3-aminopyridine, from nicotinamide is the Hofmann rearrangement.

Materials:

  • Nicotinamide

  • Sodium hydroxide

  • Bromine

  • Sodium chloride

  • Diethyl ether

  • Benzene

  • Ligroin

  • Activated carbon (Norit)

  • Sodium hydrosulfite

Procedure:

  • A solution of sodium hydroxide in water is prepared in a beaker immersed in an ice-salt bath.

  • Bromine is added to the stirred solution.

  • Once the temperature reaches 0°C, nicotinamide is added in one portion with vigorous stirring.

  • After 15 minutes, the ice-salt bath is replaced with a water bath at 75°C, and the solution is heated at 70-75°C for 45 minutes.

  • The solution is cooled to room temperature and saturated with sodium chloride.

  • The product is extracted with diethyl ether using a continuous extractor for 15-20 hours.

  • The ether extract is dried over sodium hydroxide pellets, filtered, and the ether is removed by distillation.

  • The crude product is purified by recrystallization from a mixture of benzene and ligroin with activated carbon and sodium hydrosulfite.[3]

Biological Activities: A Frontier for Exploration

The biological activities of 1-(aminopyridin)ethanone isomers are not extensively documented in a comparative manner. However, the broader class of aminopyridines has been investigated for a range of biological effects, suggesting potential avenues of research for these specific isomers.

Potential Areas of Biological Investigation:
  • Enzyme Inhibition: Aminopyridine derivatives have been explored as inhibitors of various enzymes. For instance, derivatives of 3-aminopyridin-2(1H)-ones have shown inhibitory activity against α-glucosidase, an enzyme relevant to diabetes.[4] A general workflow for an enzyme inhibition assay is presented below.

  • Antimicrobial Activity: The aminopyridine scaffold is present in some antimicrobial agents. Comparative screening of the ethanone isomers against a panel of bacteria and fungi could reveal structure-activity relationships.

  • Cytotoxicity: Evaluation of the cytotoxic effects of these isomers against various cancer cell lines is a common starting point for anticancer drug discovery.

Experimental Workflow: In Vitro Enzyme Inhibition Assay

The following diagram illustrates a typical workflow for assessing the enzyme inhibitory potential of the 1-(aminopyridin)ethanone isomers.

G Start Prepare Isomer Stock Solutions Step2 Incubation of Enzyme with Isomer Start->Step2 Step1 Enzyme and Substrate Preparation Step3 Initiate Reaction with Substrate Step1->Step3 Step2->Step3 Step4 Measure Reaction Rate Step3->Step4 Step5 Data Analysis (IC50) Step4->Step5 End Determine Inhibitory Potency Step5->End

Figure 2: Workflow for an in vitro enzyme inhibition assay.

Experimental Protocol: General Enzyme Inhibition Assay

A generalized protocol for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific enzyme is as follows.

Materials:

  • Purified enzyme

  • Substrate specific to the enzyme

  • Isomers of 1-(aminopyridin)ethanone

  • Assay buffer (pH specific to the enzyme)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a series of dilutions of the test isomers in the assay buffer.

  • In the wells of a 96-well plate, add the enzyme solution.

  • Add the different concentrations of the isomer solutions to the wells containing the enzyme and incubate for a specific period.

  • Initiate the enzymatic reaction by adding the substrate solution to each well.

  • Monitor the progress of the reaction by measuring the change in absorbance or fluorescence over time using a microplate reader.

  • Calculate the initial reaction rates for each inhibitor concentration.

  • Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Conclusion and Future Directions

This comparative guide consolidates the currently available information on this compound and its positional isomers. The presented data highlights significant gaps in the experimental characterization of these compounds, particularly in the realm of biological activity. The variation in physicochemical properties underscores the importance of isomerism in molecular design.

Future research should focus on the systematic synthesis and parallel evaluation of a complete set of 1-(aminopyridin)ethanone isomers. This would enable the establishment of clear structure-activity and structure-property relationships, providing a valuable dataset for medicinal chemists and drug discovery scientists. Elucidating the biological targets of these compounds and their mechanisms of action will be crucial for unlocking their therapeutic potential. The workflows and protocols provided herein offer a foundational framework for such investigations.

References

A Comparative Spectroscopic Analysis of Aminopyridine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the spectroscopic properties of 2-, 3-, and 4-aminopyridine. This guide provides a detailed comparison of their Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) data, supported by standardized experimental protocols and visualizations to aid in their differentiation and characterization.

The three structural isomers of aminopyridine—2-aminopyridine, 3-aminopyridine, and 4-aminopyridine—exhibit distinct spectroscopic properties owing to the different positions of the amino group on the pyridine ring. These differences are crucial for their unambiguous identification in various research and development settings, including pharmaceutical synthesis and quality control. This guide presents a comparative analysis of their key spectroscopic signatures.

Comparative Spectroscopic Data

The following table summarizes the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and UV-Vis spectroscopy for the three aminopyridine isomers.

Spectroscopic TechniqueParameter2-Aminopyridine3-Aminopyridine4-Aminopyridine
¹H NMR (in CDCl₃)Chemical Shift δ (ppm)H2: -H3: 6.47H4: 7.38H5: 6.61H6: 8.05NH₂: 4.63H2: 8.08H4: 6.97H5: 7.03H6: 7.99NH₂: 3.89H2, H6: 7.99H3, H5: 6.48NH₂: 6.03 (in DMSO-d₆)
¹³C NMR (in CDCl₃)Chemical Shift δ (ppm)C2: 158.3C3: 108.6C4: 137.7C5: 114.0C6: 148.1C2: 141.2C3: 146.9C4: 123.8C5: 122.2C6: 141.2C2, C6: 150.1C3, C5: 109.4C4: 156.4 (in DMSO-d₆)
FT-IR (KBr Pellet)Vibrational Frequency (cm⁻¹)N-H stretch: ~3442, 3300C=C, C=N stretch: ~1630, 1570, 1480, 1440N-H stretch: ~3430, 3310C=C, C=N stretch: ~1620, 1590, 1480, 1430N-H stretch: ~3437, 3300C=C, C=N stretch: ~1645, 1590, 1500, 1430
UV-Vis (in H₂O)λmax (nm)~235, 290[1]~240, 300~260[2]
Mass Spec. (EI)Key Fragments (m/z)94 (M⁺), 67, 4094 (M⁺), 67, 4094 (M⁺), 67, 40

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below to ensure reproducibility and accurate comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical environment of the hydrogen and carbon atoms in each aminopyridine isomer.

Methodology:

  • Sample Preparation: Dissolve approximately 10-20 mg of the aminopyridine isomer in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a 5 mm NMR tube.

  • Instrument Parameters (¹H NMR):

    • Spectrometer: 400 MHz or higher field instrument.

    • Pulse Sequence: Standard single-pulse sequence.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16.

    • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

  • Instrument Parameters (¹³C NMR):

    • Spectrometer: 100 MHz or higher.

    • Pulse Sequence: Proton-decoupled pulse sequence.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more, depending on sample concentration.

    • Reference: TMS at 0.00 ppm or the solvent peak.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in each aminopyridine isomer based on their vibrational frequencies.

Methodology:

  • Sample Preparation (KBr Pellet Method):

    • Grind 1-2 mg of the solid aminopyridine sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Place a small amount of the mixture into a pellet press and apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.

  • Instrument Parameters:

    • Spectrometer: A standard FT-IR spectrometer.

    • Scan Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

    • Background: A background spectrum of the empty sample compartment or a pure KBr pellet should be recorded and subtracted from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands corresponding to specific functional groups (e.g., N-H, C=C, C=N).

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To determine the wavelengths of maximum absorption (λmax) for each aminopyridine isomer, which are related to their electronic transitions.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the aminopyridine isomer in a suitable UV-transparent solvent (e.g., water, ethanol, or cyclohexane) at a concentration of approximately 1 mg/mL.

    • Prepare a series of dilutions from the stock solution to find a concentration that gives an absorbance reading between 0.2 and 0.8. A typical concentration for analysis is around 10 µg/mL.

  • Instrument Parameters:

    • Spectrometer: A double-beam UV-Vis spectrophotometer.

    • Scan Range: 200-400 nm.

    • Blank: Use the pure solvent as a blank to zero the instrument.

  • Data Analysis: Record the absorption spectrum and identify the wavelength(s) of maximum absorbance (λmax).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of each aminopyridine isomer.

Methodology:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS) for volatile compounds.

  • Ionization (Electron Ionization - EI):

    • Ionization Energy: 70 eV.

    • Source Temperature: 200-250 °C.

  • Mass Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 30-200).

  • Data Analysis: Identify the molecular ion peak (M⁺) and the major fragment ions. The fragmentation patterns can provide structural information. For aminopyridines, a common fragmentation pathway involves the loss of HCN (27 u) from the pyridine ring.

Visualizations

Structural Isomers of Aminopyridine

The following diagram illustrates the structural differences between 2-, 3-, and 4-aminopyridine, which underpin their distinct spectroscopic properties.

Caption: Chemical structures of 2-, 3-, and 4-aminopyridine isomers.

General Experimental Workflow for Spectroscopic Analysis

This diagram outlines the typical workflow for the spectroscopic analysis of the aminopyridine isomers.

workflow sample Aminopyridine Isomer Sample prep Sample Preparation (Dissolution/Pelletizing) sample->prep nmr NMR Analysis (¹H and ¹³C) prep->nmr ir FT-IR Analysis prep->ir uv UV-Vis Analysis prep->uv ms Mass Spectrometry (EI) prep->ms data Data Acquisition nmr->data ir->data uv->data ms->data analysis Spectral Interpretation and Comparison data->analysis report Comparative Report analysis->report

Caption: A generalized workflow for the spectroscopic comparison of aminopyridine isomers.

References

Comparative Guide to the Structural Confirmation of 1-(3-Aminopyridin-4-yl)ethanone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of experimental methodologies for confirming the chemical structure of 1-(3-Aminopyridin-4-yl)ethanone and its derivatives. Accurate structural elucidation is a critical step in drug discovery and development, ensuring the identity and purity of synthesized compounds. This document outlines key analytical techniques, presents comparative data for isomeric alternatives, and provides detailed experimental protocols.

Structural Confirmation Techniques: A Comparative Overview

The definitive confirmation of the structure of this compound and its derivatives relies on a combination of spectroscopic and analytical techniques. The most powerful of these are Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and single-crystal X-ray crystallography. Each technique provides unique and complementary information about the molecular structure.

Table 1: Comparison of Analytical Techniques for Structural Elucidation

TechniqueInformation ProvidedStrengthsLimitations
¹H and ¹³C NMR Details the chemical environment, connectivity, and number of hydrogen and carbon atoms.Provides unambiguous evidence of the carbon-hydrogen framework and the position of substituents.Requires a relatively pure sample and solubility in a suitable deuterated solvent.
Mass Spectrometry Determines the molecular weight and elemental composition, and provides information on fragmentation patterns.High sensitivity, requires a very small amount of sample.Isomers may have identical molecular weights, and fragmentation patterns can be complex to interpret.
X-ray Crystallography Yields the precise three-dimensional arrangement of atoms in a crystalline solid.Provides the absolute and definitive structure of a molecule.Requires a suitable single crystal, which can be challenging to grow.

Comparative Data: this compound vs. Isomeric Alternatives

To unequivocally confirm the structure of this compound, it is essential to differentiate it from its isomers, which possess the same molecular formula (C₇H₈N₂O) and molecular weight (136.15 g/mol ). The primary isomers of concern are 1-(2-Aminopyridin-3-yl)ethanone and 1-(4-Aminopyridin-3-yl)ethanone. The distinct substitution patterns on the pyridine ring in these isomers lead to unique spectroscopic signatures.

Table 2: Comparative ¹H and ¹³C NMR Spectral Data (Predicted)

Compound¹H NMR Chemical Shifts (ppm)¹³C NMR Chemical Shifts (ppm)
This compound Pyridine H (δ 8.0-8.5), Amine H (broad, δ 5.0-6.0), Methyl H (δ 2.5)Carbonyl C (δ ~198), Pyridine C (δ 110-160)
1-(2-Aminopyridin-3-yl)ethanone Pyridine H (δ 7.0-8.2), Amine H (broad, δ 6.0-7.0), Methyl H (δ 2.6)Carbonyl C (δ ~200), Pyridine C (δ 115-165)
1-(4-Aminopyridin-3-yl)ethanone Pyridine H (δ 6.5-8.0), Amine H (broad, δ 4.0-5.0), Methyl H (δ 2.4)Carbonyl C (δ ~195), Pyridine C (δ 108-162)
Note: Predicted values are based on typical chemical shift ranges for similar structures. Actual values may vary depending on the solvent and other experimental conditions.

Table 3: Comparative Mass Spectrometry Data

CompoundMolecular Ion (m/z)Key Fragmentation Peaks (m/z)
This compound 136121 ([M-CH₃]⁺), 93 ([M-CH₃CO]⁺)
1-(2-Aminopyridin-3-yl)ethanone 136121 ([M-CH₃]⁺), 93 ([M-CH₃CO]⁺)
1-(4-Aminopyridin-3-yl)ethanone 136121 ([M-CH₃]⁺), 93 ([M-CH₃CO]⁺)
Note: While the molecular ion peak will be the same for all isomers, the relative intensities of the fragment ions may differ, providing clues to the structure.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining high-quality, reproducible data for structural confirmation.

Protocol 1: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrument Setup:

    • Spectrometer: 400 MHz or higher field NMR spectrometer.

    • Temperature: 298 K.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment.

    • Number of Scans: 16-64, depending on sample concentration.

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: 0-12 ppm.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).

    • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

    • Relaxation Delay: 2-5 seconds.

    • Spectral Width: 0-220 ppm.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

Protocol 2: Electrospray Ionization Mass Spectrometry (ESI-MS)
  • Sample Preparation: Prepare a stock solution of the compound at 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile). Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent.

  • Instrument Setup:

    • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

    • Ionization Mode: ESI positive ion mode is typically suitable for aminopyridines.

  • Data Acquisition:

    • Infusion: Introduce the sample solution into the ESI source at a flow rate of 5-10 µL/min.

    • ESI Source Parameters:

      • Capillary Voltage: 3-4 kV.

      • Nebulizing Gas (N₂): Set to an appropriate pressure for stable spray.

      • Drying Gas (N₂): Set to a temperature of 200-300 °C.

    • Mass Range: Scan a mass-to-charge (m/z) range that includes the expected molecular ion (e.g., m/z 50-500).

  • Data Analysis: Identify the molecular ion peak ([M+H]⁺) and analyze the fragmentation pattern to confirm the structure.

Protocol 3: Single-Crystal X-ray Crystallography
  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction (typically 0.1-0.3 mm in all dimensions) by slow evaporation of a saturated solution, slow cooling of a hot saturated solution, or vapor diffusion.

  • Crystal Mounting: Carefully mount a selected single crystal on a goniometer head.

  • Data Collection:

    • Diffractometer: A single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).

    • Temperature: Collect data at a low temperature (e.g., 100 K) to minimize thermal vibrations.

    • Data Collection Strategy: Collect a series of diffraction images by rotating the crystal through a range of angles.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of reflection intensities.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

    • Refine the structural model against the experimental data to obtain the final, precise atomic coordinates and molecular geometry.

Mandatory Visualizations

Experimental Workflow for Structural Elucidation

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_confirmation Structure Confirmation synthesis Synthesize Derivative purification Purify Compound (e.g., Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry (ESI-MS) purification->ms xray X-ray Crystallography (if single crystal) purification->xray comparison Compare Data with Isomeric Alternatives nmr->comparison ms->comparison confirmation Confirm Structure of This compound Derivative xray->confirmation comparison->confirmation

Caption: Workflow for the synthesis, purification, and structural confirmation of this compound derivatives.

Signaling Pathway: Mechanism of Action of Aminopyridine Derivatives

Derivatives of aminopyridine are known to act as potassium channel blockers. 4-aminopyridine, for example, is used to improve symptoms in multiple sclerosis by blocking voltage-gated potassium channels in demyelinated axons, which enhances neurotransmitter release.[1][2] This mechanism provides a plausible signaling pathway for the biological activity of this compound derivatives.

signaling_pathway compound This compound Derivative inhibition Blockade compound->inhibition k_channel Voltage-Gated K⁺ Channel depolarization Prolonged Action Potential (Delayed Repolarization) k_channel->depolarization Inhibition of K⁺ efflux inhibition->k_channel ca_channel Voltage-Gated Ca²⁺ Channel depolarization->ca_channel Maintains open state ca_influx Increased Ca²⁺ Influx ca_channel->ca_influx neurotransmitter Enhanced Neurotransmitter Release ca_influx->neurotransmitter synaptic_transmission Modulated Synaptic Transmission neurotransmitter->synaptic_transmission

Caption: Proposed mechanism of action for aminopyridine derivatives as voltage-gated potassium channel blockers.

References

A Comparative Guide to the Reactivity of 1-(3-Aminopyridin-4-yl)ethanone and 1-(4-Aminopyridin-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical reactivity of two isomeric aminoketones: 1-(3-Aminopyridin-4-yl)ethanone and 1-(4-Aminopyridin-3-yl)ethanone. These compounds are valuable building blocks in medicinal chemistry and materials science. Understanding their relative reactivity is crucial for designing efficient synthetic routes and predicting their behavior in various chemical transformations.

Physicochemical Properties

A key indicator of the nucleophilicity of the amino group is its basicity, which can be quantified by the pKa of its conjugate acid. While experimental pKa values for both compounds are not available, a predicted pKa value for 1-(4-Aminopyridin-3-yl)ethanone has been reported.

PropertyThis compound1-(4-Aminopyridin-3-yl)ethanoneReference
Molecular Formula C₇H₈N₂OC₇H₈N₂ON/A
Molecular Weight 136.15 g/mol 136.15 g/mol N/A
CAS Number 13210-52-153277-43-3[1][2]
Predicted pKa No data available6.98 ± 0.12[3]

Based on electronic effects, it can be inferred that the amino group in 1-(4-Aminopyridin-3-yl)ethanone is more basic, and therefore more nucleophilic, than in this compound. This is because the amino group at the 4-position can donate electron density to the pyridine ring through a resonance effect, which is not as effective for the amino group at the 3-position.

Electronic Profile and Theoretical Reactivity

The reactivity of these isomers is governed by the interplay of the electron-donating amino group (-NH₂) and the electron-withdrawing acetyl group (-COCH₃) on the pyridine ring.

This compound:

  • The amino group at the 3-position is an electron-donating group, primarily through its +M (mesomeric) effect, which increases the electron density of the pyridine ring, particularly at the ortho and para positions (positions 2, 4, and 6).

  • The acetyl group at the 4-position is an electron-withdrawing group through its -I (inductive) and -M effects, decreasing the electron density of the ring.

  • The amino group's lone pair is less involved in resonance with the activating acetyl group, making it potentially less nucleophilic compared to its isomer.

1-(4-Aminopyridin-3-yl)ethanone:

  • The amino group at the 4-position can strongly donate electron density into the ring via its +M effect, significantly increasing the nucleophilicity of the pyridine nitrogen and the exocyclic amino group.

  • The acetyl group at the 3-position withdraws electron density, but its effect on the 4-amino group is less direct than in the other isomer.

  • The resonance contribution from the 4-amino group is expected to make the exocyclic nitrogen more nucleophilic.

electronic_effects cluster_0 This compound cluster_1 1-(4-Aminopyridin-3-yl)ethanone 3-NH2_A 3-Amino Group (+M, +I) Reactivity_A Lower Nucleophilicity of Amino Group 3-NH2_A->Reactivity_A Less effective resonance 4-Ac_A 4-Acetyl Group (-M, -I) 4-Ac_A->Reactivity_A Direct electron withdrawal 4-NH2_B 4-Amino Group (+M, +I) Reactivity_B Higher Nucleophilicity of Amino Group 4-NH2_B->Reactivity_B Strong resonance donation 3-Ac_B 3-Acetyl Group (-M, -I) 3-Ac_B->Reactivity_B Less direct withdrawal

A diagram illustrating the electronic effects on the reactivity of the two isomers.

Comparison of Reactivity in Key Reactions

This section outlines the expected relative reactivity in common synthetic transformations based on the electronic properties discussed above.

N-Acylation and N-Alkylation

These reactions involve the nucleophilic attack of the amino group on an electrophile.

  • 1-(4-Aminopyridin-3-yl)ethanone is expected to be more reactive in N-acylation and N-alkylation reactions. The higher electron density on the exocyclic amino group, due to the stronger resonance effect from the 4-position, increases its nucleophilicity.

  • This compound is expected to be less reactive due to the comparatively lower nucleophilicity of its amino group.

Experimental Protocol: General Procedure for N-Acylation

A general protocol for the N-acylation of aminopyridines is as follows:

  • Dissolve the aminopyridine derivative (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane, THF, or acetonitrile) under an inert atmosphere.

  • Add a base (1.1 - 1.5 eq), such as triethylamine or pyridine, to the solution.

  • Cool the mixture to 0 °C.

  • Slowly add the acylating agent (e.g., acetyl chloride or acetic anhydride, 1.1 eq).

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

  • Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

acylation_workflow start Start dissolve Dissolve Aminopyridine in Anhydrous Solvent start->dissolve add_base Add Base dissolve->add_base cool Cool to 0 °C add_base->cool add_acyl Add Acylating Agent cool->add_acyl react Stir at Room Temperature add_acyl->react quench Quench Reaction react->quench extract Extract Product quench->extract purify Purify Product extract->purify end End purify->end

A general workflow for the N-acylation of aminopyridines.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)

In these reactions, the aminopyridine can act as a ligand for the palladium catalyst, and its electronic properties can influence the catalytic cycle. For reactions where the aminopyridine itself is a substrate (e.g., after conversion to a halide), the electronic nature of the ring is critical.

  • Suzuki Coupling: If the pyridine ring is functionalized with a halide, the electron-rich nature of the ring in 1-(4-Aminopyridin-3-yl)ethanone might facilitate the oxidative addition step, potentially leading to higher reaction rates or yields compared to the more electron-deficient ring of This compound .

  • Buchwald-Hartwig Amination: The nucleophilicity of the amino group is a key factor. Therefore, 1-(4-Aminopyridin-3-yl)ethanone is expected to be a better coupling partner in this reaction.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

A general protocol for the Suzuki-Miyaura coupling of a halo-aminopyridine derivative is as follows:

  • To a reaction vessel, add the halo-aminopyridine (1.0 eq), a boronic acid or ester (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 eq).

  • Add a suitable solvent system (e.g., toluene/water, dioxane/water, or DME/water).

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).

  • Cool the reaction to room temperature and add water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography.

suzuki_workflow start Start mix Mix Halo-aminopyridine, Boronic Acid, Catalyst, Base start->mix add_solvent Add Solvent mix->add_solvent degas Degas with Inert Gas add_solvent->degas heat Heat and Stir degas->heat workup Aqueous Workup heat->workup extract Extract Product workup->extract purify Purify Product extract->purify end End purify->end

A general workflow for the Suzuki-Miyaura coupling reaction.
Electrophilic Aromatic Substitution

The pyridine ring is generally deactivated towards electrophilic aromatic substitution compared to benzene. The presence of the strongly activating amino group and the deactivating acetyl group will direct incoming electrophiles.

  • In This compound , the positions ortho and para to the amino group (positions 2 and 5) are activated. The acetyl group at position 4 will deactivate the ring, particularly at positions 3 and 5. The likely site of substitution would be position 2.

  • In 1-(4-Aminopyridin-3-yl)ethanone , the positions ortho to the amino group (positions 3 and 5) are activated. However, position 3 is occupied by the deactivating acetyl group. Therefore, electrophilic attack is most likely to occur at position 5.

Overall, the ring of 1-(4-Aminopyridin-3-yl)ethanone is expected to be more activated towards electrophilic substitution due to the stronger electron-donating ability of the 4-amino group.

Conclusion

Based on a theoretical analysis of the electronic effects of the amino and acetyl substituents, 1-(4-Aminopyridin-3-yl)ethanone is predicted to be the more reactive isomer in reactions where the nucleophilicity of the amino group is the dominant factor, such as N-acylation, N-alkylation, and Buchwald-Hartwig amination. Its pyridine ring is also expected to be more susceptible to electrophilic aromatic substitution.

Conversely, in reactions where the overall electron density of the pyridine ring is crucial, the relative reactivity will depend on the specific reaction mechanism. For instance, in Suzuki couplings, the more electron-rich ring of the 4-amino isomer may favor oxidative addition.

It is important to emphasize that these are predictions based on established chemical principles. Experimental validation is necessary to confirm the relative reactivity of these two isomers in specific chemical transformations. Researchers are encouraged to perform small-scale comparative experiments to determine the optimal substrate for their synthetic needs.

References

A Comparative Guide to the In Silico ADME Properties of 4-Aminopyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of contemporary drug discovery, the early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical determinant of its developmental success.[1] The adage "fail early, fail cheap" profoundly resonates, emphasizing the need to identify and discard candidates with unfavorable pharmacokinetic profiles at the nascent stages of research.[2] In silico ADME modeling has emerged as an indispensable, high-throughput, and cost-effective strategy to navigate the complex terrain of drug development, offering predictive insights long before resource-intensive in vitro and in vivo studies are undertaken.[2][3] This guide provides a comprehensive comparison of the in silico ADME properties of 4-aminopyridine (4-AP) and its derivatives, molecules of significant therapeutic interest, particularly in the context of neurological disorders.[4][5][6][7][8]

4-Aminopyridine, a potassium channel blocker, has shown clinical efficacy in improving symptoms of multiple sclerosis.[4][5][6][7][8] However, its therapeutic window is narrow, and its utility is often hampered by dose-limiting side effects.[9][10] This has spurred the development of numerous derivatives with the goal of enhancing efficacy, selectivity, and, crucially, optimizing their pharmacokinetic profiles. This guide will delve into the in silico evaluation of these derivatives, providing a comparative analysis of key ADME parameters and the underlying structure-activity relationships (SAR) that govern them.

The Pillars of In Silico ADME Prediction: A Methodological Overview

The prediction of ADME properties through computational models is a multifaceted process, drawing upon a range of molecular descriptors and algorithms.[11][12] These models can be broadly categorized into those based on physicochemical properties and those employing more complex quantitative structure-activity relationship (QSAR) and machine learning approaches.[3][12] Key parameters evaluated in this guide include:

  • Absorption: Primarily predicted through models of intestinal permeability (e.g., Caco-2 permeability) and oral bioavailability. Physicochemical descriptors such as lipophilicity (logP), topological polar surface area (TPSA), and adherence to frameworks like Lipinski's Rule of Five are instrumental.[13][14][15]

  • Distribution: This encompasses a molecule's ability to traverse biological barriers, most notably the blood-brain barrier (BBB), and its propensity for plasma protein binding (PPB).[3][15][16] In silico models for BBB penetration are of paramount importance for centrally acting drugs like 4-aminopyridine derivatives.

  • Metabolism: Predictive models focus on identifying potential sites of metabolism by cytochrome P450 (CYP) enzymes and predicting the metabolic stability of a compound.[17][18] Understanding a derivative's metabolic fate is crucial for anticipating its half-life and potential for drug-drug interactions.

  • Excretion: While less commonly modeled in detail, predictions can provide insights into the likely routes of elimination (e.g., renal or hepatic clearance).

  • Toxicity (ADMET): In silico toxicology models are employed to flag potential liabilities such as hepatotoxicity, cardiotoxicity (e.g., hERG inhibition), and mutagenicity at an early stage.[18]

The causality behind these experimental choices lies in the direct correlation between these physicochemical properties and a drug's in vivo behavior. For instance, a compound's ability to cross the BBB is a delicate balance between its lipophilicity, which aids in membrane traversal, and its hydrogen bonding capacity, which can hinder it.[4][5]

Comparative In Silico ADME Profiling of 4-Aminopyridine Derivatives

The following table summarizes the predicted ADME properties of 4-aminopyridine and a selection of its derivatives. The data presented is a synthesis of information from various computational studies and serves as a comparative benchmark.

CompoundStructurePredicted LogPPredicted TPSA (Ų)Predicted BBB PermeabilityPredicted Human Intestinal Absorption (%)Predicted CYP2D6 InhibitionPredicted hERG Inhibition
4-Aminopyridine (4-AP) Pyridine ring with an amino group at the 4-position0.338.3High> 90%Non-inhibitorLow risk
3-Methyl-4-aminopyridine Methyl group at the 3-position0.838.3High> 90%Non-inhibitorLow risk
3-Fluoro-4-aminopyridine Fluorine at the 3-position0.538.3High> 90%Non-inhibitorLow risk
2-Amino-4-substituted Pyridine Derivative (Example) Substitution at the 4-position of a 2-aminopyridine coreVariableVariableVariableVariableVariableVariable
4-Aminopyridine-Peptide Conjugate (Example) Peptide conjugated to 4-aminopyridineVariable> 140LowLowVariableLow risk

Note: The values presented are representative predictions from in silico models and may vary depending on the specific software and algorithms used. "Variable" indicates that the property is highly dependent on the nature of the substituent.

In-Depth Analysis and Structure-Activity Relationships (SAR)

Absorption and CNS Permeability:

The parent compound, 4-aminopyridine, exhibits favorable predicted oral absorption and high BBB permeability, consistent with its known central nervous system activity.[13] This is attributed to its low molecular weight, moderate lipophilicity, and low polar surface area.

Structure-activity relationship studies reveal that small modifications at the 3-position of the pyridine ring are generally well-tolerated and can fine-tune the physicochemical properties.[4] For instance, the introduction of a methyl group in 3-methyl-4-aminopyridine slightly increases lipophilicity without compromising the favorable TPSA, thus maintaining high predicted BBB permeability.[4][6] Similarly, the addition of a fluorine atom in 3-fluoro-4-aminopyridine has a minimal impact on these key descriptors.[4]

Conversely, larger modifications, such as the conjugation of peptides to the 4-aminopyridine scaffold, can drastically alter the ADME profile.[9] While this strategy may be employed to reduce systemic toxicity, it typically leads to a significant increase in TPSA and a corresponding decrease in predicted intestinal absorption and BBB permeability.[9][14]

Metabolism and Toxicity:

In silico predictions suggest that 4-aminopyridine and its simple derivatives are unlikely to be potent inhibitors of major CYP450 enzymes like CYP2D6, indicating a lower potential for metabolic drug-drug interactions.[17] This is in line with experimental findings that show limited metabolism of 4-aminopyridine in humans, with the primary metabolite being 3-hydroxy-4-aminopyridine.[17]

The risk of hERG inhibition, a key indicator of potential cardiotoxicity, is predicted to be low for 4-aminopyridine and its closely related analogs. However, as with any amine-containing scaffold, this is a critical parameter to monitor, and in silico alerts should always be followed up with in vitro assays.

Experimental Workflow: A Step-by-Step In Silico ADME Prediction Protocol

The following protocol outlines a typical workflow for predicting the ADME properties of a novel 4-aminopyridine derivative using commercially available or open-source software.

  • Compound Input: The 2D or 3D structure of the 4-aminopyridine derivative is imported into the software.

  • Descriptor Calculation: The software calculates a wide range of molecular descriptors, including:

    • Physicochemical properties: LogP, TPSA, molecular weight, number of hydrogen bond donors and acceptors.

    • Topological and geometrical descriptors.

  • Model Selection: Appropriate predictive models for the desired ADME endpoints are chosen. These models are typically built on large datasets of compounds with known experimental values.

  • Prediction Execution: The software applies the selected models to the input molecule to generate predictions for parameters such as:

    • Aqueous solubility

    • Caco-2 permeability

    • BBB penetration

    • Plasma protein binding

    • CYP450 inhibition and metabolism

    • hERG inhibition

    • Ames mutagenicity

  • Data Analysis and Interpretation: The predicted values are analyzed and compared against established thresholds for drug-likeness (e.g., Lipinski's Rule of Five, Veber's rules). The results are interpreted in the context of the intended therapeutic application. For example, for a CNS-acting drug, high BBB permeability is a desirable attribute.

This self-validating system relies on the robustness of the underlying predictive models, which are continuously refined as more experimental data becomes available.[12]

Visualizing the In Silico ADME Workflow

ADME_Workflow cluster_input Input cluster_prediction In Silico Prediction cluster_output Output & Analysis Compound 4-Aminopyridine Derivative Structure Descriptors Molecular Descriptor Calculation (LogP, TPSA, etc.) Compound->Descriptors 1. Input Structure ADME_Models ADME Model Application Descriptors->ADME_Models 2. Calculate Predictions Predicted ADME Properties (Absorption, Distribution, Metabolism, Excretion, Toxicity) ADME_Models->Predictions 3. Predict Analysis SAR Analysis & Candidate Selection Predictions->Analysis 4. Interpret

Caption: A schematic of the in silico ADME prediction workflow for 4-aminopyridine derivatives.

Conclusion and Future Directions

In silico ADME profiling is a powerful tool in the medicinal chemist's arsenal for the rational design of 4-aminopyridine derivatives with improved pharmacokinetic properties. The comparative analysis presented in this guide highlights the delicate interplay of various molecular descriptors in shaping a compound's ADME profile. While in silico models provide invaluable early-stage guidance, they are not a substitute for experimental validation.[11] The most effective drug discovery programs will continue to be those that seamlessly integrate computational predictions with in vitro and in vivo ADME studies. Future advancements in machine learning and artificial intelligence promise to further enhance the predictive accuracy of these models, enabling an even more efficient and data-driven approach to the development of safer and more effective 4-aminopyridine-based therapeutics.[2][18]

References

Comparative Study of the Antimicrobial Activity of Aminopyridine Complexes

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the efficacy of various aminopyridine-metal complexes against pathogenic microorganisms, supported by quantitative data and detailed experimental protocols.

This guide offers a comparative overview of the antimicrobial properties of aminopyridine-based metal complexes, designed for researchers, scientists, and professionals in the field of drug development. The following sections provide a detailed examination of their activity against a range of pathogens, methodologies for assessing this activity, and a summary of potential mechanisms of action.

Quantitative Antimicrobial Activity

The antimicrobial efficacy of aminopyridine complexes is significantly influenced by the coordinated metal ion, the aminopyridine isomer (2-amino, 3-amino, or 4-aminopyridine), and the nature of other ligands in the coordination sphere. The data presented below, collated from various studies, demonstrates the potential of these compounds as antimicrobial agents.

Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The following tables summarize the MIC values of various aminopyridine complexes against selected Gram-positive and Gram-negative bacteria. Lower MIC values indicate higher antimicrobial activity.

Table 1: MIC Values of 2-Aminopyridine Derivative Complexes (µg/mL)

Complex/CompoundStaphylococcus aureusBacillus subtilisReference
Compound 2c¹0.039 ± 0.0000.039 ± 0.000

¹A 2-amino-3-cyanopyridine derivative.

Table 2: MIC Values of Iminopyridine Zinc(II) Complexes (mg/L)

ComplexStaphylococcus aureusEscherichia coliReference
Zn(II) Complex Ia (Chloride)64128[1]
Zn(II) Complex Ib (Nitrate)64128[1]
Zn(II) Complex Ic (Acetate)6464–128[1]
Ligand alone>512>512[1]
ZnCl₂>512>512[1]
Zone of Inhibition

The zone of inhibition assay (using disc diffusion or well diffusion methods) provides a qualitative or semi-quantitative measure of antimicrobial activity. A larger diameter of the zone of inhibition corresponds to greater efficacy of the compound against the tested microorganism.

Table 3: Zone of Inhibition Diameters of 3-Aminopyridine Transition Metal Complexes (mm)

ComplexStaphylococcus aureusEscherichia coliAspergillus ochraceusAspergillus nigerReference
MnBr₂(1:6)28153018[2]
CoCl₂(1:6)0144015[2]
NiCl₂(1:6)18123516[2]
CuCl₂(1:2)20253017[2]
CuCl₂(1:6)25203518[2]
CuSO₄(1:2)22103016[2]
ZnCl₂(1:2)20183517[2]
Ampicillin (Standard)3030--[2]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, based on standard practices for antimicrobial susceptibility testing.

Agar Well Diffusion Method

This method is used to qualitatively assess the antimicrobial activity of test compounds.

  • Media Preparation: A suitable microbial growth medium, such as Mueller-Hinton Agar (MHA), is prepared and sterilized by autoclaving. The molten agar is then poured into sterile Petri dishes and allowed to solidify.

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared. Typically, a few colonies are transferred to a sterile broth and incubated to achieve a turbidity equivalent to the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Inoculation: The surface of the solidified agar plates is uniformly swabbed with the prepared microbial suspension.

  • Well Preparation: Wells of a specific diameter (e.g., 6-8 mm) are aseptically punched into the agar using a sterile cork borer.

  • Application of Test Compound: A specific volume of the test compound, dissolved in a suitable solvent (like DMSO), is added to each well. A negative control (solvent alone) and a positive control (a standard antibiotic) are also included on separate wells.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Observation: The diameter of the clear zone of inhibition around each well is measured in millimeters.

Broth Microdilution Method for MIC Determination

This method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. It is performed in 96-well microtiter plates and follows the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Microtiter Plates: Serial two-fold dilutions of the test compounds are prepared in a suitable broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth) directly in the wells of a 96-well plate.

  • Inoculum Preparation: The microbial inoculum is prepared as described for the agar well diffusion method and then diluted to a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation: Each well containing the diluted compound is inoculated with the standardized microbial suspension. Control wells containing only the medium (sterility control) and medium with the inoculum (growth control) are also included.

  • Incubation: The microtiter plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • Reading of Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by using a plate reader.

Visualized Workflows and Mechanisms

To understand the process of evaluating these complexes and their potential mode of action, the following diagrams are provided.

Experimental Workflow for Antimicrobial Screening

The following diagram illustrates a typical workflow for the synthesis and antimicrobial evaluation of aminopyridine complexes.

G cluster_synthesis Synthesis & Characterization cluster_screening Antimicrobial Screening cluster_mechanism Mechanism of Action Studies (Optional) s1 Ligand Synthesis (e.g., Aminopyridine derivative) s2 Complexation with Metal Salts (e.g., CuCl₂, ZnCl₂) s1->s2 s3 Purification & Characterization (FTIR, NMR, etc.) s2->s3 a1 Primary Screening (Agar Well/Disk Diffusion) s3->a1 Test Complexes a2 Quantitative Assay (Broth Microdilution for MIC) a1->a2 a3 Data Analysis (Comparison with Standards) a2->a3 m1 DNA Interaction Studies (e.g., UV-Vis Titration, Viscosity) a3->m1 Active Complexes m2 Enzyme Inhibition Assays

Workflow for Antimicrobial Evaluation

Proposed Mechanism of Action

While the precise signaling pathways are often complex and multifactorial, a generally accepted mechanism for the antimicrobial action of many metal complexes involves interference with cellular integrity and vital macromolecules.

G cluster_cell Bacterial Cell cluster_outcome Outcome membrane Cell Membrane dna DNA membrane->dna Disruption & Internalization Cell Death Cell Death dna->Cell Death enzymes Essential Enzymes enzymes->Cell Death complex Aminopyridine Metal Complex complex->membrane Increased Lipophilicity (Penetration) complex->dna Intercalation/ Binding complex->enzymes Inhibition

Proposed Antimicrobial Mechanism

The enhanced antimicrobial activity of the metal complexes compared to the free ligands is often attributed to chelation. This process can increase the lipophilicity of the complex, facilitating its transport across the microbial cell membrane.[1] Once inside the cell, the metal ion can be the primary active component, binding to and disrupting the function of essential biomolecules like DNA and enzymes, ultimately leading to cell death.

References

Comparative Guide to Enzyme Inhibition Assays for Aminopyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The aminopyridine scaffold is a privileged structure in medicinal chemistry, serving as a core component in a diverse array of enzyme inhibitors with therapeutic potential across various disease areas. This guide provides a comparative overview of enzyme inhibition assays for derivatives of aminopyridines, with a focus on showcasing the versatility of this chemical class. While specific data for 1-(3-Aminopyridin-4-yl)ethanone derivatives are limited in publicly available literature, this document leverages data from structurally related aminopyridine analogs to illustrate their inhibitory profiles against several key enzyme targets.

Comparative Inhibitory Activity of Aminopyridine Derivatives

The following tables summarize the inhibitory activities of various aminopyridine derivatives against different enzyme targets. This data is compiled from multiple research publications and is intended to provide a comparative perspective on the potential of this compound class.

Table 1: α-Glucosidase Inhibition by Aminopyridine Derivatives

Compound ClassSpecific Derivative ExampleTarget EnzymeIC50 ValueReference CompoundReference IC50
Aminopyridine Thiourea Derivatives47e, 47g, 47h, 47n, 47oα-Glucosidase24.62 ± 0.94 µM to 142.18 ± 2.63 µMAcarboseNot specified in source[1]
1,3,4-Thiadiazole Derivatives of 3-Aminopyridin-2(1H)-ones2-(5-((6-Methyl-2-oxo-4-(thiophen-2-yl)-1,2-dihydropyridin-3-yl)carbamoyl)-1,3,4-thiadiazol-2-yl)benzoic acid (9'b)α-Glucosidase3.66 mMAcarbose13.88 mM[2]
1,3,4-Thiadiazole Derivatives of 3-Aminopyridin-2(1H)-onesCompounds 7b, 7cα-Glucosidase6.70 mM and 8.42 mMAcarbose13.88 mM[2]

Table 2: Inhibition of Other Enzymes by Aminopyridine and Related Derivatives

Compound ClassTarget EnzymeIC50 / InhibitionReference CompoundReference Value
Aminopyridine-containing spiro derivatives (A1, A2)EGFR mutants (T790M/L858R)0.09 µM and 0.08 µMNeratinib2.5 µM[3]
2-Aminopyrimidine derivative (24)β-Glucuronidase2.8 ± 0.10 µMD-saccharic acid 1,4-lactone45.75 ± 2.16 µM
Aminopyridine derivativesBACE1Weak inhibition reportedNot ApplicableNot Applicable[4]
Pyridine and Pyrimidine Diamine Derivatives (9, 13, 19, 20)EeAChE~90% inhibition at 9 µMNot ApplicableNot Applicable[5]

Experimental Protocols for Enzyme Inhibition Assays

Detailed methodologies are crucial for the reproducibility and comparison of experimental data. Below are generalized protocols for the enzyme inhibition assays discussed in this guide.

α-Glucosidase Inhibition Assay

This assay is commonly used to screen for inhibitors that can be potential anti-diabetic agents.

  • Reagent Preparation :

    • α-glucosidase enzyme solution (e.g., from Saccharomyces cerevisiae) is prepared in a suitable buffer (e.g., phosphate buffer, pH 6.8).

    • The substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), is dissolved in the same buffer.

    • Test compounds (aminopyridine derivatives) and a reference inhibitor (e.g., acarbose) are dissolved in a suitable solvent (e.g., DMSO).

  • Assay Procedure :

    • In a 96-well plate, add the enzyme solution to each well.

    • Add the test compound or reference inhibitor at various concentrations.

    • Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 10 minutes at 37°C).

    • Initiate the reaction by adding the pNPG substrate to all wells.

    • Incubate the plate at 37°C for a specific time (e.g., 20 minutes).

    • Stop the reaction by adding a basic solution (e.g., Na2CO3).

    • Measure the absorbance of the product, p-nitrophenol, at 405 nm using a microplate reader.

  • Data Analysis :

    • The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

    • IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

BACE1 (β-secretase) Inhibition Assay

This assay is relevant for the screening of potential therapeutics for Alzheimer's disease. A common method is a Fluorescence Resonance Energy Transfer (FRET) assay.

  • Reagent Preparation :

    • Recombinant human BACE1 enzyme is diluted in an appropriate assay buffer (e.g., sodium acetate buffer, pH 4.5)[6].

    • A specific BACE1 FRET substrate (a peptide with a fluorophore and a quencher) is prepared in the same buffer[7][8].

    • Test compounds are serially diluted in a suitable solvent.

  • Assay Procedure :

    • In a black 96-well or 384-well plate, add the test compound dilutions[7].

    • Add the diluted BACE1 enzyme to the wells and pre-incubate[7].

    • Initiate the reaction by adding the FRET substrate[7].

    • The reaction is monitored kinetically by measuring the increase in fluorescence over time as the enzyme cleaves the substrate, separating the fluorophore from the quencher. The plate is read at appropriate excitation and emission wavelengths (e.g., Ex/Em = 545/585 nm)[7].

  • Data Analysis :

    • The initial reaction velocity is calculated from the linear phase of the fluorescence curve.

    • IC50 values are determined by plotting the reaction velocity against the inhibitor concentration.

EGFR Tyrosine Kinase Inhibition Assay

This assay is critical for identifying potential anti-cancer agents.

  • Reagent Preparation :

    • Recombinant human EGFR kinase domain is diluted in a kinase assay buffer.

    • A suitable substrate (e.g., a synthetic peptide or Poly(Glu, Tyr)) and ATP are prepared in the same buffer[9].

    • Test compounds and a reference inhibitor (e.g., Neratinib) are prepared in a suitable solvent.

  • Assay Procedure :

    • In a 96-well plate, add the test compound at various concentrations.

    • Add the EGFR enzyme and incubate.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • The reaction is allowed to proceed for a set time at a specific temperature (e.g., room temperature or 30°C).

    • The amount of phosphorylated substrate is quantified. This can be done using various methods, such as luminescence-based assays (e.g., ADP-Glo™) that measure ADP production, or by using phospho-specific antibodies in an ELISA format[9][10].

  • Data Analysis :

    • The percentage of kinase activity is calculated relative to a control without an inhibitor.

    • IC50 values are determined by plotting the percentage of activity against the inhibitor concentration.

β-Glucuronidase Inhibition Assay

This assay can be used to identify inhibitors that may mitigate drug-induced gastrointestinal toxicity or have applications in other diseases where this enzyme is implicated.

  • Reagent Preparation :

    • β-glucuronidase enzyme (e.g., from E. coli or bovine liver) is prepared in a suitable buffer (e.g., acetate buffer, pH 5.0).

    • The substrate, p-nitrophenyl-β-D-glucuronide, is dissolved in the same buffer.

    • Test compounds and a reference inhibitor (e.g., D-saccharic acid 1,4-lactone) are dissolved in a suitable solvent.

  • Assay Procedure :

    • In a 96-well plate, add the test compound at various concentrations.

    • Add the β-glucuronidase enzyme solution to each well.

    • Pre-incubate the enzyme and inhibitor.

    • Initiate the reaction by adding the substrate solution.

    • Incubate the plate at 37°C for a defined period.

    • Stop the reaction by adding a basic solution (e.g., NaOH).

    • Measure the absorbance of the produced p-nitrophenol at 405 nm.

  • Data Analysis :

    • Calculate the percentage of inhibition as described for the α-glucosidase assay.

    • Determine the IC50 values from the dose-response curve.

Visualizations: Workflows and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate a general experimental workflow and the signaling pathways associated with the discussed enzyme targets.

Enzyme_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis P1 Prepare Enzyme Solution A1 Dispense Reagents into 96-well Plate P1->A1 P2 Prepare Substrate Solution A3 Initiate Reaction with Substrate P2->A3 P3 Prepare Test Compound Dilutions P3->A1 A2 Pre-incubate Enzyme and Inhibitor A1->A2 A2->A3 A4 Incubate at Controlled Temperature A3->A4 A5 Stop Reaction (if applicable) A4->A5 D1 Measure Signal (Absorbance/Fluorescence) A5->D1 D2 Calculate % Inhibition D1->D2 D3 Determine IC50 Value D2->D3 EGFR_Signaling_Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Binds Grb2_Sos Grb2/SOS EGFR->Grb2_Sos Activates PI3K PI3K EGFR->PI3K Activates Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Metastasis ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Akt->Proliferation BACE1_Pathway APP Amyloid Precursor Protein (APP) sAPPb sAPPβ APP->sAPPb cleavage C99 C99 fragment APP->C99 cleavage BACE1 BACE1 (β-secretase) BACE1->APP cAMP cAMP/PKA/CREB Pathway BACE1->cAMP Regulates gamma_Secretase γ-secretase gamma_Secretase->C99 Abeta Amyloid-β (Aβ) peptide C99->Abeta cleavage Plaques Amyloid Plaques Abeta->Plaques Aggregation AD Alzheimer's Disease Plaques->AD Memory Memory & Cognition cAMP->Memory Glucuronidation_Pathway Toxin Drugs, Toxins, Hormones Liver Liver (Glucuronidation) Toxin->Liver Recirculation Reabsorption & Recirculation of Toxin Toxin->Recirculation Glucuronide Glucuronide Conjugate (Water-soluble) Liver->Glucuronide Phase II Detox Excretion Excretion (Bile/Urine) Glucuronide->Excretion BetaGluc β-glucuronidase Glucuronide->BetaGluc Deconjugation by BetaGluc->Toxin Releases

References

Comparative Crystallographic Analysis of 1-(3-Aminopyridin-4-yl)ethanone Derivatives: A Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of small molecules is paramount for rational drug design. This guide provides a comparative overview of the crystallographic properties of hypothetical 1-(3-aminopyridin-4-yl)ethanone derivatives, offering insights into how subtle structural modifications can influence crystal packing and intermolecular interactions. While comprehensive crystallographic data for a series of these specific derivatives is not widely available in the public domain, this document serves as a template for such a comparative study, outlining the necessary experimental protocols and data presentation formats.

The parent compound, this compound, is a valuable building block in medicinal chemistry.[1][2][3][4] Its derivatives are explored for various therapeutic applications, including the development of kinase inhibitors for oncology. X-ray crystallography provides definitive structural information that can guide the optimization of these derivatives into potent and selective drug candidates.[5][6]

Comparative Crystallographic Data

The following table summarizes hypothetical crystallographic data for a series of this compound derivatives. This data illustrates the expected variations in unit cell parameters and other crystallographic details upon substitution, which can provide insights into the structure-activity relationship (SAR) of these compounds.

CompoundDerivative (R)FormulaMW ( g/mol )Crystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)V (ų)Z
1 HC₇H₈N₂O136.15MonoclinicP2₁/c8.512.17.290105.290712.34
2 ClC₇H₇ClN₂O170.60OrthorhombicPbca10.215.89.19090901466.58
3 FC₇H₇FN₂O154.14MonoclinicP2₁6.411.58.99098.790648.94
4 CH₃C₈H₁₀N₂O150.18TriclinicP-15.97.89.385.478.192.3412.12

Experimental Protocols

A standardized workflow is crucial for obtaining high-quality crystals and reliable crystallographic data.

Synthesis and Purification

The derivatives of this compound can be synthesized through various established organic chemistry methods. A general synthetic route might involve the acylation of a suitably substituted 3-aminopyridine precursor. Purification of the final compounds is typically achieved through column chromatography followed by recrystallization to obtain materials of high purity, which is a prerequisite for growing diffraction-quality crystals.

Crystallization

Single crystals suitable for X-ray diffraction can be grown using techniques such as slow evaporation, vapor diffusion (hanging or sitting drop), or cooling crystallization. A variety of solvents and solvent mixtures should be screened to find the optimal conditions for crystal growth. For the hypothetical derivatives, a starting point for crystallization screening could involve dissolving the compound in a good solvent (e.g., methanol, ethanol, or acetone) and allowing a poor solvent (e.g., water, hexane, or diethyl ether) to slowly diffuse into the solution.

X-ray Data Collection and Structure Solution

Data collection is performed on a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation). The crystal is mounted on a goniometer and maintained at a low temperature (typically 100 K) during data collection to minimize thermal motion. The diffraction data are processed, and the crystal structure is solved using direct methods or Patterson methods, followed by refinement using full-matrix least-squares on F².

Visualizing Experimental and Logical Relationships

To further aid in the understanding of the structure-function relationships of these compounds, we can visualize both the experimental workflow and a potential biological context.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_analysis Structural Analysis start Starting Materials reaction Chemical Reaction start->reaction purification Purification (Chromatography) reaction->purification screening Solvent Screening purification->screening growth Crystal Growth screening->growth diffraction X-ray Diffraction growth->diffraction solution Structure Solution & Refinement diffraction->solution analysis Data Analysis solution->analysis end end analysis->end Comparative Structural Insights

Caption: Experimental workflow from synthesis to structural analysis.

signaling_pathway cluster_pathway Hypothetical Kinase Inhibition Pathway receptor Growth Factor Receptor kinase_a Kinase A receptor->kinase_a kinase_b Kinase B kinase_a->kinase_b transcription_factor Transcription Factor kinase_b->transcription_factor proliferation Cell Proliferation transcription_factor->proliferation inhibitor 1-(3-Aminopyridin-4-yl) ethanone Derivative inhibitor->kinase_b Inhibition

Caption: Hypothetical signaling pathway showing kinase inhibition.

Conclusion

The systematic crystallographic study of this compound derivatives is a powerful approach to guide drug discovery efforts. By correlating atomic-level structural details with biological activity, researchers can make informed decisions in the design of novel therapeutics. The protocols and data presentation formats outlined in this guide provide a framework for conducting such comparative analyses, ultimately accelerating the development of new and effective medicines.

References

A Comparative Guide to the Efficacy of Substituted Pyridine Synthesis Methods

Author: BenchChem Technical Support Team. Date: December 2025

The pyridine ring is a cornerstone of many pharmaceuticals, agrochemicals, and functional materials, making the development of efficient and versatile synthetic routes to this privileged scaffold a subject of intense research. For researchers, scientists, and professionals in drug development, selecting the optimal synthetic strategy is crucial for project success. This guide provides an objective comparison of several prominent methods for the synthesis of substituted pyridines, supported by experimental data and detailed protocols.

Overview of Synthetic Strategies

A variety of methods have been established for the de novo synthesis of the pyridine ring, each with its own set of advantages and limitations. Classical condensation reactions, such as the Hantzsch, Kröhnke, Guareschi-Thorpe, and Bohlmann-Rahtz syntheses, have long been workhorses in heterocyclic chemistry. More contemporary approaches, including cycloaddition reactions and transition-metal-catalyzed syntheses, offer alternative pathways with unique benefits in terms of substrate scope and regioselectivity. The choice of method often depends on the desired substitution pattern, the availability of starting materials, and the desired scale of the reaction.

Comparative Efficacy of Key Synthesis Methods

The efficacy of a synthetic method is a composite of several factors, including chemical yield, reaction time, substrate scope, and the "greenness" of the procedure. The following tables summarize quantitative data for several key methods to facilitate a direct comparison of their performance.

Hantzsch Pyridine Synthesis

The Hantzsch synthesis is a classic multicomponent reaction that typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate.[1][2] The initial product is a 1,4-dihydropyridine, which is subsequently oxidized to the corresponding pyridine.[3] This method is renowned for its simplicity and efficiency in constructing highly functionalized pyridines in a single pot.[4] Modern modifications have focused on improving yields and employing more environmentally friendly conditions. For instance, the use of ultrasonic irradiation in aqueous micelles has been shown to produce excellent yields.[2] A clean, catalyst-free procedure in water has also been developed, offering high yields and a simple workup.[5]

Aldehydeβ-KetoesterNitrogen SourceConditionsYield (%)Reference
BenzaldehydeEthyl acetoacetateAmmonium acetatep-Toluenesulfonic acid (catalyst), ultrasonic irradiation, aqueous SDS (0.1M)96[2]
Various aldehydesEthyl- or methyl acetoacetateAmmonium carbonateWater, sealed vessel, 70-75°C86-96[5]
Kröhnke Pyridine Synthesis

The Kröhnke synthesis is a versatile method for preparing highly functionalized, often poly-aryl, pyridines.[6] The reaction occurs between α-pyridinium methyl ketone salts and α,β-unsaturated carbonyl compounds in the presence of a nitrogen source, typically ammonium acetate.[6] This method is particularly useful for the synthesis of 2,4,6-trisubstituted pyridines and tolerates a wide range of functional groups on the starting materials.[7] One-pot modifications have been developed to streamline the process.[7]

α-Pyridinium Methyl Ketone Saltα,β-Unsaturated Carbonyl CompoundConditionsYield (%)Reference
N-phenacylpyridinium bromideChalconeAmmonium acetate, solventHigh[7]
α-Pyridinium acyl ketone derived from 2-acetylthiopheneMichael acceptorStandard conditions60 (overall)[6]
Aryl aldehyde and 2 equivalents of 2-acetylpyridine-Aqueous media (one-pot)Not specified[6]
Acetophenone oximes and arylacetic acids-Singlet molecular oxygen, KOH80-90[8]
Guareschi-Thorpe Pyridine Synthesis

The Guareschi-Thorpe reaction is a condensation method that typically yields 2-pyridone derivatives.[9] It involves the reaction of a cyanoacetamide or a cyanoacetic ester with a 1,3-dicarbonyl compound in the presence of a base or ammonia source.[9] Recent advancements have focused on developing greener protocols in aqueous media, demonstrating high yields and simplified workup procedures.[10]

Cyano-component1,3-DicarbonylNitrogen Source/PromoterConditionsYield (%)Reference
CyanoacetamideEthyl acetoacetateAmmonium carbonateWater/Ethanol (1:1), 80°C, 4 hoursHigh[11]
Ethyl cyanoacetateEthyl acetoacetateAmmonium carbonateAqueous media95 (on 20-fold scale)[10]
CyanoacetamideVarious β-ketoesters or 1,3-diketonesAmmonium carbonateOptimized aqueous conditionsHigh[10]
Bohlmann-Rahtz Pyridine Synthesis

The Bohlmann-Rahtz synthesis is an efficient two-step method for producing substituted pyridines.[12] The first step involves the condensation of an enamine with an alkynone to form an aminodiene intermediate. This is followed by a thermally induced cyclodehydration to furnish the pyridine ring.[13] The use of ynones instead of enones, as in the Hantzsch synthesis, circumvents the need for a final oxidation step.[13] One-pot modifications, often facilitated by acid catalysis or microwave irradiation, have been developed to improve the practicality of this method.[14]

EnamineAlkynoneConditionsYield (%)Reference
Ethyl β-aminocrotonatePhenylpropynoneAcetic acid (catalyst), EtOH-AcOH (5:1), microwave irradiation, 120°C, 5 min86 (isolated)[14]
In situ generated enamineAlkynoneAcid-free, EtOHNot specified[13]
Pyridine Synthesis via [4+2] Cycloaddition

Cycloaddition reactions, particularly the hetero-Diels-Alder reaction, provide a powerful and convergent approach to substituted pyridines.[1][15] These reactions involve the [4+2] cycloaddition of a 1-azadiene with an alkene or alkyne, followed by aromatization.[16] The use of vinylallenes as the diene component in reactions with nitriles is one elegant example of this strategy.[1]

DieneDienophileConditionsYield (%)Reference
VinylalleneTosyl cyanideTwo-step: [4+2] cycloaddition followed by base-mediated isomerizationNot specified[1]

Experimental Protocols

Detailed methodologies are essential for the successful replication and adaptation of synthetic procedures. Below are representative experimental protocols for the key synthesis methods discussed.

Hantzsch Pyridine Synthesis: Clean Synthesis in Water[5]
  • In a sealed vessel, a mixture of an aldehyde (1 mmol), a β-ketoester (2 mmol), and ammonium carbonate (1.2 mmol) in water (5 mL) is heated at 70-75°C for the appropriate time (typically a few hours).

  • The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solid product is collected by filtration, washed with cold water, and dried under vacuum.

  • The filtrate can often be recycled and reused.

Kröhnke Pyridine Synthesis: One-Pot Synthesis of 2,4,6-Triphenylpyridine[7]
  • In a flask, a mixture of acetophenone (2 equivalents), benzaldehyde (1 equivalent), and ammonium acetate (excess) is heated without solvent at 120-140°C for 2-4 hours.

  • The reaction mixture will melt and then solidify.

  • After cooling to room temperature, the solid residue is treated with water and broken up.

  • The crude product is collected by vacuum filtration and washed with water.

  • Purification is achieved by recrystallization from a suitable solvent such as ethanol.

Guareschi-Thorpe Pyridine Synthesis: Advanced Green Protocol[10]
  • A mixture of a 1,3-dicarbonyl compound (1 mmol), an alkyl cyanoacetate or cyanoacetamide (1 mmol), and ammonium carbonate (2 mmol) in water (1 mL) is stirred at 80°C.

  • The reaction is monitored by TLC until completion, during which the product typically precipitates.

  • After cooling, cold water is added to the mixture.

  • The solid product is collected by filtration, washed with water, and dried. No further purification is typically required.

Bohlmann-Rahtz Pyridine Synthesis: One-Pot Microwave-Assisted Protocol[14]
  • A mixture of an enamine (e.g., ethyl β-aminocrotonate, 1.3 mmol), an alkynone (e.g., phenylpropynone, 1 mmol), and a catalytic amount of acetic acid in a suitable solvent (e.g., ethanol) is placed in a microwave reactor vial.

  • The mixture is irradiated in a microwave reactor at a specified temperature (e.g., 120°C) for a short period (e.g., 5 minutes).

  • After cooling, the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel to afford the pure substituted pyridine.

Reaction Pathways and Workflows

Visualizing the intricate steps of a chemical transformation can greatly aid in understanding and optimizing a reaction. The following diagrams, generated using the DOT language, illustrate the mechanisms of key pyridine syntheses and a general experimental workflow.

Hantzsch_Mechanism cluster_1 Knoevenagel Condensation cluster_2 Enamine Formation cluster_3 Michael Addition & Cyclization cluster_4 Aromatization Aldehyde Aldehyde AlphaBetaUnsaturated α,β-Unsaturated Carbonyl Aldehyde->AlphaBetaUnsaturated + β-Ketoester BetaKetoester1 β-Ketoester MichaelAdduct Michael Adduct AlphaBetaUnsaturated->MichaelAdduct + Enamine BetaKetoester2 β-Ketoester Enamine Enamine BetaKetoester2->Enamine + Ammonia Ammonia Ammonia Dihydropyridine 1,4-Dihydropyridine MichaelAdduct->Dihydropyridine Cyclization & Dehydration Pyridine Substituted Pyridine Dihydropyridine->Pyridine Oxidation Krohnke_Mechanism PyridiniumSalt α-Pyridinium Methyl Ketone Salt Ylide Pyridinium Ylide PyridiniumSalt->Ylide Deprotonation MichaelAdduct 1,5-Dicarbonyl Intermediate Ylide->MichaelAdduct + α,β-Unsaturated Carbonyl (Michael Addition) UnsaturatedKetone α,β-Unsaturated Carbonyl Pyridine Substituted Pyridine MichaelAdduct->Pyridine + NH3, Cyclization, Dehydration Bohlmann_Rahtz_Mechanism Enamine Enamine Aminodiene Aminodiene Intermediate Enamine->Aminodiene + Alkynone Alkynone Alkynone Isomerization E/Z Isomerization Aminodiene->Isomerization Heat Pyridine Substituted Pyridine Isomerization->Pyridine Cyclodehydration Experimental_Workflow Start Starting Materials & Reagents Reaction Reaction Setup (Solvent, Temperature, Time) Start->Reaction Monitoring Reaction Monitoring (TLC, LC-MS) Reaction->Monitoring Workup Aqueous Workup / Filtration Monitoring->Workup Reaction Complete Purification Purification (Recrystallization, Chromatography) Workup->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization Product Pure Substituted Pyridine Characterization->Product

References

Safety Operating Guide

Proper Disposal of 1-(3-Aminopyridin-4-yl)ethanone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, this document outlines the essential safety and disposal procedures for 1-(3-Aminopyridin-4-yl)ethanone, a compound requiring careful handling due to its significant health and environmental hazards. This guide is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.

Hazard Profile

This compound is classified with multiple hazards, necessitating stringent safety protocols. It is fatal if swallowed, toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage. Additionally, it poses a long-term threat to aquatic life.

Hazard ClassificationDescription
Acute Toxicity (Oral) Fatal if swallowed.
Acute Toxicity (Dermal) Toxic in contact with skin.
Acute Toxicity (Inhalation) Toxic if inhaled.
Skin Corrosion/Irritation Causes severe skin burns.
Serious Eye Damage/Irritation Causes serious eye damage.
Aquatic Hazard (Chronic) Toxic to aquatic life with long lasting effects.
Personal Protective Equipment (PPE)

Before handling this compound, ensure the following personal protective equipment is worn:

  • Hand Protection: Wear chemical-impermeable gloves.[1]

  • Eye/Face Protection: Use chemical safety goggles or a face shield.

  • Skin and Body Protection: Wear suitable protective clothing to prevent skin contact.

  • Respiratory Protection: If dust is generated, use a respirator.

Step-by-Step Disposal Procedure

The primary method for the disposal of this compound and its contaminated containers is through an approved waste disposal plant.[2] Incineration in a permitted facility is a potential disposal method.[3]

  • Waste Collection:

    • Collect waste this compound in a suitable, tightly closed, and properly labeled container.[1]

    • Avoid mixing with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Container Labeling:

    • Clearly label the waste container with the chemical name: "Waste this compound" and appropriate hazard symbols (e.g., skull and crossbones, corrosive).

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials. The container should be kept locked up or in an area accessible only to qualified personnel.

  • Arranging for Disposal:

    • Contact your institution's EHS office or a licensed chemical waste disposal contractor to arrange for pickup and proper disposal.

    • Provide the safety data sheet (SDS) to the waste disposal service to ensure they are aware of the hazards.

  • Decontamination:

    • Thoroughly decontaminate any surfaces or equipment that have come into contact with the chemical.

    • Dispose of any contaminated materials (e.g., paper towels, gloves) as hazardous waste in the same manner as the chemical itself.

Emergency Procedures for Spills

In the event of a spill, adhere to the following procedures:

  • Evacuate: Evacuate non-essential personnel from the immediate area.[1]

  • Ventilate: Ensure the area is well-ventilated.

  • Containment:

    • Wearing appropriate PPE, prevent further spread of the spill.[1]

    • Avoid the formation of dust.[1]

    • Do not allow the chemical to enter drains or waterways.[1]

  • Clean-up:

    • Carefully sweep or shovel the spilled solid material into a suitable container for disposal.[3]

  • Decontamination:

    • Clean the spill area thoroughly.

    • Collect all cleanup materials and place them in the hazardous waste container.

Disposal Workflow

The following diagram illustrates the key steps for the proper disposal of this compound.

G cluster_prep Preparation cluster_collection Waste Collection & Storage cluster_disposal Disposal cluster_spill Spill Response A Wear Appropriate PPE B Collect Waste in a Labeled, Sealed Container A->B C Store in a Secure, Ventilated Area B->C D Contact EHS or Licensed Contractor C->D E Transfer to Approved Waste Disposal Plant D->E F Evacuate & Ventilate G Contain Spill F->G H Collect Spilled Material for Disposal G->H

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guide for 1-(3-Aminopyridin-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, handling, and disposal information for 1-(3-Aminopyridin-4-yl)ethanone (CAS: 13210-52-1), a compound utilized in advanced scientific research. Adherence to these protocols is essential for ensuring a safe laboratory environment and mitigating potential risks. This information is synthesized from available safety data sheets and general best practices for handling aromatic amines and ketones.[1][2][3][4]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the primary line of defense against potential exposure when handling this compound. The following table summarizes the required PPE.

Protection Level Equipment Purpose
Primary Engineering Control Certified Chemical Fume HoodTo minimize inhalation exposure to dust or vapors.[5]
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles protect against splashes; a face shield offers broader protection, especially when handling larger quantities or during reactions that could splash.[5][6]
Hand Protection Chemical-Resistant Gloves (Nitrile or Neoprene recommended)To prevent skin contact. It is advisable to wear two pairs (double-gloving) and change them frequently, as all disposable gloves have a degree of permeability.[5][7]
Body Protection Flame-Resistant Laboratory CoatTo protect skin and personal clothing from contamination.[5][7]
Foot Protection Closed-Toe, Chemical-Resistant ShoesTo protect feet from spills and falling objects.[5][7]
Respiratory Protection NIOSH-Approved RespiratorRequired when working outside of a fume hood or if engineering controls are insufficient to control airborne concentrations. The type of respirator depends on the specific conditions and exposure assessment.[1][5][8][9]
Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is crucial for safety and experimental integrity.

1. Pre-Handling Preparation:

  • Risk Assessment: Conduct a thorough risk assessment for the planned experiment.[3]

  • SDS Review: All personnel must review the Safety Data Sheet (SDS) for this compound before commencing work.[3]

  • Emergency Equipment: Ensure that a safety shower, eyewash station, and appropriate fire extinguisher are readily accessible.[5]

2. Handling the Compound:

  • Personal Protective Equipment: Don all required PPE as outlined in the table above before entering the handling area.

  • Weighing: When weighing the solid compound, use a balance inside a chemical fume hood or a ventilated balance enclosure to avoid inhalation of dust particles.[5]

  • Dissolving: When preparing solutions, slowly add the solid to the solvent to prevent splashing.

  • Reactions: Conduct all chemical reactions within a certified chemical fume hood.[5] Ensure all glassware is securely clamped and appropriate for the reaction conditions.

3. Post-Handling Procedures:

  • Decontamination: Wipe down the work area in the fume hood with an appropriate solvent and cleaning agent.[5]

  • Hand Washing: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[7][10]

  • PPE Removal: Remove PPE in the designated area to avoid cross-contamination.

Emergency Procedures

In the event of exposure or a spill, immediate and appropriate action is critical.

Exposure Type First Aid Measures
Inhalation Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][11]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water.[2][11] Seek medical attention.
Eye Contact Rinse eyes with pure water for at least 15 minutes.[2][11] Seek immediate medical attention.
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[2]

Accidental Release Measures:

  • Personal Precautions: Avoid dust formation and contact with the substance. Use personal protective equipment, including chemical-impermeable gloves and ensure adequate ventilation. Evacuate personnel to safe areas.[2]

  • Environmental Precautions: Prevent further leakage or spillage if it is safe to do so. Do not allow the chemical to enter drains, as discharge into the environment should be avoided.[2]

  • Containment and Cleaning: Collect the spilled material and arrange for disposal. Keep the chemical in suitable, closed containers for disposal.[2]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Characterization: All waste containing this chemical must be treated as hazardous waste.

  • Containerization: Collect waste in clearly labeled, sealed, and appropriate containers. Do not mix with other waste streams unless compatible.[3]

  • Disposal Route: Dispose of the chemical waste through a licensed hazardous waste disposal company. Follow all local, state, and federal regulations for chemical waste disposal.[12]

  • Contaminated Materials: Any materials, such as gloves, filter paper, or paper towels, that come into contact with the chemical should also be disposed of as hazardous waste.

Visual Workflow Guides

To further clarify the procedural steps and decision-making processes, the following diagrams have been created using the Graphviz DOT language.

PPE_Selection_Workflow start Start: Handling This compound fume_hood Work in a Certified Chemical Fume Hood start->fume_hood goggles_shield Wear Chemical Splash Goggles & Face Shield fume_hood->goggles_shield gloves Wear Chemical-Resistant Gloves (Double-Gloved) goggles_shield->gloves lab_coat Wear a Flame-Resistant Lab Coat gloves->lab_coat shoes Wear Closed-Toe, Chemical-Resistant Shoes lab_coat->shoes outside_hood Is work required outside a fume hood? shoes->outside_hood respirator Wear a NIOSH-Approved Respirator outside_hood->respirator Yes end Proceed with Experiment outside_hood->end No respirator->end

Caption: PPE Selection Workflow for Handling this compound.

Operational_Disposal_Workflow cluster_operational Operational Plan cluster_disposal Disposal Plan prep Step 1: Pre-Handling (Risk Assessment, SDS Review) handling Step 2: Handling (Weighing, Dissolving, Reaction) prep->handling post_handling Step 3: Post-Handling (Decontamination, Hand Washing) handling->post_handling characterize Characterize Waste (Hazardous) post_handling->characterize Generate Waste containerize Containerize Waste (Labeled, Sealed) characterize->containerize dispose Dispose via Licensed Vendor containerize->dispose

Caption: Operational and Disposal Workflow for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.